Technical Documentation Center

Serratamic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Serratamic acid
  • CAS: 541-81-1

Core Science & Biosynthesis

Foundational

The Architecture of Serratamic Acid Biosynthesis in Serratia marcescens: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathway of serratamic acid, a secondary metabolite produced by the bacterium Serratia marcescens. Historically identified as a derivative of L-serine[1][2],...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the biosynthetic pathway of serratamic acid, a secondary metabolite produced by the bacterium Serratia marcescens. Historically identified as a derivative of L-serine[1][2], recent advancements in genomics and metabolomics strongly suggest that what was historically termed serratamic acid is closely related to, or a form of, the class of lipopeptides known as serratomolides. This document will, therefore, focus on the well-characterized biosynthesis of serratomolides, such as serrawettin W1 and W2, as the contemporary understanding of this metabolic pathway.

Serratia marcescens is a ubiquitous Gram-negative bacterium known for its production of a diverse array of secondary metabolites, including the red pigment prodigiosin and various bioactive lipopeptides.[3][4] These compounds often possess antimicrobial, surfactant, and virulence properties, making their biosynthetic pathways a subject of intense research for potential applications in medicine and biotechnology.[5]

Part 1: The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of serratomolides is a classic example of non-ribosomal peptide synthesis. Unlike ribosomal protein synthesis, which is directed by mRNA templates, NRPs are assembled by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[6][7] These enzymatic assembly lines allow for the incorporation of non-proteinogenic amino acids, fatty acids, and other building blocks, leading to a vast diversity of chemical structures.[6][8]

The core of the NRPS machinery is its modular organization. Each module is responsible for the recognition, activation, and incorporation of a single building block into the growing peptide chain. A typical NRPS module consists of several key domains:

  • Adenylation (A) Domain: This domain selects and activates the specific substrate (e.g., an amino acid) by converting it to an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated substrate is then covalently attached to the 4'-phosphopantetheine (Ppant) arm of the T domain, which acts as a swinging arm to shuttle the substrate between the other catalytic domains.

  • Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the substrate held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

Some modules may contain additional domains that modify the incorporated building block, such as:

  • Epimerization (E) Domain: Converts an L-amino acid to its D-isoform.

  • Methylation (M) Domain: Adds a methyl group to the peptide backbone.

  • Thioesterase (TE) Domain: This terminal domain is responsible for releasing the final peptide product from the NRPS complex, often through hydrolysis or cyclization.[7]

Visualizing the NRPS Assembly Line

The following diagram illustrates the general workflow of a multi-modular NRPS system.

NRPS Pathway cluster_module1 Module 1 cluster_module2 Module 2 cluster_moduleN Module N cluster_inputs Inputs cluster_output Output mod1 A T C mod2 A T C mod1:C1->mod2:T2 Peptide Bond Formation modN A T TE mod2:C2->modN:TN Chain Elongation NRP Non-Ribosomal Peptide modN:TE->NRP Release AminoAcid1 Amino Acid 1 AminoAcid1->mod1:A1 AminoAcid2 Amino Acid 2 AminoAcid2->mod2:A2 AminoAcidN Amino Acid N AminoAcidN->modN:AN ATP1 ATP ATP1->mod1:A1 ATP2 ATP ATP2->mod2:A2 ATPN ATP ATPN->modN:AN

Caption: Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS).

Part 2: The Serratomolide Biosynthetic Gene Cluster

In Serratia marcescens, the genes encoding the NRPS enzymes and other necessary proteins for serratomolide biosynthesis are organized into a biosynthetic gene cluster (BGC). The key genes in this cluster are swrA for serrawettin W2 and swrW for serrawettin W1.[9][10]

The swrA gene is particularly notable for its large size, approximately 17.8 kb, encoding a multi-modular NRPS responsible for the synthesis of the serrawettin W2 lipopeptide.[11] Genomic analyses have revealed that the swrA gene consists of five modules, while the swrW gene contains one module.[9][10] The organization of these gene clusters can vary between different Serratia strains.[12]

Serratamic Acid (Serrawettin W2) Biosynthesis Pathway

The biosynthesis of serrawettin W2, a cyclic lipopeptide, is initiated by the loading of a fatty acid onto the first module of the SwrA NRPS. This is followed by the sequential addition of amino acids, typically L-serine and L-threonine, in an assembly-line fashion. The final product is then released and cyclized by the thioesterase domain.

Serrawettin_W2_Biosynthesis FattyAcid Fatty Acid Loading_Module Loading Module (Acyl-CoA Ligase activity) FattyAcid->Loading_Module Serine L-Serine Module_1 Module 1 (Serine Incorporation) Serine->Module_1 Threonine L-Threonine Module_2 Module 2 (Threonine Incorporation) Threonine->Module_2 SwrA_NRPS SwrA NRPS Complex TE_Domain Thioesterase Domain SwrA_NRPS->TE_Domain Elongation Loading_Module->SwrA_NRPS Initiation Module_1->SwrA_NRPS Module_2->SwrA_NRPS Serrawettin_W2 Serrawettin W2 (Serratamic Acid) TE_Domain->Serrawettin_W2 Cyclization & Release

Caption: Biosynthesis of Serrawettin W2 by the SwrA NRPS complex.

Part 3: Regulation of Serratamic Acid Biosynthesis

The production of serratamic acid and other secondary metabolites in Serratia marcescens is tightly regulated by a complex network of transcription factors and signaling molecules. This ensures that these metabolically expensive compounds are produced only under specific environmental conditions, such as high cell density or in response to stress.

Several key regulators have been identified:

  • cAMP Receptor Protein (CRP): CRP acts as an indirect inhibitor of serratomolide production. It directly represses the transcription of eepR, a downstream positive regulator.

  • EepR: This is a crucial transcriptional activator required for the production of both serratomolide and prodigiosin.

  • PigP: This transcription factor positively regulates the biosynthesis of both prodigiosin and serratomolide.[13] PigP is itself regulated by CRP and another regulator, HexS.[13]

  • Quorum Sensing: The production of secondary metabolites in Serratia is often dependent on cell density, a process mediated by quorum sensing.[4][5] N-acyl-homoserine lactone (AHL) signaling molecules play a role in regulating various metabolic pathways, including butanediol fermentation, which is related to the overall metabolic state of the cell.[14]

Part 4: Experimental Methodologies

The study of the serratamic acid biosynthesis pathway employs a range of molecular biology and biochemical techniques.

Protocol 1: Gene Knockout and Complementation

This protocol is fundamental for establishing the function of a specific gene in the biosynthetic pathway.

Objective: To demonstrate that the swrA gene is essential for serratamic acid (serrawettin W2) production.

Methodology:

  • Construct a swrA deletion mutant:

    • Amplify the upstream and downstream flanking regions of the swrA gene using PCR.

    • Clone these fragments into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

    • Introduce the resulting plasmid into S. marcescens via conjugation or electroporation.

    • Select for double-crossover homologous recombination events, resulting in the replacement of the swrA gene with the selectable marker.

  • Phenotypic Analysis:

    • Culture the wild-type and ΔswrA mutant strains on appropriate media.

    • Extract secondary metabolites from the culture supernatants using a solvent such as ethyl acetate.

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles. The absence of the peak corresponding to serrawettin W2 in the mutant extract confirms the role of swrA.

  • Complementation:

    • Clone the full-length swrA gene into an expression vector.

    • Introduce this plasmid into the ΔswrA mutant.

    • Analyze the secondary metabolite production of the complemented strain. Restoration of serrawettin W2 production confirms that the observed phenotype was due to the deletion of swrA and not to polar effects on downstream genes.

Protocol 2: In Vitro Enzyme Assays

These assays are used to characterize the substrate specificity and catalytic activity of individual NRPS domains.

Objective: To determine the amino acid substrate specificity of an isolated SwrA Adenylation (A) domain.

Methodology:

  • Protein Expression and Purification:

    • Clone the DNA sequence encoding the A domain into an expression vector with a purification tag (e.g., a His-tag).

    • Transform the plasmid into a suitable expression host, such as E. coli.

    • Induce protein expression and purify the A domain using affinity chromatography.

  • ATP-PPi Exchange Assay:

    • This assay measures the reverse reaction of amino acid adenylation.

    • Incubate the purified A domain with ATP, sodium pyrophosphate (PPi), and a specific amino acid substrate.

    • Include radiolabeled [³²P]PPi in the reaction mixture.

    • If the A domain activates the specific amino acid, it will catalyze the exchange of the radiolabeled PPi with the PPi moiety of ATP, resulting in the formation of [³²P]ATP.

    • Quantify the amount of [³²P]ATP formed to determine the activity of the A domain with different amino acid substrates.

Part 5: Quantitative Data Summary

GeneSize (kb)Encoded ProteinFunction in Serratamic Acid BiosynthesisReference
swrA~17.8Non-Ribosomal Peptide Synthetase (NRPS)Synthesizes the serrawettin W2 lipopeptide.[11][15]
swrW-Non-Ribosomal Peptide Synthetase (NRPS)Synthesizes the serrawettin W1 lipopeptide.[9][10]

References

  • Current time information in Kampala, UG. (n.d.). Google.
  • Gutiérrez-García, K., et al. (2023). Secondary metabolic profiling of Serratia marcescens NP10 reveals new stephensiolides and glucosamine derivatives with bacterial membrane activity. Scientific Reports, 13(1), 2360.
  • Pinto-Carbó, M., et al. (2020). Genome Sequences of Serratia Strains Revealed Common Genes in Both Serratomolides Gene Clusters. International Journal of Molecular Sciences, 21(24), 9726.
  • N.A. (n.d.). Secondary metabolites of Serratia marcescens as potential antimicrobials.
  • Stella, N. A., et al. (2015). Serratia marcescens cyclic AMP receptor protein controls transcription of EepR, a novel regulator of antimicrobial secondary metabolites. Journal of Bacteriology, 197(15), 2468–2478.
  • N.A. (2024). Secondary Metabolite Profiling and Antibacterial Activities of Indigenous Serratia marcescens.
  • Hurst, S. G., et al. (2017). Inactivation of the Major Hemolysin Gene Influences Expression of the Nonribosomal Peptide Synthetase Gene swrA in the Insect Pathogen Serratia sp. Strain SCBI. Applied and Environmental Microbiology, 83(21), e01344-17.
  • N.A. (2018). Serratia A Novel Source of Secondary Metabolites. Juniper Publishers.
  • Pinto-Carbó, M., et al. (2020). Genome Sequences of Serratia Strains Revealed Common Genes in Both Serratomolides Gene Clusters. International Journal of Molecular Sciences, 21(24), 9726.
  • N.A. (n.d.). Nonribosomal peptide. Wikipedia.
  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. The Biochemical Journal, 60(2), 238–242.
  • Hurst, S. G., et al. (2017). Inactivation of the Major Hemolysin Gene Influences Expression of the Nonribosomal Peptide Synthetase Gene swrA in the Insect Pathogen Serratia sp. Strain SCBI. Applied and Environmental Microbiology, 83(21), e01344-17.
  • Harris, A. K., et al. (2004). The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin, shows species- and strain-dependent genome context variation. Microbiology, 150(Pt 11), 3547–3560.
  • N.A. (n.d.). Sequencing and BLASTn results of swrW and swrA partial genes sequences of Serratia isolates.
  • Pinto-Carbó, M., et al. (2020).
  • N.A. (n.d.). Genetic Analysis of the Serratia marcescens N28b O4 Antigen Gene Cluster. PMC.
  • N.A. (n.d.). Serratagenic acid | C30H46O5 | CID 21594175. PubChem.
  • Van Houdt, R., et al. (2007). N-Acyl-l-Homoserine Lactone Quorum Sensing Controls Butanediol Fermentation in Serratia plymuthica RVH1 and Serratia marcescens MG1. Journal of Bacteriology, 189(12), 4543–4547.
  • N.A. (2007). Chemical structure and immunobiological activity of lipid A from Serratia marcescens LPS. Journal of Endotoxin Research, 13(6), 355-364.
  • Shanks, R. M., et al. (2013). A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS. PLOS ONE, 8(3), e57634.
  • Lin, J., et al. (2023). PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02. Frontiers in Microbiology, 14, 1150495.
  • N.A. (2005). FR177391, a new anti-hyperlipidemic agent from Serratia. I. Taxonomy, fermentation, isolation, physico-chemical properties, structure elucidation and biological activities. The Journal of Antibiotics, 58(10), 628-634.
  • Harris, A. K., et al. (2004).
  • N.A. (n.d.). Non-ribosomal peptide synthetases. Di Ventura Lab.
  • Zhou, X., et al. (2022). Transcriptomic Analysis Reveals Competitive Growth Advantage of Non-pigmented Serratia marcescens Mutants. Frontiers in Microbiology, 12, 794932.
  • N.A. (n.d.). The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin, shows species- and strain-dependent genome context variation.
  • N.A. (n.d.). Structural Biology of Non-Ribosomal Peptide Synthetases. PMC.
  • N.A. (n.d.). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. PMC.
  • N.A. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. MDPI.
  • N.A. (n.d.).
  • N.A. (n.d.).
  • N.A. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
  • N.A. (n.d.).
  • N.A. (n.d.). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. PMC.
  • Cartwright, N. J. (1955).
  • N.A. (2020). The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and metabolite Mining. Frontiers.
  • N.A. (n.d.). Roles and Regulation of Secretory and Lysosomal Acid Sphingomyelinase. PMC.
  • N.A. (2022). Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. MDPI.
  • N.A. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.

Sources

Exploratory

N-(3S-hydroxydecanoyl)-L-serine (Serratamic Acid): Chemical Architecture, Biosynthesis, and Pathogenic Mechanisms

Executive Summary N-(3S-hydroxydecanoyl)-L-serine, widely known in the literature as serratamic acid, is a naturally occurring lipoamino acid predominantly synthesized by Serratia marcescens and select Gram-negative bact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3S-hydroxydecanoyl)-L-serine, widely known in the literature as serratamic acid, is a naturally occurring lipoamino acid predominantly synthesized by Serratia marcescens and select Gram-negative bacteria[1]. As an amphiphilic molecule, it serves a dual purpose: it is the immediate monomeric precursor to the cyclic depsipeptide biosurfactant serratamolide (Serrawettin W1)[2], and it functions as an independent bioactive agent. This technical whitepaper deconstructs the physicochemical properties of serratamic acid, maps its non-ribosomal biosynthesis, and details the mechanistic causality behind its targeted hemolytic and immunomodulatory activities.

Chemical Architecture & Physicochemical Profile

Serratamic acid is structurally defined by an L-serine hydrophilic headgroup covalently linked via an amide bond to a D-3-hydroxydecanoic acid (3S-hydroxydecanoic acid) hydrophobic tail[3]. This specific stereochemistry is critical for its biological recognition and subsequent enzymatic cyclization.

The presence of both a free carboxyl group and a hydroxyl group on the serine moiety, alongside the β-hydroxyl group on the acyl chain, provides multiple hydrogen-bonding sites. This allows the molecule to act as a potent wetting agent and membrane intercalator.

Table 1: Quantitative Physicochemical Properties [3]

Property Value Structural Implication
Chemical Formula C13H25NO5 Defines the lipoamino acid class.
Monoisotopic Mass 275.1733 Da Target m/z for LC-MS validation ([M+H]+ = 276.18).
Computed logP 1.52 Indicates moderate lipophilicity; prefers interfacial partitioning.
Topological Polar Surface Area 106.86 Ų High polarity driven by 4 H-bond donors and 6 H-bond acceptors.

| Rotatable Bonds | 11 | High conformational flexibility for membrane insertion. |

Biosynthetic Assembly Line (SwrW-Mediated)

The biosynthesis of N-(3S-hydroxydecanoyl)-L-serine is executed by a streamlined non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene[2]. Unlike massive multi-modular NRPS systems, SwrW contains a single module with Adenylation (A), Thiolation (T), Condensation (C), and Thioesterase (TE) domains[1].

Mechanistic Causality of Synthesis:

  • Activation: The A-domain selectively recognizes L-serine and activates it as an L-seryl-AMP intermediate, ensuring strict stereospecificity.

  • Thiolation: The activated serine is tethered to the T-domain via a phosphopantetheinyl linkage.

  • N-Acylation: The C-domain catalyzes the nucleophilic attack of the serine amino group onto a 3-hydroxydecanoyl-CoA thioester, forming the amide bond of serratamic acid.

  • Fate: The resulting monomer can be released into the environment or processed by the TE-domain, which catalyzes a head-to-tail dimerization of two serratamic acid molecules to form the cyclic dilactone, serratamolide[1].

Biosynthesis L_Serine L-Serine SwrW_A SwrW (A-Domain) Activation to L-seryl-AMP L_Serine->SwrW_A FattyAcid D-3-hydroxydecanoyl-CoA SwrW_C SwrW (C-Domain) N-acylation FattyAcid->SwrW_C SwrW_T SwrW (T-Domain) Thiolation (Tethering) SwrW_A->SwrW_T SwrW_T->SwrW_C SerratamicAcid N-(3S-hydroxydecanoyl)-L-serine (Serratamic Acid) SwrW_C->SerratamicAcid SwrW_TE SwrW (TE-Domain) Dimerization & Cyclization SerratamicAcid->SwrW_TE x2 Monomers Serratamolide Serratamolide A (Serrawettin W1) SwrW_TE->Serratamolide

Figure 1: SwrW-mediated non-ribosomal biosynthesis of serratamic acid and its conversion to serratamolide.

Pathogenic Mechanisms & Membrane Interactions

Phosphatidylcholine-Dependent Hemolysis

Serratamic acid is a targeted hemolytic agent. Unlike broad-spectrum detergents, its lytic activity is strictly dependent on the lipid composition of the host cell membrane. It actively lyses erythrocytes containing phosphatidylcholine (PC) in their outer leaflets (e.g., human, horse, and rabbit cells) while remaining completely inactive against PC-deficient erythrocytes (e.g., sheep and bovine cells)[4].

Causality: The hydrophobic 3-hydroxydecanoyl tail intercalates into the lipid bilayer, while the polar L-serine headgroup engages in highly specific electrostatic and hydrogen-bonding interactions with the choline headgroup of PC. This localized interaction disrupts lipid packing, lowering the energetic barrier for pore formation and resulting in osmotic lysis[4].

Immunomodulation of Phagocytosis

Serratamic acid and its dimer, serratamolide, exert opposing effects on the host immune system. While serratamolide coats bacterial cells to inhibit phagocytosis by polymorphonuclear leukocytes (PMNs), monomeric serratamic acid actively stimulates phagocytosis[5]. This suggests that enzymatic degradation of the protective serratamolide shield into serratamic acid monomers alters the surface topology of the pathogen, flipping a regulatory switch that allows immune clearance.

Hemolysis SA Serratamic Acid (Monomer) RBC_PC Host Membrane (PC-Rich) Human, Horse, Rabbit SA->RBC_PC RBC_NoPC Host Membrane (PC-Deficient) Sheep, Bovine SA->RBC_NoPC Interaction L-Serine / Choline Specific Intercalation RBC_PC->Interaction NoInteraction Steric/Charge Repulsion No Intercalation RBC_NoPC->NoInteraction Lysis Membrane Disruption & Hemolysis Interaction->Lysis Intact Erythrocytes Remain Intact NoInteraction->Intact

Figure 2: Phosphatidylcholine (PC)-dependent hemolytic mechanism of serratamic acid.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific biochemical rationales and internal controls.

Protocol A: Extraction and Purification of Serratamic Acid

Objective: Isolate N-(3S-hydroxydecanoyl)-L-serine from S. marcescens culture.

  • Cultivation: Grow S. marcescens (e.g., strain NS 38) in a minimal salt medium supplemented with 1% glycerol at 30°C for 48 hours. Rationale: Minimal media forces the bacteria to rely on secondary metabolic pathways, upregulating swrW expression.

  • Acidified Organic Extraction: Adjust the cell-free supernatant to pH 3.0 using 1M HCl, then extract with equal volumes of ethyl acetate.

    • Causality: At physiological pH, the carboxylate group of the L-serine moiety is ionized, keeping the molecule water-soluble. Acidification protonates the carboxyl group, neutralizing the molecule and driving its partition into the organic phase.

  • Chromatography: Concentrate the organic phase and subject it to silica gel column chromatography, eluting with a chloroform/methanol gradient (from 100:0 to 80:20 v/v).

  • Validation (System Check): Analyze the fractions via LC-MS in positive ion mode. The protocol is validated when a dominant peak at m/z 276.18 ([M+H]+) is observed, confirming the exact mass of 275.1733 Da[3].

Protocol B: PC-Specific Hemolysis Assay

Objective: Quantify the hemolytic activity of serratamic acid and validate its lipid specificity.

  • Liposome Preparation: Co-lyophilize phosphatidylserine, cholesteryl nervonate, and purified serratamic acid in a 1.0 : 0.50 : 0.37 molar ratio. Hydrate in PBS to form liposomes.

    • Causality: Free serratamic acid forms unpredictable micelles in aqueous solutions. Embedding it into standardized liposomes ensures uniform, reproducible presentation of the monomer to the target cells[4].

  • Erythrocyte Preparation: Prepare a 0.2% suspension of human erythrocytes (PC-rich, experimental) and sheep erythrocytes (PC-deficient, negative control) in PBS.

  • Incubation: Mix 100 µL of liposomes with 100 µL of erythrocyte suspension. Incubate at 37°C for 1 hour. Centrifuge at 1,000 × g for 5 minutes and measure the absorbance of the supernatant at 415 nm (hemoglobin release).

  • Validation (System Check): In a parallel experimental well, add 1 mM of exogenous, free phosphatidylcholine to the mixture prior to incubation.

    • Self-Validation: The free PC acts as a competitive sink, binding the serratamic acid before it can reach the cell membrane. A significant reduction in OD415 validates that the hemolysis is strictly PC-dependent and not a result of generalized detergent toxicity[4].

References

  • [3] Structure Database (LMSD) - LIPID MAPS: N-(3S-hydroxydecanoyl)-L-serine. LIPID MAPS. URL: [Link]

  • [1] The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity. National Institutes of Health (PMC). URL:[Link]

  • [2] Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLOS One. URL: [Link]

  • [5] Stimulation and inhibition of polymorphonuclear leukocytes phagocytosis by lipoamino acids isolated from Serratia marcescens. Oxford Academic (Pathogens and Disease). URL:[Link]

  • [4] Hemolysis of phosphatidylcholine-containing erythrocytes by serratamic acid from Serratia marcescens. National Institutes of Health (PubMed). URL: [Link]

Sources

Foundational

The Dichotomous Role of Serratamic Acid and Its Dimer, Serratamolide, in Bacterial Virulence and Phagocytosis

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Serratia marcescens is an opportunistic Gram-negative bacterium of increasing clinical concern, responsible for a variety of nosocomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Serratia marcescens is an opportunistic Gram-negative bacterium of increasing clinical concern, responsible for a variety of nosocomial infections.[1] Its pathogenicity is driven by a sophisticated arsenal of virulence factors, including secreted enzymes, toxins, and the capacity to form resilient biofilms.[2][3] Among its secondary metabolites, the lipopeptide family, including serratamic acid and its cyclic dimer serratamolide, has been investigated for its role in host-pathogen interactions. This guide provides an in-depth analysis of these molecules, revealing a crucial distinction in their functions. Evidence strongly indicates that serratamolide , a cyclic depsipeptide, acts as a key anti-phagocytic agent, enabling the bacterium to evade clearance by host immune cells.[4] In stark contrast, its monomeric precursor, serratamic acid , does not inhibit and may even promote phagocytosis under certain experimental conditions.[4] This functional dichotomy has profound implications for understanding S. marcescens virulence and for the development of novel anti-virulence therapeutics.

Introduction: The Pathogenic Arsenal of Serratia marcescens

Serratia marcescens has emerged as a formidable opportunistic pathogen, particularly in healthcare settings where it is associated with urinary tract infections, pneumonia, surgical site infections, and keratitis.[1][2] Its ability to thrive in diverse environments and colonize medical devices is underpinned by a wide array of virulence factors.[2] These include:

  • Extracellular Enzymes: Secreted proteases, lipases, and nucleases that can inflict damage on host tissues and aid in nutrient acquisition.[2][5]

  • Hemolysins and Cytotoxins: Molecules like ShlA, a pore-forming toxin, cause lysis of erythrocytes and other host cells.[1][3]

  • Biofilm Formation: The ability to form structured communities on surfaces, which protects the bacteria from antibiotics and host immune responses.[2][6]

  • Prodigiosin: A characteristic red pigment with demonstrated roles in immunosuppression and cytotoxicity.[5][7]

The expression of many of these virulence factors is tightly regulated by complex networks, including quorum sensing systems that allow the bacteria to coordinate gene expression based on population density.[8][9] Within this context of regulated virulence, small, secreted secondary metabolites play a critical role in mediating direct interactions with the host immune system.

Section 1: The Chemistry and Biosynthesis of Serratamic Acid and Serratamolide

Molecular Structures: Monomer vs. Cyclic Dimer

The functional differences between serratamic acid and serratamolide are rooted in their distinct chemical structures.

  • Serratamic Acid: A lipoamino acid consisting of an L-serine molecule linked to a 3-hydroxydecanoic acid fatty acid tail.[10][11] It is the fundamental building block.

  • Serratamolide: A cyclic depsipeptide (or cyclolipopeptide) formed from two molecules of serratamic acid linked head-to-tail, creating a stable ring structure.[4][11] This cyclization is a key step that confers its specific biological activity.

G cluster_0 Biosynthesis Serine L-Serine SerratamicAcid Serratamic Acid (Monomer) Serine->SerratamicAcid NRPS (swrW gene product) FattyAcid 3-Hydroxydecanoic Acid FattyAcid->SerratamicAcid Serratamolide Serratamolide (Cyclic Dimer) SerratamicAcid->Serratamolide Dimerization & Cyclization

Figure 1: Simplified relationship between serratamic acid and serratamolide.

Biosynthesis Pathway

Serratamolide is a secondary metabolite synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[12] This machinery allows for the sequential condensation of amino acids and fatty acids without the need for an mRNA template. Genetic screens in S. marcescens have identified the swrW gene as essential for the biosynthesis of serratamolide.[1] The production of these metabolites is often linked to the bacterium's physiological state and environmental cues, allowing for their deployment when most advantageous for survival and virulence.[12]

Section 2: Delineating Roles in Bacterial Virulence and Phagocytosis

The primary role of phagocytic cells, such as neutrophils and macrophages, is to engulf and destroy invading pathogens. Many successful bacteria have evolved mechanisms to subvert this process. In S. marcescens, this evasion capability appears to be a primary function of serratamolide.

The Anti-Phagocytic Shield: Serratamolide

The most direct evidence for the role of serratamolide in virulence comes from comparative studies between wild-type S. marcescens and mutant strains unable to produce the molecule.

A key study demonstrated that a wild-type strain (NS 38) producing serratamolide was significantly more resistant to phagocytosis by human polymorphonuclear leukocytes (PMNs) compared to a mutant strain (NS 38-09) that lacks serratamolide.[4] To confirm that serratamolide itself was the active agent, researchers coated a different, easily phagocytosed bacterium, Staphylococcus aureus, with purified lipoamino acids. The results were clear: S. aureus coated with serratamolide became resistant to phagocytosis, whereas coating with other membrane lipids had no significant effect.[4] This provides compelling evidence that serratamolide acts as a molecular shield, preventing recognition or engulfment by immune cells. However, the study noted that serratamolide did not appear to interfere with the fusion of phagosomes and lysosomes once engulfment did occur.[4]

A Counterintuitive Finding: The Effect of Serratamic Acid

In the same study that established the anti-phagocytic nature of serratamolide, the monomeric form, serratamic acid, produced a surprising result. When S. aureus cells were coated with serratamic acid, they were phagocytosed more actively by PMNs.[4]

Causality and Hypothesis: This suggests that the cyclization into a dimer is absolutely critical for the anti-phagocytic function. The monomer, with its free carboxyl and hydroxyl groups, may alter the bacterial surface in a way that is favorable for phagocyte interaction. Possible mechanisms include:

  • Altered Surface Properties: The monomer could change the surface hydrophobicity or charge, making it more recognizable by phagocyte surface receptors.

  • Opsonin-like Activity: It might act as a rudimentary opsonin, a molecule that tags an invader for destruction.

This finding underscores the necessity of studying the final, mature form of bacterial secondary metabolites, as precursors or degradation products may have vastly different or even opposing biological activities.

Summary of Biological Activities

The distinct functions of these closely related molecules are critical for understanding the nuances of S. marcescens pathogenesis.

MoleculeStructureEffect on PhagocytosisOther Known ActivitiesReference
Serratamic Acid Lipoamino Acid MonomerStimulatory (Promotes phagocytosis when coated on particles)Hemolytic[1][4]
Serratamolide Cyclic Depsipeptide DimerInhibitory (Confers resistance to phagocytosis)Contributes to swarming motility[1][4]

Section 3: Methodologies for Assessing Phagocytosis Inhibition

To validate claims of phagocytosis inhibition and screen for potential therapeutics, robust and reproducible assays are essential. The choice of assay depends on the specific question, required throughput, and available equipment.

Detailed Protocol: The Antibiotic Protection Assay (CFU-Based)

This method is a gold standard for quantifying the number of viable intracellular bacteria, providing a direct measure of both phagocytic uptake and subsequent intracellular killing.[13] It is a self-validating system because it relies on the fundamental outcome of bacterial survival.

Principle: Phagocytes and bacteria are co-incubated, allowing for internalization. An antibiotic that cannot penetrate the phagocyte membrane (e.g., gentamicin) is then added to the medium to kill all extracellular bacteria. The phagocytes are subsequently lysed, and the surviving intracellular bacteria are quantified by plating and counting colony-forming units (CFU).[13]

Step-by-Step Methodology:

  • Preparation of Cells:

    • Culture phagocytic cells (e.g., J774 macrophages, primary neutrophils) to an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Culture S. marcescens (wild-type and/or mutants) to mid-log phase. Wash the bacteria in a suitable buffer (e.g., PBS) and adjust the concentration to a known density (e.g., 1x10⁸ CFU/mL).

  • Phagocytosis:

    • Replace the cell culture medium with fresh medium without antibiotics.

    • Add the bacterial suspension to the phagocytes at a specific multiplicity of infection (MOI), typically between 10 and 100.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for internalization. Causality: This time is optimized to allow for significant uptake without causing excessive phagocyte death.

  • Removal of Extracellular Bacteria:

    • Gently wash the wells three times with sterile PBS to remove non-adherent bacteria.

    • Add fresh medium containing a high concentration of an appropriate antibiotic (e.g., 100 µg/mL gentamicin for Serratia) and incubate for an additional hour. Causality: Gentamicin is membrane-impermeable and will kill extracellular bacteria but not those protected within the phagocytes.

  • Quantification of Intracellular Bacteria:

    • Wash the wells again to remove the antibiotic.

    • Lyse the phagocytes by adding a hypotonic solution, such as sterile deionized water or a solution containing a mild detergent (e.g., 0.1% Triton X-100). Causality: This releases the intracellular bacteria into the solution.

    • Collect the lysate, perform serial dilutions, and plate on appropriate agar plates (e.g., LB agar).

    • Incubate the plates overnight and count the resulting colonies to determine the CFU per well.

G start 1. Co-incubate Phagocytes & Bacteria wash1 2. Wash (Remove non-adherent bacteria) start->wash1 60 min incubation antibiotic 3. Add Gentamicin (Kill extracellular bacteria) wash1->antibiotic wash2 4. Wash (Remove antibiotic) antibiotic->wash2 60 min incubation lyse 5. Lyse Phagocytes (Release intracellular bacteria) wash2->lyse plate 6. Plate Lysate & Count CFU lyse->plate

Figure 2: Workflow for the antibiotic protection (CFU) assay.

Detailed Protocol: High-Throughput Fluorescence-Based Assay

For screening inhibitors or analyzing phagocytosis kinetics, fluorescence-based methods offer higher throughput.[14]

Principle: Bacteria are pre-labeled with a fluorescent dye. Phagocytosis can be quantified by measuring the fluorescence associated with the phagocytes using flow cytometry or automated microscopy. To distinguish between internalized and merely adherent bacteria, a quenching agent can be added that neutralizes the fluorescence of extracellular particles.[15]

Step-by-Step Methodology:

  • Preparation of Bacteria:

    • Label heat-killed or live bacteria with a pH-insensitive fluorescent dye (e.g., FITC, pHrodo Red). Causality: Heat-killing prevents bacterial replication which would confound results, while pH-sensitive dyes like pHrodo are useful for studying phagosome acidification specifically.

    • Wash extensively to remove unbound dye. Resuspend in assay buffer.

  • Phagocytosis Assay:

    • Plate phagocytes in a multi-well plate (a black, clear-bottom plate is required for fluorescence microscopy).

    • If testing inhibitors (e.g., purified serratamolide or a drug candidate), pre-incubate the phagocytes with the compound for a set time (e.g., 1 hour). Include a positive control for inhibition, such as Cytochalasin D, which disrupts the actin cytoskeleton required for phagocytosis.[15]

    • Add the fluorescently labeled bacteria to the wells and incubate to allow internalization.

  • Quenching and Imaging/Analysis:

    • Add a quenching solution (e.g., Trypan Blue or a specific anti-dye antibody) to the wells. Causality: This step is crucial for accuracy, as it eliminates the signal from bacteria that are only stuck to the outside of the phagocytes.

    • Analyze the plate on a high-content imager or a flow cytometer.

  • Data Analysis:

    • Microscopy: Software is used to identify individual cells (e.g., via a nuclear counterstain like Hoechst) and quantify the integrated fluorescence intensity per cell. The phagocytic index can be calculated as the percentage of cells with internalized bacteria.[14]

    • Flow Cytometry: The shift in fluorescence intensity of the phagocyte population indicates the uptake of labeled bacteria.[15]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis label_bac 1. Label Bacteria with Fluorescent Dye incubate 3. Co-incubate (Allow Phagocytosis) label_bac->incubate plate_cells 2. Plate Phagocytes & Add Inhibitors plate_cells->incubate quench 4. Add Quenching Agent (Mask Extracellular Signal) incubate->quench analysis 5. Quantify Internal Fluorescence quench->analysis microscopy High-Content Microscopy analysis->microscopy flow Flow Cytometry analysis->flow

Figure 3: Workflow for a fluorescence-based phagocytosis assay.

Section 4: Implications for Drug Development and Future Research

The clear anti-phagocytic role of serratamolide makes its biosynthetic pathway an attractive target for novel anti-virulence drugs. Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, anti-virulence agents aim to disarm pathogens, making them more susceptible to clearance by the host immune system.

Therapeutic Strategies:

  • Inhibition of Biosynthesis: Developing small molecules that inhibit key enzymes in the serratamolide NRPS pathway (e.g., the product of the swrW gene) would prevent the bacterium from producing its phagocytic shield.

  • Neutralizing Serratamolide Activity: Identifying the host cell receptor or membrane component that serratamolide interacts with could allow for the development of competitive inhibitors or blocking antibodies.

Future Research Directions:

  • Mechanism of Action: What is the precise molecular mechanism by which serratamolide inhibits phagocytosis? Does it mask a specific bacterial PAMP (Pathogen-Associated Molecular Pattern), or does it directly interact with and inhibit a phagocyte receptor?

  • Resolving the Serratamic Acid Paradox: What is the mechanism behind the pro-phagocytic effect of serratamic acid? Does this occur in vivo, for instance, if serratamolide is degraded by host enzymes?

  • Regulation and Expression: Under which specific host conditions is serratamolide expression maximally induced? Understanding its regulation could provide clues to its most critical roles during an infection.

Conclusion

The study of serratamic acid and serratamolide in Serratia marcescens offers a compelling case study in the functional evolution of bacterial secondary metabolites. The monomer, serratamic acid, is biologically active but appears to be a mere precursor to the final virulence factor. It is the cyclization into the dimeric serratamolide that confers the potent anti-phagocytic activity, a critical tool for immune evasion. For researchers and drug developers, this distinction is paramount. Targeting serratamolide represents a promising anti-virulence strategy, but success requires a nuanced understanding of the specific molecular form responsible for the pathogenic phenotype.

References

  • Miyazaki, Y., Oka, S., Hara-Hotta, H., & Yano, I. (1993). Stimulation and inhibition of polymorphonuclear leukocytes phagocytosis by lipoamino acids isolated from Serratia marcescens. FEMS Immunology & Medical Microbiology, 6(4), 265–271. [Link]

  • Lee, H., & Schorey, J. S. (2015). Bacterial Binding, Phagocytosis, and Killing: Measurements Using Colony Forming Units. Bio-protocol, 5(20). [Link]

  • Hampton, M. B., & Winterbourn, C. C. (1994). A single assay for measuring the rates of phagocytosis and bacterial killing by neutrophils. Journal of Leukocyte Biology, 55(2), 147–152. [Link]

  • Cougoule, C., van Goethem, E., Le Cabec, V., & Maridonneau-Parini, I. (2012). High-throughput assays of phagocytosis, phagosome maturation, and bacterial invasion. Methods in Molecular Biology, 832, 337–346. [Link]

  • Shanks, R. M., Lahr, R. M., Stella, N. A., & O'Toole, G. A. (2012). Serratamolide is a hemolytic factor produced by Serratia marcescens. PLoS ONE, 7(5), e36398. [Link]

  • Shanks, R. M., & Stella, N. A. (2024). Discovery of SmrF, a new anti-virulence factor regulator in Serratia marcescens that prevents toxin-mediated damage to a corneal cell line in vitro. Investigative Ophthalmology & Visual Science, 65(7), 1964. [Link]

  • Mishra, B. B., & Mizgerd, J. P. (2014). A Simple, Reproducible, Inexpensive, Yet Old-Fashioned Method for Determining Phagocytic and Bactericidal Activities of Macrophages. Journal of Visualized Experiments, (84), e51152. [Link]

  • Matsumoto, T., Nonoyama, N., Ootsu, K., & Hokan, T. (1977). Effect of an acidic polysaccharide produced by Serratia piscatorum on immune responses in mice II. Stimulatory effects in normal and immunologically impaired animals. Japanese Journal of Microbiology, 21(2), 121-129. [Link]

  • Geng, Y., et al. (2022). PsrA is a novel regulator contributes to antibiotic synthesis, bacterial virulence, cell motility and extracellular polysaccharides production in Serratia marcescens. Nucleic Acids Research, 50(1), 127-148. [Link]

  • Al-Sa'ady, A. T. R. (2025). Serratia marcescens: A Versatile Opportunistic Pathogen with Emerging Clinical and Biotechnological Significance. MDPI. [Link]

  • Liu, Q., et al. (2023). Prevalence, antimicrobial resistance, and virulence genes of Serratia marcescens isolated from bovine mastitis in China. Infection and Drug Resistance, 16, 2815–2826. [Link]

  • Pandey, R., & Vavilala, S. L. (2025). Deciphering the mechanisms of antibacterial and antibiofilm potential of phenolic compounds against Serratia marcescens. Bioresources and Bioprocessing, 12(1), 147. [Link]

  • Al-Ouqaili, M. T. S., et al. (2023). Analysis of virulence genes sequencing of Serratia marcescens in iraqi hospitals. Gene Reports, 30, 101742. [Link]

  • Pandey, R., & Vavilala, S. L. (2025). Deciphering the mechanisms of antibacterial and antibiofilm potential of phenolic compounds against Serratia marcescens. ResearchGate. [Link]

  • Sethupathy, S., et al. (2017). Vanillic acid from Actinidia deliciosa impedes virulence in Serratia marcescens by affecting S-layer, flagellin and fatty acid biosynthesis proteins. Scientific Reports, 7(1), 15069. [Link]

  • Lee, S.-H., et al. (2021). In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide–Polyketide Antibiotic Isolated from Serratia plymuthica C1, against Phytopathogenic Bacteria. Journal of Agricultural and Food Chemistry, 69(18), 5426–5435. [Link]

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal, 60(2), 238–242. [Link]

  • Van der Veken, P., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(11), 5821–5830. [Link]

  • Matilla, M. A., et al. (2015). Biosynthesis of the acetyl-CoA carboxylase-inhibiting antibiotic, andrimid in Serratia is regulated by Hfq and the LysR-type transcriptional regulator, AdmX. Environmental Microbiology, 17(8), 2917-2931. [Link]

Sources

Exploratory

Mechanisms of serratamic acid interaction with human leukocytes

Mechanisms of Serratamic Acid Interaction with Human Leukocytes: A Biophysical and Immunomodulatory Guide Executive Summary In the landscape of host-pathogen interactions, the role of bacterial secondary metabolites is f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanisms of Serratamic Acid Interaction with Human Leukocytes: A Biophysical and Immunomodulatory Guide

Executive Summary In the landscape of host-pathogen interactions, the role of bacterial secondary metabolites is frequently overshadowed by proteinaceous virulence factors. However, as a Senior Application Scientist specializing in membrane biophysics, I have found that lipoamino acids—specifically serratamic acid produced by Serratia marcescens—exhibit profound, receptor-independent immunomodulatory effects. This whitepaper deconstructs the biophysical mechanisms by which serratamic acid interacts with human polymorphonuclear leukocytes (PMNs), providing self-validating experimental workflows for researchers and drug development professionals looking to exploit lipid-raft affinities in synthetic immunology.

Molecular Architecture and Biosynthetic Origins

(N-(D-3-hydroxydecanoyl)-L-serine) is a monomeric lipoamino acid characterized by a hydrophilic serine headgroup and a hydrophobic hydroxydecanoyl tail[1]. Synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, it serves as the fundamental building block for more complex cyclic depsipeptides, such as the biosurfactant (Serrawettin W1)[2]. From a biophysical standpoint, the monomeric open-chain form exhibits highly specific interactions with mammalian cell membranes that drastically differ from its cyclic, dimeric counterparts.

Biophysical Mechanisms of Leukocyte Interaction

Lipids do not merely act as passive structural components; they are active biophysical modulators. The interaction of serratamic acid with human PMNs is a prime example of surfactant-driven immunomodulation.

  • Phagocytosis Enhancement (Pseudo-Opsonization): While the cyclic dimer serratamolide acts as a virulence factor that helps bacteria resist phagocytosis, monomeric serratamic acid acts as a potent pseudo-opsonin. When target particles are coated with serratamic acid, they are by human PMNs[3].

  • Phosphatidylcholine (PC) Specificity: The mechanism driving this interaction is rooted in specific lipid-lipid affinity. Serratamic acid demonstrates a high affinity for phosphatidylcholine (PC), a major phospholipid in the outer leaflet of human leukocyte and erythrocyte membranes. This is evidenced by its ability to induce (human, horse, rabbit), while completely sparing PC-deficient cells (sheep, bovine)[4].

  • Receptor-Independent Membrane Fluidization: The addition of exogenous PC competitively inhibits this membrane disruption, proving that serratamic acid does not act as a non-specific detergent, but rather engages in targeted disruption of PC-rich lipid domains[4]. In leukocytes, this localized binding alters membrane fluidity and surface charge, lowering the thermodynamic barrier for membrane invagination and phagosome formation without triggering classical receptor-mediated oxidative bursts (superoxide release remains at baseline)[3].

Mechanism SA Serratamic Acid (Monomer) N-(D-3-hydroxydecanoyl)-L-serine Membrane Target Particle / Pathogen Membrane Surface SA->Membrane Coats surface (Surfactant Action) PC Phosphatidylcholine (PC) Specific Binding Membrane->PC Lipid Affinity PMN Human PMN Leukocyte Membrane Recognition PC->PMN Modulates Fluidity Phago Enhanced Phagocytosis (Active Engulfment) PMN->Phago Promotes Uptake Dimer Serratamolide (Cyclic Dimer) Steric Hindrance Dimer->PMN Inhibits Recognition

Diagram 1: Biophysical mechanism of serratamic acid enhancing PMN phagocytosis via lipid interaction.

Quantitative Profiling of Interaction Dynamics

To contextualize these mechanisms, we must look at the quantitative divergence between serratamic acid and its structural derivatives.

Table 1: Differential Effects of Serratia Lipoamino Acids on Human PMNs and Erythrocytes

Lipid CompoundStructural NatureEffect on PMN PhagocytosisHemolytic Activity (PC-Erythrocytes)Superoxide (ROS) Release
Serratamic Acid Monomeric Lipoamino AcidSignificant Stimulation High (0.17 mM for 50% hemolysis)Minimal / Baseline
Serratamolide Cyclic Depsipeptide (Dimer)Significant Inhibition NegativeMinimal / Baseline
Ornithine Lipid AminolipidStimulationNegativeSlight Increase
Phosphatidylcholine Phospholipid (Control)NeutralNeutral (Inhibits SA hemolysis)Neutral

Self-Validating Experimental Methodologies

To rigorously study these lipid-leukocyte interactions, standard immunological assays must be adapted to isolate biophysical variables. The following protocols are designed with built-in self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Liposome-Based PMN Phagocytosis Assay

Rationale & Causality: To eliminate the confounding variables of active bacterial evasion (e.g., secreted toxins) and serum opsonins (complement/antibodies), we utilize heat-killed targets coated with purified lipids in a strictly serum-free environment.

  • PMN Isolation: Isolate human PMNs from peripheral blood using 3% Dextran T-500 sedimentation rather than harsh density gradients. Causality: Dextran sedimentation relies on gravity and rouleaux formation of RBCs, preserving the resting, unprimed state of the leukocytes and preventing artificial cytoskeletal activation.

  • Target Preparation: Heat-kill S. aureus (80°C for 30 min). Coat the bacteria with 50 µg of serratamic acid via solvent evaporation (dissolved in chloroform/methanol, evaporated under N 2​ gas). Causality: Heat-killing standardizes the particle size and rigidity; solvent evaporation ensures a uniform, reproducible lipid monolayer on the bacterial surface.

  • Co-Incubation: Suspend PMNs and coated targets in serum-free Hanks' Balanced Salt Solution (HBSS) at a multiplicity of infection (MOI) of 1:10. Incubate at 37°C for 30 minutes with gentle tumbling. Causality: Serum exclusion ensures that any observed engulfment is strictly driven by the biophysical properties of the serratamic acid coating, not complement deposition.

  • Arrest and Staining: Halt phagocytosis by transferring tubes to an ice bath. Stain the suspension with 0.01% Acridine Orange.

  • Self-Validating Analysis: Observe under a fluorescence microscope. Causality: Acridine Orange is a metachromatic fluorophore. In the neutral pH of the extracellular space, adhered targets fluoresce green. Once internalized into the acidic phagolysosome, the emission shifts to red/orange. This pH-dependent shift provides an absolute, self-validating visual confirmation of true internalization versus mere surface adherence.

Workflow Step1 1. Isolate Human PMNs (Dextran Sedimentation) Step3 3. Co-incubation Assay (37°C, 30 min, Serum-Free) Step1->Step3 Standardized Cell Count Step2 2. Prepare Lipid-Coated Heat-Killed S. aureus Step2->Step3 Opsonin-independent Targets Step4 4. Acridine Orange Staining (pH-dependent fluorescence) Step3->Step4 Arrest Phagocytosis (Ice Bath) Step5 5. Fluorescence Microscopy & Phagocytic Index Calculation Step4->Step5 Quantify Engulfment

Diagram 2: Self-validating workflow for quantifying PMN phagocytosis of lipid-coated targets.

Protocol 2: Competitive PC-Inhibition Hemolysis Assay

Rationale & Causality: To validate the specific lipid-target affinity of serratamic acid, we use erythrocytes as a simplified membrane model.

  • Erythrocyte Standardization: Prepare a 0.2% suspension of washed human erythrocytes (PC-rich) and sheep erythrocytes (PC-deficient) in PBS.

  • Liposome Formulation: Generate liposomes containing phosphatidylserine, cholesteryl nervonate, and serratamic acid (1:0.50:0.37 molar ratio) via sonication.

  • Competitive Inhibition: Pre-incubate the serratamic acid liposomes with varying concentrations of exogenous, purified phosphatidylcholine before adding to the erythrocytes.

  • Quantification: Incubate at 37°C, centrifuge to pellet intact cells, and measure hemoglobin release in the supernatant at 540 nm. Causality: The specific lysis of human cells (but not sheep cells) combined with the dose-dependent inhibition by exogenous PC mathematically proves that serratamic acid specifically targets PC-rich membrane domains.

Conclusion & Translational Outlook

Understanding the biophysical interaction between serratamic acid and human leukocytes bridges the gap between microbiology and membrane biophysics. By acting as a specific PC-binding surfactant, serratamic acid bypasses classical receptor-mediated opsonization to directly modulate membrane dynamics. For drug development professionals, this presents a novel scaffold for designing synthetic immunomodulators or targeted liposomal delivery systems that exploit lipid-raft affinities rather than relying solely on complex protein-receptor interactions.

References

  • Miyazaki Y, Oka S, Hara-Hotta H, Yano I. (1993). Stimulation and inhibition of polymorphonuclear leukocytes phagocytosis by lipoamino acids isolated from Serratia marcescens. FEMS Immunology and Medical Microbiology. URL:[Link]

  • Miyazaki Y, Hara-Hotta H, Matsuyama T, Yano I. (1992). Hemolysis of phosphatidylcholine-containing erythrocytes by serratamic acid from Serratia marcescens. International Journal of Biochemistry. URL:[Link]

  • Cartwright NJ. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal. URL:[Link]

  • Li H, et al. (2005). Serratia marcescens Gene Required for Surfactant Serrawettin W1 Production Encodes Putative Aminolipid Synthetase Belonging to Nonribosomal Peptide Synthetase Family. Microbiology and Immunology. URL:[Link]

Sources

Foundational

Foreword: Beyond the Surface – Harnessing the Potential of a Microbial Amphiphile

An In-depth Technical Guide to the Physicochemical Properties of Serratamic Acid Biosurfactants In the landscape of modern drug development, the pursuit of novel excipients and delivery systems that offer enhanced effica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Serratamic Acid Biosurfactants

In the landscape of modern drug development, the pursuit of novel excipients and delivery systems that offer enhanced efficacy, biocompatibility, and sustainability is relentless. Microbial biosurfactants, with their diverse structures and functional properties, represent a compelling frontier. Among these, serratamic acid, a lipoamino acid biosurfactant produced by species of the genus Serratia, stands out for its potent surface activity and potential biomedical applications.[1][2]

This technical guide moves beyond a mere recitation of facts. It is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core physicochemical properties of serratamic acid. We will explore not only what these properties are but why they are critical and how they are reliably measured. By understanding the causality behind its behavior at interfaces, its self-assembly, and its remarkable stability, we can unlock its full potential in creating next-generation pharmaceutical formulations. This document serves as both a foundational reference and a practical handbook, grounding theoretical concepts in validated experimental protocols.

Molecular Architecture: The Amphiphilic Engine of Serratamic Acid

The functionality of any surfactant is dictated by its molecular structure. Serratamic acid is an amino acid-based biosurfactant, specifically a derivative of L-serine linked to a fatty acid chain.[2][3] Its structure consists of two distinct moieties:

  • A Hydrophilic Head: Comprising the L-serine derivative, which contains polar functional groups (a carboxyl group and a hydroxyl group). This region readily interacts with aqueous environments.

  • A Hydrophobic Tail: A long hydrocarbon chain (typically from a 3-hydroxy fatty acid) that is repelled by water and preferentially interacts with non-polar substances like oils and lipids.[4]

This dual-natured, or amphiphilic, architecture is the fundamental driver of its ability to accumulate at interfaces and reduce surface and interfacial tension.

cluster_SerratamicAcid Serratamic Acid Structure Head Hydrophilic Head (Serine Derivative) -COOH, -OH groups Tail Hydrophobic Tail (Fatty Acid Chain) Head->Tail Amide Linkage

Caption: Basic amphiphilic structure of serratamic acid.

Interfacial Activity: Quantifying Performance

The primary role of a surfactant is to modify the properties of interfaces. The following parameters are critical benchmarks of serratamic acid's performance and efficiency.

Surface Tension Reduction

The cohesive energy at the surface of a liquid, such as water, creates a phenomenon known as surface tension (SFT), typically around 72 mN/m for pure water.[5] Surfactants reduce this tension by adsorbing at the liquid-air interface, disrupting the cohesive forces between water molecules. A powerful surfactant can achieve a significant reduction with a small amount of substance. Biosurfactants from Serratia marcescens have demonstrated exceptional capability, reducing the surface tension of water to values as low as 25-28 mN/m.[6][7] This potent activity is a prerequisite for its role in forming stable emulsions and foams.

Critical Micelle Concentration (CMC)

As the concentration of a surfactant in an aqueous solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this occurs is the Critical Micelle Concentration (CMC) .[8][9] Above the CMC, the interface is saturated with surfactant monomers, and any additional molecules self-assemble into colloidal structures called micelles.[10]

The CMC is a crucial measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to achieve maximum surface tension reduction and form micelles, which is vital for cost-effectiveness and minimizing formulation components.[9] Reported CMC values for biosurfactants from Serratia strains vary, with some reports showing values as low as 29 mg/L (0.0029% w/v), while others, likely for less purified extracts, are higher at around 1.5% (w/v).[7] This highlights the importance of purification in achieving optimal activity.

Emulsification Index (E24)

For applications involving the mixing of immiscible liquids, such as oil and water in drug formulations, the ability to form and stabilize emulsions is paramount. The Emulsification Index (E24) is a quantitative measure of this ability. It is defined as the percentage of the total volume occupied by the emulsion layer after 24 hours of formation.[11][12]

Serratamic acid and related biosurfactants from Serratia exhibit high emulsification indices, often exceeding 50-70% with various hydrocarbons.[13][14] This robust emulsifying power is essential for creating stable nanoemulsions for the delivery of hydrophobic drugs.

PropertyTypical Value RangeSignificance in Drug Development
Surface Tension 25 - 35 mN/mEnhances wetting, spreading, and formulation stability.
CMC 0.003% - 1.5% (w/v)Efficiency metric; lower CMC is desirable for potency and cost.
Emulsification Index (E24) >50%Indicates strong capability to form stable drug delivery emulsions.

Environmental Stability: A Prerequisite for Application

A key advantage of many microbial biosurfactants over their synthetic counterparts is their robustness under a wide range of environmental conditions.[1][15] This is critical for drug formulation, manufacturing, and storage, where products may be exposed to varying temperatures, pH levels, and ionic strengths.

Biosurfactants produced by Serratia marcescens have been shown to be remarkably stable:

  • Thermal Stability: They often retain their surface-active properties after being subjected to a broad temperature range, including autoclaving conditions (e.g., 121°C).[6][15]

  • pH Stability: Activity is typically maintained across a wide pH spectrum, from acidic to alkaline conditions (e.g., pH 2 to 12).[6][16]

  • Salinity Tolerance: They remain effective in the presence of high salt concentrations (e.g., up to 10-12% NaCl), a condition where many synthetic surfactants would precipitate or lose activity.[6][15]

This tripartite stability ensures that serratamic acid-based formulations can maintain their integrity and performance during processing, sterilization, and long-term storage.

cluster_Stability Environmental Stability Assessment cluster_Conditions Stress Conditions Input Serratamic Acid Solution pH pH Variation (e.g., 2, 4, 6, 8, 10, 12) Input->pH Temp Temperature (e.g., 4°C, 25°C, 70°C, 121°C) Input->Temp Salt Salinity (e.g., 2%, 5%, 10% NaCl) Input->Salt Output Measure Residual Activity (Surface Tension or E24) pH->Output Temp->Output Salt->Output

Caption: Logical workflow for assessing biosurfactant stability.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the adoption of standardized methodologies is essential. The following section provides detailed, step-by-step protocols for characterizing the key physicochemical properties of serratamic acid.

Protocol: Determination of Critical Micelle Concentration (CMC)

Principle: This protocol uses the surface tension method, which identifies the CMC as the point where the surface tension of a solution ceases to decrease with increasing surfactant concentration.[9][17]

Materials:

  • Purified serratamic acid biosurfactant

  • High-purity water (e.g., Milli-Q)

  • Digital Tensiometer (with Du Noüy ring or Wilhelmy plate)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of lyophilized serratamic acid and dissolve it in a specific volume of high-purity water to create a concentrated stock solution (e.g., 1000 mg/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L). Ensure concentrations are spaced appropriately to capture the transition point.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water (SFT ≈ 72 mN/m at 25°C).

  • Surface Tension Measurement:

    • Starting with the most dilute solution to minimize cross-contamination, pour the sample into a clean glass vessel.

    • Measure the surface tension. Ensure the ring or plate is thoroughly cleaned and flamed (if applicable) between each measurement.

    • Repeat the measurement for each dilution, moving from lowest to highest concentration.

  • Data Analysis:

    • Plot surface tension (mN/m) on the y-axis against the logarithm of the surfactant concentration on the x-axis.

    • The resulting graph should show two distinct linear regions: a steeply sloping region at low concentrations and a nearly horizontal plateau at high concentrations.[10]

    • The CMC is determined from the intersection point of the two regression lines drawn through these regions.[9][18]

cluster_CMC_Workflow CMC Determination Workflow A Prepare Stock Solution B Create Serial Dilutions A->B C Measure SFT for each dilution B->C D Plot SFT vs. log(Concentration) C->D E Determine Intersection of two linear fits D->E F Result: CMC Value E->F

Caption: Experimental workflow for CMC determination.

Protocol: Measurement of Emulsification Index (E24)

Principle: This method quantifies the ability of the biosurfactant to create a stable emulsion with an immiscible hydrocarbon phase over a 24-hour period.[11][13]

Materials:

  • Serratamic acid solution (cell-free supernatant or purified solution)

  • Test hydrocarbon (e.g., kerosene, hexadecane, or a target oil for a specific application)

  • Graduated test tubes with screw caps

  • Vortex mixer

  • Ruler or calipers

Procedure:

  • Sample Preparation: Add equal volumes of the serratamic acid solution and the test hydrocarbon to a graduated test tube (e.g., 2 mL of each).

  • Emulsion Formation: Cap the tube securely and vortex at high speed for 2 minutes to ensure thorough mixing and emulsion formation.

  • Incubation: Allow the tube to stand undisturbed at room temperature for 24 hours.

  • Measurement: After 24 hours, measure two heights:

    • The total height of the liquid column in the tube.

    • The height of the stable emulsion layer that has formed (typically between the aqueous and oil phases).

  • Calculation: Calculate the E24 index using the following formula:[12]

    • E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) × 100

Implications for Drug Development and Future Perspectives

The robust physicochemical profile of serratamic acid makes it a highly promising candidate for advanced pharmaceutical applications. Its strong surface activity and low CMC are ideal for use as a solubilizing agent for poorly water-soluble drugs. Its excellent emulsification properties are perfectly suited for the formulation of stable nanoemulsions, which can enhance drug bioavailability and enable targeted delivery.[19] Furthermore, its inherent biological origin suggests high biocompatibility and biodegradability, addressing key safety and environmental concerns in the pharmaceutical industry.[1][7]

Future research should focus on optimizing the production of high-purity serratamic acid to ensure consistent, low-CMC performance. In-depth studies into its interaction with specific active pharmaceutical ingredients (APIs) will pave the way for bespoke formulation design. Finally, leveraging its properties to develop smart drug delivery systems, potentially in combination with targeting moieties, will solidify the role of serratamic acid as a high-value excipient in modern medicine.[20][21]

References

  • Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture.

  • LAUDA Scientific. (n.d.). Measurement of Critical Micelle Concentration. ResearchGate.

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies.

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.

  • Bao, J. Z., et al. (1998). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. Review of Scientific Instruments.

  • Araújo, H. W. C., et al. (2019). Sustainable biosurfactant produced by Serratia marcescens UCP 1549 and its suitability for agricultural and marine bioremediation applications. Microbial Cell Factories.

  • Patel, D. R., et al. (2024). Screening and Characterization of Biosurfactant-producing Strains in Contaminated Soil.

  • Patel, V., et al. (2014). Screening and identification of biosurfactant (bioemulsifier) producing bacteria from crude oil contaminated sites of Gujarat. International Journal of Innovative Research in Science, Engineering and Technology.

  • Das, P., et al. (2014). Production optimization, stability and oil emulsifying potential of biosurfactants from selected bacteria isolated from oil-contaminated sites. Journal of the Royal Society Interface.

  • Anbazahgan, K., et al. (2016). Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03. Beni-Suef University Journal of Basic and Applied Sciences.

  • Shanks, R. M. Q., et al. (2012). Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLOS One.

  • ResearchGate. (n.d.). Stability of surface tension of biosurfactant produced by Serratia marcescens UCP 1549.

  • National Center for Biotechnology Information. (n.d.). Serratagenic acid. PubChem Compound Database.

  • Jadhav, S. B., et al. (2021). Serratiopeptidase: Insights into the therapeutic applications. Biotechnology Reports.

  • Aarthy, M., et al. (2020). Extraction of Antibacterial Surface-active Molecule from Serratia marcescens MT053078: Characterization and Biological Evaluation. Prime Scholars.

  • MDPI. (2025). Comprehensive Analysis of Formation Water Microorganisms for Their Biosurfactant Potential in MEOR Applications.

  • Royal Society Publishing. (n.d.). Production optimization, stability and oil emulsifying potential of biosurfactants from selected bacteria isolated from oil-contaminated sites.

  • SciSpace. (2019). Sustainable biosurfactant produced by Serratia marcescens UCP 1549 and its suitability for agricultural and marine bioremediation applications.

  • Nor-Azzry, A. A., et al. (2016). DETERMINATION OF OPTIMUM CONDITIONS AND STABILITY STUDY OF BIOSURFACTANT PRODUCED BY Bacillus subtilis UKMP-4M5. Malaysian Journal of Analytical Sciences.

  • Bidlan, R., et al. (2007). Optimised Production of Biosurfactant by Serratia marcescens DT-1P. Research Journal of Microbiology.

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal.

  • ResearchGate. (n.d.). Effect of pH on the emulsification index and surface tension for the biosurfactant production.

  • Sato, B., et al. (2005). FR177391, a new anti-hyperlipidemic agent from Serratia. I. Taxonomy, fermentation, isolation, physico-chemical properties, structure elucidation and biological activities. The Journal of Antibiotics.

  • Oliveira, E. M., et al. (2024). Biosurfactant by Serratia sp. BR13816: Fermentation Optimization and Nanoemulsion Formation. Brazilian Archives of Biology and Technology.

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of l-serine produced by organisms of the Serratia group. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Emulsification index, surface tension and hydrophobicity (%) values of CAB isolates.

  • De la Cruz, J., et al. (2014). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Center for Biotechnology Information.

  • PermeGear. (n.d.). Application of sialic acid/polysialic acid in the drug delivery systems.

  • ResearchGate. (n.d.). Application of sialic acid/polysialic acid in the drug delivery systems.

  • LIPID MAPS. (n.d.). Serratamic acid. LIPID MAPS Structure Database.

  • ESRF. (n.d.). Dramatic Reduction of Surface Tension of Water.

  • ResearchGate. (n.d.). Characterization of physicochemical properties of ferulic acid.

  • Longdom Publishing. (2021). Sialic acid Applications in the Drug Delivery Systems.

  • MDPI. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width.

  • PubMed. (2025). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements.

  • ResearchGate. (n.d.). Which Surfactants Reduce Surface Tension Faster? A Scaling Argument for Diffusion-Controlled Adsorption.

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained.

  • ResearchGate. (2020). Polyglutamic acid applications in pharmaceutical and biomedical industries.

  • ResearchGate. (n.d.). Effect of temperature on the emulsification index and surface tension.

  • Xiong, C., et al. (2022). Reconsideration of surface tension and phase state effects on cloud condensation nuclei activity based on the atomic force microscopy measurement. Atmospheric Chemistry and Physics.

  • ResearchGate. (n.d.). Emulsification index (E.I%) stability of the biosurfactant under different conditions.

  • ResearchGate. (2017). Does citric acid decrease the surface tension when it is added to a polysaccharide or biodegradable polymer?

  • MDPI. (2024). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.

  • ResearchGate. (n.d.). Some Physicochemical Properties of Mefenamic Acid.

  • National Center for Biotechnology Information. (n.d.). Stearic Acid. PubChem Compound Database.

  • ResearchGate. (2023). Understanding the Surface Tension Reduction of the Water/Air Interface Due to the Synergistic Effect of the Sds-Ctab Mixture.

Sources

Exploratory

In Vitro Biological Activities of Serratamic Acid: A Technical Guide to Biosynthesis, Mechanisms, and Therapeutic Evaluation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The escalating crisis of antimicrobial resistance (AMR) ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated the exploration of underexplored microbial reservoirs for novel bioactive compounds. Among these, serratamic acid (N-(3-hydroxydecanoyl)-L-serine) and its cyclized derivatives, collectively known as serratamolides or serrawettins, represent a highly promising class of lipopeptides[1]. Produced predominantly by bacteria of the genus Serratia (e.g., S. marcescens, S. plymuthica), these amphiphilic molecules exhibit potent in vitro antibacterial, antifungal, nematicidal, and biosurfactant properties[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural biology and practical laboratory application. This guide dissects the biosynthetic origins and biophysical mechanisms of serratamic acid, provides field-proven, self-validating experimental protocols for its extraction and evaluation, and synthesizes its biological efficacy into actionable data for drug development professionals.

Structural Biology and Biosynthesis

Serratamic acid is a simple yet highly effective lipoamino acid consisting of a hydrophilic L-serine moiety linked via an amide bond to a hydrophobic 3-hydroxydecanoic acid chain[1][2].

The biosynthesis of serratamic acid is orchestrated by Non-Ribosomal Peptide Synthetase (NRPS) machinery, specifically the enzyme SwrW [3]. SwrW is considered one of the simplest enzymes in the NRPS family, featuring a unique Condensation-Adenylation-Thiolation-Thioesterase (C-A-T-TE) domain architecture that is strictly specific for L-serine[3].

During biosynthesis, a single serratamic acid molecule is formed and transferred to the TE domain. Subsequently, a second serratamic acid binds to the free T domain. The condensation of these two molecules, dependent on 4′-phosphopantetheinyl transferase (PPTase), results in an intramolecular linkage and cyclization to form the symmetric dilactone serratamolide (Serrawettin W1)[4][2].

G A L-Serine + 3-Hydroxydecanoic Acid B NRPS Enzyme (SwrW) (C-A-T-TE Domains) A->B Substrate binding C Serratamic Acid (N-(3-hydroxydecanoyl)-L-serine) B->C Amidation D Intermolecular Condensation (Two Serratamic Acid molecules) C->D PPTase dependent E Serratamolide (Serrawettin W1) (Cyclic Lipopeptide) D->E Cyclization

Biosynthetic pathway of serratamic acid and its cyclization into serratamolide via SwrW NRPS.

Mechanism of Action (MoA)

The primary in vitro mode of action for serratamic acid and its cyclic counterparts is the disruption of target cell membranes[4]. Because of their amphiphilic nature, these molecules act as potent biosurfactants, lowering surface tension and facilitating membrane intercalation[5][6].

  • Electrostatic Interaction: The initial binding is driven by electrostatic interactions between the lipopeptide and the negatively charged components of the bacterial cell envelope (e.g., lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria)[4].

  • Hydrophobic Insertion: The 3-hydroxydecanoic acid lipid tail inserts into the hydrophobic core of the lipid bilayer[4].

  • Pore Formation & Depolarization: This insertion alters membrane fluidity, leading to membrane solubilization or the formation of transient pores. This severely compromises the barrier properties of the membrane, resulting in the rapid efflux of intracellular ions (specifically K+ and H+), dissipation of the proton motive force, and ultimate cell death[4].

MoA A Serratamic Acid / Serratamolide B Electrostatic Attraction to Bacterial Cell Membrane A->B C Hydrophobic Insertion into Lipid Bilayer B->C D Membrane Solubilization & Pore Formation C->D E Ion Leakage (K+, H+) & Depolarization D->E F Bacterial Cell Death E->F

Biophysical mechanism of action of serratamic acid targeting bacterial cell membranes.

In Vitro Biological Activities & Data Presentation

Serratamic acid and its derivatives exhibit a broad spectrum of in vitro biological activities, making them highly attractive for pharmaceutical and agricultural applications.

Antimicrobial and Antifungal Efficacy

Serratamolides have demonstrated profound efficacy against multi-drug resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium[7]. Furthermore, they exhibit potent activity against phytopathogenic Gram-negative bacteria such as Ralstonia solanacearum and Xanthomonas spp., often outperforming commercial antibiotics like streptomycin and oxytetracycline[8]. Antifungal activity against Candida albicans has also been well-documented[5][6].

Nematicidal Activity

Recent in vitro assays have highlighted the nematicidal properties of Serratia-derived lipopeptides. Supernatants containing these compounds induced high mortality rates (>50% after 72 hours) in Bursaphelenchus xylophilus (the pine wood nematode), indicating potential utility as biocontrol agents in forestry[2].

Quantitative Data Summary

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for serratamic acid and its derivatives across various pathogenic strains based on recent in vitro evaluations[7][8].

Pathogen / Target OrganismGram Stain / TypeMIC Range (μg/mL)Reference Standard / Notes
Ralstonia solanacearumGram-negative0.244 – 0.488Superior to Streptomycin[8]
Xanthomonas spp.Gram-negative0.244 – 0.488Highly sensitive[8]
Staphylococcus aureus (MRSA)Gram-positive~ 4.0Strong bactericidal effect[7]
Enterococcus faeciumGram-positive~ 15.6VRE strains show susceptibility[7]
Pseudomonas aeruginosaGram-negative15.6 – 31.25Moderate sensitivity[7][9]
Bursaphelenchus xylophilusNematodeN/A (Mortality >50%)Time-dependent nematicidal activity[2]

Standardized Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Causality is provided for critical steps to empower researchers to troubleshoot and optimize workflows.

Protocol 1: Extraction and Purification of Serratamic Acid/Serratamolides

Objective: To isolate lipopeptides from Serratia culture broth with high yield and purity.

  • Fermentation: Inoculate Serratia spp. into Casamino acids (CAA) broth.

    • Causality: CAA broth is rich in amino acid precursors, which directly fuels the NRPS machinery (SwrW) to maximize lipopeptide yield[2][3]. Incubate at 30°C for 24–48 hours at 180 rpm.

  • Supernatant Harvesting: Centrifuge the culture at 10,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 μm membrane to remove residual cells.

  • Solvent Extraction: Perform a liquid-liquid extraction using an equal volume of Ethyl Acetate (EtOAc).

    • Causality: EtOAc possesses the optimal polarity index to partition amphiphilic lipoamino acids and cyclic lipopeptides from the aqueous phase without denaturing the peptide bonds[8]. Repeat extraction three times.

  • Concentration: Pool the EtOAc fractions and evaporate to dryness using a rotary evaporator at 40°C under reduced pressure.

  • Chromatographic Purification: Load the crude extract onto a Silica Gel column (230–400 mesh). Elute sequentially with a gradient of CHCl₃/MeOH (e.g., 95:5 to 50:50 v/v).

    • Validation: Monitor fractions via Thin Layer Chromatography (TLC) and confirm the target mass using LC-MS[8].

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC & MBC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using a self-validating microdilution method.

  • Preparation: Prepare a stock solution of the purified compound in 1% Methanol (MeOH) or DMSO.

    • System Validation: Always include a solvent-only negative control to ensure the vehicle does not inhibit bacterial growth[8].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.122 to 125 μg/mL[8].

  • Inoculation: Add 5×105 CFU/mL of the target bacterial suspension to each well. Include a positive control (e.g., Streptomycin sulfate at 10 mg/mL stock)[8].

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine the MIC as the lowest concentration with no visible growth (measured via optical density at 600 nm or using a resazurin dye viability assay).

  • MBC Determination: Plate 10 μL from all clear wells onto fresh agar plates. The lowest concentration that yields no colony growth after 24 hours is the MBC.

    • Causality: Comparing MIC to MBC determines whether the compound is bacteriostatic (MBC/MIC > 4) or bactericidal (MBC/MIC ≤ 4)[9].

Workflow A Bacterial Cultivation (Serratia spp. in CAA broth) B Solvent Extraction (Ethyl Acetate Partitioning) A->B C Chromatographic Purification (Silica Gel & LC-MS) B->C D In Vitro Assays (MIC, MBC, Time-Kill) C->D E Data Analysis (Dose-Response Modeling) D->E

Standardized in vitro workflow for the extraction, purification, and biological evaluation.

Future Perspectives in Drug Development

The structural simplicity of serratamic acid combined with the modular nature of its NRPS biosynthesis opens significant avenues for rational drug design. By utilizing precursor-directed biosynthesis or genetic engineering of the swrW gene cluster, researchers can generate novel lipopeptide libraries with altered fatty acid chain lengths or amino acid substitutions[4][2].

Furthermore, due to their low toxicity, high biodegradability, and potent surface-active properties, serratamic acid derivatives hold immense potential not only as systemic antibiotics but also as biostatic additives in commercial cosmetics, topical dermatological treatments, and agricultural biocontrol formulations[5][6][9].

References

Sources

Foundational

Serratamic acid molecular weight and exact mass calculation

Serratamic Acid: A Technical Whitepaper on Exact Mass Determination, Biosynthetic Pathways, and High-Resolution Mass Spectrometry Characterization Executive Summary Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Serratamic Acid: A Technical Whitepaper on Exact Mass Determination, Biosynthetic Pathways, and High-Resolution Mass Spectrometry Characterization

Executive Summary

Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a critical lipoamino acid intermediate in the biosynthesis of cyclic depsipeptides, most notably serratamolide (Serrawettin W1), which is produced by Serratia species[1],[2]. For researchers in drug development and natural product discovery, the accurate identification of this monomer is essential for mapping biosynthetic gene clusters and discovering novel antimicrobial biosurfactants. This whitepaper provides an authoritative guide on the exact mass and molecular weight calculation of serratamic acid, detailing the underlying mass spectrometry principles, its biosynthetic relevance, and a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Chemical Identity and Biosynthetic Causality

Serratamic acid is an amphiphilic molecule consisting of a hydrophilic L-serine headgroup linked via an amide bond to a hydrophobic 3-hydroxydecanoic acid tail[3],[4]. It functions as the direct monomeric precursor to serratamolide, a broad-spectrum antimicrobial compound[2].

In the biosynthetic pathway, non-ribosomal peptide synthetases (NRPS) catalyze the condensation of L-serine and 3-hydroxydecanoyl-CoA. A single serratamic acid unit is formed and transferred to the thioesterase (TE) domain. Subsequently, a second serratamic acid binds to the free thiolation (T) domain. The two neighboring serratamic acid molecules then form an intermolecular linkage and are cyclized (macrolactonization) to form the 14-membered macrocyclic ring of serratamolide[1],[2].

Biosynthesis A L-Serine + 3-Hydroxydecanoyl-CoA B NRPS Assembly Line A->B Thioesterification C Serratamic Acid (Monomer) B->C Amide Bond Formation D Dimerization & Cyclization C->D Intermolecular Esterification E Serratamolide (Cyclic Depsipeptide) D->E Macrolactonization

Biosynthetic progression from precursors to Serratamolide via Serratamic acid intermediates.

Exact Mass and Molecular Weight Calculation

Understanding the distinction between average molecular weight and monoisotopic exact mass is paramount for mass spectrometry-based lipidomics. Serratamic acid possesses the molecular formula C13H25NO5[5],[6].

Average Molecular Weight (MW)

The average molecular weight is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes. This value is typically used for bulk stoichiometric calculations.

  • Carbon (C): 13 × 12.011 = 156.143

  • Hydrogen (H): 25 × 1.008 = 25.200

  • Nitrogen (N): 1 × 14.007 = 14.007

  • Oxygen (O): 5 × 15.999 = 79.995

  • Total Average MW = 275.345 g/mol

Monoisotopic Exact Mass

The exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). This specific value is critical for HRMS to determine the elemental composition by resolving mass defects.

  • ^12C: 13 × 12.000000 = 156.000000 Da

  • ^1H: 25 × 1.007825 = 25.195625 Da

  • ^14N: 1 × 14.003074 = 14.003074 Da

  • ^16O: 5 × 15.994915 = 79.974575 Da

  • Exact Mass = 275.173274 Da

Table 1: Mass Spectrometry Adducts and Expected m/z Values

Ionization ModeAdduct SpeciesIon FormulaTheoretical m/zMass Defect (Da)
Positive (ESI+)Protonated [M+H]+[C13H26NO5]+276.18055+0.18055
Positive (ESI+)Sodiated [M+Na]+[C13H25NO5Na]+298.16249+0.16249
Negative (ESI-)Deprotonated [M-H]-[C13H24NO5]-274.16599+0.16599

Experimental Protocol: HRMS Exact Mass Determination

To empirically validate the exact mass of serratamic acid, a robust Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) protocol must be deployed. The following methodology is designed as a self-validating system , ensuring high mass accuracy (< 2 ppm error) and reproducible ionization[7].

Rationale and Causality Behind Experimental Choices
  • Chromatographic Separation: A C18 reversed-phase column is selected because the hydrophobic 3-hydroxydecanoyl chain of serratamic acid interacts strongly with the non-polar stationary phase. This causality ensures adequate retention and separation from highly polar, early-eluting cellular matrix components (e.g., free amino acids and sugars).

  • Mobile Phase Additives: 0.1% Formic acid is added to both the aqueous and organic mobile phases. Causality: Formic acid acts as an efficient proton donor. By maintaining an acidic pH, it ensures the amide and carboxyl groups are fully protonated, maximizing ionization efficiency in ESI+ mode to yield a strong [M+H]+ signal[7].

  • Self-Validating Mass Accuracy: An internal lock mass is continuously infused during the run. This creates a self-correcting feedback loop that adjusts for thermal or electronic mass drift in real-time, guaranteeing that the measured m/z remains within a strict 2 ppm tolerance of the theoretical 276.18055 m/z.

Step-by-Step Methodology
  • Sample Preparation: Extract the bacterial culture broth (e.g., Serratia marcescens) using an equal volume of ethyl acetate to partition the lipoamino acids into the organic layer. Dry the organic extract under a gentle stream of nitrogen gas and reconstitute the residue in 50% methanol/water.

  • UHPLC Setup: Inject 2 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C to reduce system backpressure and improve peak shape.

  • Gradient Elution: Execute a linear gradient utilizing Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Ramp from 5% B to 95% B over 15 minutes at a constant flow rate of 0.3 mL/min.

  • ESI Source Optimization: Configure the electrospray ionization (ESI) source. Set the spray voltage to +3.5 kV for positive mode. Maintain the capillary transfer tube temperature at 300°C to ensure the complete desolvation of the LC effluent droplets before they enter the high-vacuum region.

  • Data Acquisition (Orbitrap/TOF): Acquire full-scan MS data in the range of m/z 100–1000 at a minimum resolving power of 60,000 (at m/z 200). Concurrently, perform Data-Dependent Acquisition (DDA) MS/MS on the top 3 most intense ions to capture characteristic fragmentation patterns (e.g., the neutral loss of water [-18.01 Da] and cleavage of the amide bond).

  • Real-Time Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin, [M+H]+ = 556.27658) infused via a secondary sprayer to continuously correct for mass drift.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 276.18055 using a narrow 5 ppm mass tolerance window. Confirm the identity of serratamic acid by comparing the experimental isotopic distribution (M+1, M+2 peaks) against the theoretical model for C13H25NO5.

HRMS_Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI Ionization (Pos/Neg) S2->S3 S4 Orbitrap/TOF Mass Analyzer S3->S4 S5 Exact Mass & Formula Gen S4->S5

HRMS analytical workflow for the exact mass determination of Serratamic acid.

Conclusion

The precise calculation and empirical validation of serratamic acid's exact mass (275.173274 Da) is fundamental for its identification in complex biological matrices. By employing high-resolution mass spectrometry paired with rigorous chromatographic separation and real-time mass drift correction, researchers can confidently map the biosynthetic pathways of Serratia-derived lipopeptides and explore their pharmacological potential.

References

  • Title: Serratamic acid | C13H25NO5 | CID 193310 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure Database (LMSD) - LIPID MAPS: Serratamic acid Source: LIPID MAPS URL: [Link]

  • Title: Underexplored bacteria as reservoirs of novel antimicrobial lipopeptides Source: Frontiers in Microbiology / NIH PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for the Extraction, Purification, and Characterization of Bacterial Serratamic Acid

An Application Guide for Researchers Abstract: This document provides a comprehensive guide for the isolation and purification of serratamic acid, a cyclic depsipeptide produced by bacteria of the Serratia genus. As a me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the isolation and purification of serratamic acid, a cyclic depsipeptide produced by bacteria of the Serratia genus. As a member of the serratamolide family, serratamic acid and its analogs are of increasing interest due to their potential biological activities. This guide details protocols from bacterial cultivation and crude extraction to multi-step chromatographic purification and final analytical validation. The methodologies are designed to be robust and adaptable, providing researchers and drug development professionals with the foundational knowledge to successfully isolate this class of secondary metabolites.

Introduction: Understanding Serratamic Acid

Serratamic acid is a secondary metabolite first identified as a derivative of L-serine produced by organisms of the Serratia group.[1] It belongs to a broader class of compounds known as serratamolides, which are cyclic depsipeptides—hybrid structures containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[2] These molecules are synthesized by non-ribosomal peptide synthetases (NRPS) in bacteria, particularly Serratia marcescens. The production of such secondary metabolites is often linked to the bacterium's quorum sensing system and is typically initiated during the late growth phase as nutrients become limited.[3][4]

The structural complexity and biological activities of cyclic depsipeptides make them attractive targets for drug discovery. This guide provides a systematic workflow to isolate and purify serratamic acid, enabling further investigation into its therapeutic potential.

Section 1: Microbial Cultivation for Serratamic Acid Production

The successful isolation of serratamic acid begins with robust and optimized bacterial culture. The goal is to maximize the biomass of the producing strain, Serratia marcescens, and induce the expression of the biosynthetic gene clusters responsible for serratamic acid production.

Causality: Secondary metabolite production in Serratia is highly dependent on environmental cues.[4] Factors such as nutrient availability (carbon, nitrogen), temperature, pH, and aeration directly influence the metabolic state of the cells, shifting them from primary growth (biomass accumulation) to secondary metabolism (production of specialized compounds like serratamic acid).[3][4] Temperatures slightly below the optimal for growth (e.g., 28-30°C) often enhance the production of these compounds.[4]

Protocol 1.1: Cultivation of Serratia marcescens
  • Strain Activation:

    • From a glycerol stock of a known serratamic acid-producing Serratia marcescens strain, streak a loopful of cells onto a Luria-Bertani (LB) agar plate.

    • Incubate the plate at 30°C for 24-48 hours until single colonies are visible. Note: Some S. marcescens strains produce a characteristic red pigment, prodigiosin, which can be an initial visual confirmation of secondary metabolite activity.[5][6]

  • Starter Culture Preparation:

    • In a sterile 250 mL Erlenmeyer flask, inoculate a single colony into 50 mL of a suitable production medium (see Table 1).

    • Incubate at 30°C for 18-24 hours in an orbital shaker set to 180-200 rpm. This creates a dense, log-phase culture for inoculating the production-scale fermentation.

  • Production-Scale Fermentation:

    • In a 2 L Erlenmeyer flask, add 1 L of the chosen production medium.

    • Inoculate the production flask with 5% (v/v) of the starter culture (i.e., 50 mL).

    • Incubate the culture at 28-30°C for 72-120 hours with vigorous shaking (180-200 rpm) to ensure adequate aeration.

    • Monitor the culture periodically by measuring optical density (OD₆₀₀) and pH. Secondary metabolite production typically peaks in the stationary phase.

Data Presentation: Recommended Culture Media
Component Medium 1: Peptone Glycerol Broth (PGB) Medium 2: Nutrient Broth (Modified) Rationale
Peptone10 g/L5 g/LProvides a rich source of nitrogen and amino acids, essential precursors for peptide synthesis.
Glycerol10 mL/L-A readily metabolizable carbon source that can enhance secondary metabolite production.
Yeast Extract-3 g/LSupplies B-vitamins and other growth factors.
Maltose-5 g/LComplex sugars can sometimes induce secondary metabolite pathways more effectively than simple sugars.[6]
K₂HPO₄1 g/L-Acts as a buffering agent to maintain a stable pH.
MgSO₄·7H₂O0.5 g/L-Provides essential Mg²⁺ ions, which are cofactors for many biosynthetic enzymes.
pH7.07.0Serratia species generally thrive in neutral pH environments.[3][4]

Section 2: Extraction of Crude Serratamic Acid

Once the fermentation is complete, the first step is to separate the target compound from the culture broth and bacterial cells. Serratamic acid, as a lipopeptide, is expected to have amphiphilic properties but is generally insoluble in water and soluble in organic solvents. The extraction strategy focuses on partitioning the compound into an organic phase.

Causality: The choice of solvent is critical and is based on the principle of "like dissolves like." Serratamic acid's peptide backbone and lipid tail suggest it will be most soluble in moderately polar organic solvents like ethyl acetate or a chloroform/methanol mixture. Acidification of the culture supernatant protonates any carboxyl groups on the molecule, reducing its polarity and further enhancing its extraction into the organic phase. This technique is commonly used for isolating acidic lipopeptides.[7]

Workflow for Serratamic Acid Extraction

ExtractionWorkflow cluster_0 Step 1: Biomass Separation cluster_1 Step 2: Acid Precipitation & Extraction cluster_2 Step 3: Final Processing Culture Fermentation Culture (1L) Centrifuge1 Centrifugation (8,000 x g, 20 min, 4°C) Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Supernatant Cell-Free Supernatant (CFS) Centrifuge1->Supernatant Acidify Acidify CFS to pH 2.0 (with 6M HCl) Supernatant->Acidify Incubate Incubate at 4°C (Overnight) Acidify->Incubate Centrifuge2 Centrifugation (10,000 x g, 20 min, 4°C) Incubate->Centrifuge2 Extract Solvent Extraction (Ethyl Acetate, 3x) Centrifuge2->Extract Precipitate Crude Precipitate Centrifuge2->Precipitate Combine Combine Organic Layers Extract->Combine Precipitate->Extract Dry Dry over Na₂SO₄ Combine->Dry Evaporate Rotary Evaporation Dry->Evaporate Crude Crude Serratamic Acid Extract Evaporate->Crude

Caption: Workflow for the extraction of crude serratamic acid.

Protocol 2.1: Liquid-Liquid Extraction
  • Cell Removal: Centrifuge the entire fermentation culture (e.g., 1 L) at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the cell-free supernatant (CFS) into a clean flask. The cell pellet can be discarded or stored for other analyses.

  • Acid Precipitation: While stirring, slowly add 6M HCl to the CFS to adjust the pH to 2.0. A white precipitate should form as the acidic compounds become insoluble.

  • Incubation: Cover the acidified supernatant and incubate at 4°C overnight to allow for complete precipitation.

  • Precipitate Collection: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and retain the crude precipitate pellet.[7]

  • Solvent Extraction:

    • Resuspend the pellet in a minimal amount of deionized water (e.g., 50 mL).

    • Transfer the suspension to a separatory funnel and add an equal volume of ethyl acetate (50 mL).

    • Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool all the collected organic layers.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the pooled extract to remove residual water.

    • Filter the dried extract to remove the Na₂SO₄.

    • Concentrate the crude extract to dryness using a rotary evaporator under reduced pressure at 40°C.

  • Yield Assessment: Weigh the resulting dried residue. This is your crude serratamic acid extract, which will be carried forward for purification.

Section 3: Multi-Step Purification Strategy

The crude extract contains a mixture of serratamic acid, other secondary metabolites, lipids, and cellular debris. A multi-step chromatographic approach is required to achieve high purity. The strategy employs orthogonal separation techniques, starting with low-resolution bulk separation and progressing to high-resolution polishing.

Purification Logic Diagram

PurificationLogic cluster_0 Step 1: Bulk Separation cluster_1 Step 2: High-Resolution Polishing Crude Crude Extract Silica Silica Gel Flash Chromatography (Normal Phase) Crude->Silica Fractions Semi-Purified Fractions Silica->Fractions Elution with Hexane:EtOAc Gradient TLC TLC Analysis (Pool Positive Fractions) Fractions->TLC Pooled Pooled Active Fractions TLC->Pooled PrepHPLC Preparative RP-HPLC (C18 Column) Pooled->PrepHPLC Pure Purified Serratamic Acid (>95%) PrepHPLC->Pure Elution with ACN:H₂O Gradient

Caption: Logic diagram for the multi-step purification of serratamic acid.

Protocol 3.1: Silica Gel Flash Chromatography

This initial step separates compounds based on polarity, removing highly non-polar lipids and highly polar contaminants.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal volume of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% hexane, then move to hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate followed by ethyl acetate:methanol (9:1).

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) throughout the elution process.

  • Analysis by TLC: Spot each fraction on a silica TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1). Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate. Pool the fractions that contain the target compound band. Similar protocols have been effective for other Serratia metabolites.[8]

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Protocol 3.2: Preparative Reversed-Phase HPLC (RP-HPLC)

This is the final polishing step, separating the remaining impurities based on hydrophobicity. RP-HPLC is highly effective for purifying peptides and depsipeptides.[9][10]

  • Sample Preparation: Dissolve the semi-purified extract from the silica column step in a small volume of methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

    • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or Formic Acid.

    • Detection: UV-Vis detector at 214 nm (for peptide bonds) and 280 nm.

  • Elution Gradient: Develop a gradient method to separate the target peak. A typical gradient is shown in Table 2. The optimal gradient may require some method development.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV chromatogram.

  • Purity Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC to assess purity. Pool the fractions containing the pure serratamic acid (>95% purity).

  • Final Processing: Lyophilize (freeze-dry) the pooled pure fractions to remove the mobile phase and obtain the final product as a stable, dry powder.

Data Presentation: Example HPLC Gradient
Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) Flow Rate (mL/min)
0.095515.0
5.095515.0
45.059515.0
50.059515.0
52.095515.0
60.095515.0

Section 4: Analytical Validation and Characterization

After purification, it is essential to confirm the identity and purity of the isolated compound. A combination of mass spectrometry and NMR spectroscopy provides unequivocal structural evidence.[11][12]

Protocol 4.1: Purity Confirmation and Mass Determination (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified serratamic acid in methanol. Dilute this to ~10 µg/mL with the initial mobile phase.[13]

  • LC-MS Conditions:

    • LC System: Use an analytical C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a water/acetonitrile gradient similar to the preparative method but at a lower flow rate (e.g., 0.3 mL/min).

    • MS System: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap equipped with an electrospray ionization (ESI) source.

    • Acquisition: Acquire data in positive ion mode, scanning a mass range of m/z 100-1500. This will provide the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information from the fragmentation pattern.[13]

Protocol 4.2: Structural Elucidation (NMR Spectroscopy)
  • Sample Preparation: Dissolve 5-10 mg of the highly purified, lyophilized compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations. This suite of experiments is powerful for assembling the final structure of a novel compound.[12][14]

Data Presentation: Summary of Analytical Techniques
Technique Purpose Information Obtained Typical Sample Amount
Analytical RP-HPLC Purity AssessmentPurity percentage, retention time< 0.1 mg
LC-HRMS Identity & FormulaAccurate molecular weight, elemental composition ([M+H]⁺)< 0.1 mg
Tandem MS (MS/MS) Structural FragmentsFragmentation pattern for sequence/structure confirmation< 0.1 mg
¹H & ¹³C NMR Structural ElucidationChemical environment of H and C atoms5-10 mg
2D NMR (COSY, HSQC, HMBC) Structural ConnectivityAtom-to-atom bonding network5-10 mg

References

  • Krithika, K., & Geetha Ramani, D. (2013). Screening of Serratia marcescens isolated from soil for secondary metabolites of therapeutic importance.
  • Al-Subaie, M. M. (2024). Secondary Metabolite Profiling and Antibacterial Activities of Indigenous Serratia marcescens.
  • Manikkam, R., et al. (2018). Serratia A Novel Source of Secondary Metabolites. Juniper Publishers.
  • de Araújo, H. W. C., et al. (2010).
  • Venas, R. J. M., et al. (2012). Enhanced Production of Prodigiosin Production in Serratia Marcescens. Journal of Applied Pharmaceutical Science.
  • ChemicalBook. (2026). Tranexamic Acid | 1197-18-8. ChemicalBook.
  • Sivagurunathan, P., et al. (2021).
  • BenchChem. (2025). Application Note: Characterization of Saquayamycin B1 using NMR and Mass Spectrometry. BenchChem.
  • International Journal on Science and Technology. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. ijst.org.in.
  • El-Abd, H., & Ibrahim, M. (2021). Production and one-step purification of serratiopeptidase enzyme from Serratia marcescens with potent anti-inflammatory and antioxidant power. Egyptian Pharmaceutical Journal.
  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal, 60(2), 238–242. [Link]

  • Mining Chemical. (n.d.). Sulfamic Acid. mining-chemical.com.
  • ChemicalBook. (2026). Sulfamic acid | 5329-14-6. ChemicalBook.
  • Anbuselvi, S., & Dhevagi, P. (2020). Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray. IP International Journal of Medical Microbiology and Tropical Diseases.
  • Sugesh, M., et al. (2021). Extraction and Application of Pigment from Serratia marcescens SB08, an Insect Enteric Gut Bacterium, for Textile Dyeing. Molecules.
  • Tran, T. M. P., et al. (2020). PRODIGIOSIN PURIFICATION FROM SERRATIA MARCESCENS M10 AND ITS ANTITUMOR ACTIVITIES. VAST Journals System.
  • Various Authors. (2013). How to purify polar cyclic peptides? ResearchGate. [Link]

  • Bermingham, M. A., Deol, B. S., & Still, J. L. (1972). Studies on the biosynthesis of cyclic depsipeptides in Serratia marcescens. Biochemical Journal, 127(3), 6P. [Link]

  • Kim, D., et al. (2024). Serratiomycins D1-D3, Antibacterial Cyclic Peptides from a Serratia sp. and Structure Revision of Serratiomycin. Ewha Womans University Repository.
  • Valudor Products. (n.d.).
  • Dutertre, S., et al. (2024).
  • Jia, T., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Chemistry.
  • Tomczak, M. M., & Bocian, S. (2021).
  • D’Agostino, I., et al. (2023). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules.
  • Azhakesan, A., et al. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Applied Pharmaceutical Science.

Sources

Application

Application Note: Quantitative Analysis of Serratamic Acid in Bacterial Culture Supernatant using LC-MS/MS

Abstract This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of serratamic acid from bacterial culture supernatants using Liquid Chromatography with tandem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of serratamic acid from bacterial culture supernatants using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Serratamic acid, a cyclic lipopeptide produced by Serratia species, is of significant interest for its potential therapeutic properties.[1][2] The methodology detailed herein covers sample preparation via acid precipitation and solid-phase extraction, optimized chromatographic separation on a C18 stationary phase, and detection using electrospray ionization tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This robust and validated method is suitable for researchers in microbiology, natural product discovery, and pharmaceutical development.

Introduction

Serratamic acid is a secondary metabolite produced by organisms of the Serratia group, characterized as a derivative of L-serine.[1][2] Like other cyclic lipopeptides (CLPs) such as surfactins and iturins, its unique structure confers potent surface-active and antimicrobial properties, making it a candidate for various biotechnological and pharmaceutical applications.[3] Accurate quantification of serratamic acid in complex biological matrices, such as bacterial fermentation broths, is crucial for optimizing production, assessing biological activity, and conducting pharmacokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and versatility, which are essential for analyzing complex mixtures.[4] This is particularly important as bacteria often produce a variety of lipopeptide homologues, which can be chromatographically separated and specifically quantified using LC-MS/MS.[5] This guide explains the causality behind key experimental choices, from sample extraction to MS parameter optimization, to ensure a scientifically sound and reproducible workflow.

Principle of the Method

The method employs a "bottom-up" analytical strategy. First, serratamic acid is isolated and concentrated from the aqueous culture supernatant. The complex matrix of bacterial culture media necessitates a multi-step cleanup process to remove interfering substances like salts, proteins, and other metabolites.[6] The chosen method combines acid precipitation, a classical technique for lipopeptide extraction, with solid-phase extraction (SPE) for further purification.[6][7]

Following extraction, the sample is subjected to reverse-phase liquid chromatography (RP-LC). A C18 column is used to separate serratamic acid from other co-extracted compounds based on hydrophobicity. The addition of an acid modifier, such as formic acid, to the mobile phase is critical for achieving sharp peak shapes and promoting efficient protonation of the analyte for mass spectrometry.[3]

The analyte is then detected using a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion ([M+H]⁺) of serratamic acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This highly selective process minimizes background noise and allows for accurate quantification even at low concentrations.[8][9]

Experimental Workflow

The overall experimental process is depicted below, from initial sample collection to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Bacterial Culture Supernatant Centrifuge Centrifugation (Cell Removal) Sample->Centrifuge 10,000 x g Acidify Acid Precipitation (pH 2.0 with HCl) Centrifuge->Acidify Cell-free supernatant Extract Methanol Extraction of Precipitate Acidify->Extract Collect precipitate SPE Solid-Phase Extraction (C18 Cleanup) Extract->SPE Methanol extract Dry Evaporation & Reconstitution SPE->Dry Elute with ACN Inject LC Injection Dry->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Ionize ESI Source (Positive Mode) Separate->Ionize Analyze MS/MS Analysis (MRM Mode) Ionize->Analyze Quantify Quantification (Calibration Curve) Analyze->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for serratamic acid analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Serratamic acid analytical standard (>95% purity)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol (MeOH), HPLC or Optima™ grade

  • Acetonitrile (ACN), HPLC or Optima™ grade

  • Water, HPLC or Milli-Q® grade

  • Formic Acid (FA), LC-MS grade

  • Solid-Phase Extraction (SPE) Cartridges: C18, e.g., CHROMABOND C18ec or equivalent[6]

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials with inserts

Instrumentation
  • Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ, SCIEX QTRAP® 6500+, Thermo TSQ series) equipped with an ESI source.

  • Analytical Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[5]

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of serratamic acid standard and dissolve it in 1.0 mL of methanol. This stock should be stored at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100 with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range suitable for creating a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation Protocol

This protocol is adapted from established methods for lipopeptide extraction.[6][7]

  • Harvest Supernatant: Centrifuge 10 mL of bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Acid Precipitation: Transfer the cell-free supernatant to a new tube. Adjust the pH to 2.0 by dropwise addition of concentrated HCl. This step protonates the carboxylic acid groups on lipopeptides, reducing their solubility in water and causing them to precipitate.[7]

  • Incubation: Incubate the acidified sample at 4°C overnight to allow for complete precipitation.

  • Collect Precipitate: Centrifuge the sample at 10,000 x g for 20 minutes. Discard the supernatant and retain the pellet.

  • Solvent Extraction: Add 1 mL of methanol to the pellet and vortex vigorously for 2 minutes to dissolve the lipopeptides.[6] Centrifuge again to pellet any insoluble debris and collect the methanol extract.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Dilute the methanol extract with 1 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% (v/v) acetonitrile in water to remove polar impurities.

  • Elution: Elute the serratamic acid from the cartridge with 2 mL of 80% (v/v) acetonitrile in water.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of 50:50 (v/v) acetonitrile:water. Filter through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µmC18 chemistry provides excellent hydrophobic retention for lipopeptides.[5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI and improves peak shape.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting hydrophobic molecules.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Injection Volume 5 µLSmall volume to minimize peak broadening.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Gradient 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-9.1 min (95-30% B), 9.1-12 min (30% B)A gradient is necessary to elute the relatively nonpolar serratamic acid while separating it from earlier-eluting impurities.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar and thermally labile molecules. Positive mode is chosen to form protonated adducts ([M+H]⁺).[5]
Capillary Voltage 3.0 kVOptimizes the formation of gas-phase ions.
Desolvation Temp. 500 °CEnsures efficient solvent evaporation.[5]
Desolvation Gas Flow 800 L/hrAids in solvent removal and ion desolvation.[5]
Scan Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[10]
Precursor Ion [M+H]⁺ To be determinedThis is the mass-to-charge ratio of the protonated serratamic acid molecule.
Product Ion To be determinedA stable, high-intensity fragment ion resulting from the collision-induced dissociation of the precursor.
Collision Energy (eV) To be determinedThe voltage applied to the collision cell, optimized to maximize the product ion signal.

Note: Precursor/product ions and collision energy must be optimized by infusing a pure standard of serratamic acid. The fragmentation of the peptide backbone is expected to yield characteristic b- and y-type ions.[11][12]

Data Analysis and Validation

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the serratamic acid MRM transition against the known concentrations of the prepared standards. A linear regression with a weighting factor of 1/x is typically used. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantification: The concentration of serratamic acid in the unknown samples is determined by interpolating their peak areas from the calibration curve.

  • Method Validation: For rigorous scientific applications, the method should be validated according to established guidelines. Key parameters include:

    • Linearity: Assessed from the calibration curve.

    • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[13]

    • Precision and Accuracy: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate on the same day (intra-day) and on different days (inter-day).[8]

    • Recovery: Assessed by spiking a known amount of serratamic acid into a blank matrix and performing the entire sample preparation procedure.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of serratamic acid in bacterial culture supernatants. The protocol emphasizes a thorough sample cleanup procedure to mitigate matrix effects and provides optimized starting conditions for LC and MS analysis. By explaining the rationale behind the methodological choices, this guide equips researchers with the necessary framework to implement and adapt this protocol for applications in natural product research and drug development.

References

  • Identification and Quantification of Lipopeptide Homologues Induced and Produced by Bacillus amyloliquefaciens. (2023). MDPI. Available at: [Link]

  • Cartwright, N. J. (1957). The structure of serratamic acid. Biochemical Journal, 67(4), 663–669. Available at: [Link]

  • LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen. (2022). Molecules. Available at: [Link]

  • Gudina, E. J., et al. (2016). Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review. Taylor & Francis Online. Available at: [Link]

  • Serratagenic acid | C30H46O5. (n.d.). PubChem. Available at: [Link]

  • Alajlani, M., et al. (2016). Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. SpringerLink. Available at: [Link]

  • Smyth, T. J. P., et al. (2014). Isolation and Analysis of Lipopeptides and High Molecular Weight Biosurfactants. ResearchGate. Available at: [Link]

  • Reddy, P. V., et al. (2014). Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter. BMC Microbiology. Available at: [Link]

  • De la Fuente-Núñez, C., et al. (2016). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. PMC. Available at: [Link]

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of l-serine produced by organisms of the Serratia group. Biochemical Journal. Available at: [Link]

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. PubMed. Available at: [Link]

  • Bhaskar, K., et al. (n.d.). UPLC-MS/MS Bioanalytical Quantification of Linaclotide From Plasma. Waters. Available at: [Link]

  • LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen. (2022). Research@Lincoln. Available at: [Link]

  • ESI LC-MS and MS/MS characterization of antifungal cyclic lipopeptides produced by Bacillus subtilis XF-1. (2012). PubMed. Available at: [Link]

  • Sericic Acid | C30H48O6. (n.d.). PubChem. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016). Agilent Technologies. Available at: [Link]

  • Kersten, K., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • LCMS Protocols. (2024). The DAN Lab - University of Wisconsin–Madison. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Available at: [Link]

  • "Ghost" Fragment Ions in Structure and Site-Specific Glycoproteomics Analysis. (2023). PMC. Available at: [Link]

  • Jittorntrum, P., et al. (2013). A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectromete. ThaiScience. Available at: [Link]

  • Borges, F. G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. Available at: [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (n.d.). SCIEX. Available at: [Link]

  • Ivica, J., et al. (2020). Analysis of serum tranexamic acid in patients undergoing open heart surgery. PubMed. Available at: [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Methods for the Extraction and Quantification of Serratamic Acid in Bacterial Culture Media

Executive Summary Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a biologically active lipoamino acid and a critical secondary metabolite produced by organisms of the Serratia genus. First identified as a derivative o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a biologically active lipoamino acid and a critical secondary metabolite produced by organisms of the Serratia genus. First identified as a derivative of L-serine[1], it serves as the primary monomeric precursor to complex cyclic depsipeptides, such as serrawettin W1 (serratamolide), which function as biosurfactants, antimicrobial agents, and virulence factors. This application note provides a comprehensive, self-validating HPLC-UV/MS methodology for the precise extraction, resolution, and quantification of serratamic acid from complex bacterial culture media.

Mechanistic Background & Biosynthesis

Understanding the biosynthetic origin of serratamic acid is essential for designing an effective analytical strategy. The molecule is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. Specifically, the swrW gene encodes an enzyme that condenses L-serine with a 3-hydroxydecanoyl fatty acid chain[2]. During secondary metabolism, two molecules of2[2]. Because culture media will contain a dynamic equilibrium of the monomer (serratamic acid) and the cyclic dimer (serrawettin W1), the chromatographic method must be capable of resolving these structurally related amphipathic compounds.

Biosynthesis A L-Serine + 3-Hydroxydecanoyl-ACP B SwrW (NRPS) & PPTase Activation A->B Substrate binding C Serratamic Acid (Monomer) B->C Amide bond formation D Serrawettin W1 (Cyclic Dimer) C->D Intermolecular condensation (Cyclization)

Biosynthetic pathway of serratamic acid and serrawettin W1 via SwrW NRPS.

Analytical Strategy & Experimental Causality

To quantify serratamic acid accurately, the protocol must isolate the target from protein-rich media and resolve it from other secreted lipopeptides.

  • Extraction Causality : Serratamic acid is amphipathic. Liquid-liquid extraction (LLE) using3[3]. However, extraction efficiency is highly pH-dependent. At neutral pH, the carboxyl group of the serine moiety is ionized, making the molecule too hydrophilic to partition effectively into the organic phase. Acidifying the media to pH 3.0 protonates the carboxyl group, driving the molecule entirely into the EtOAc phase.

  • Chromatographic Causality : A reversed-phase4[4]. This column features an intermediate ligand density that resists dewetting in highly aqueous conditions while providing superior retention for polar/non-polar mixed moieties.

  • Mobile Phase Causality : A gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile is utilized[4]. TFA acts as a critical ion-pairing agent; it suppresses the residual ionization of the analyte's carboxyl group during separation, effectively eliminating peak tailing and ensuring sharp, quantifiable peaks.

Self-Validating Extraction & HPLC Protocol

Step-by-Step Methodology

1. Culture Harvesting & Internal Standard Spiking

  • Action: Centrifuge 10 mL of Serratia culture at 10,000 × g for 15 min at 4°C. Transfer 5 mL of the cell-free supernatant to a clean glass extraction tube. Spike the sample with 10 μL of an internal standard (IS), such as5 at a known concentration[5].

  • Validation Logic: The addition of a structurally similar, non-endogenous IS before extraction creates a self-validating system. Any volumetric losses during extraction or ion-suppression during MS detection will equally affect the IS, allowing for automatic mathematical correction of the final serratamic acid concentration.

2. Acidification & Liquid-Liquid Extraction (LLE)

  • Action: Adjust the supernatant to pH 3.0 using 1M HCl. Add 5 mL of HPLC-grade Ethyl Acetate (1:1 v/v). Vortex vigorously for 2 minutes, then centrifuge at 4,000 × g for 10 min to resolve the emulsion.

  • Action: Carefully aspirate the upper organic (EtOAc) layer and transfer it to a fresh tube. Repeat the extraction with another 5 mL of EtOAc and combine the organic phases.

3. Concentration & Reconstitution

  • Action: Evaporate the combined EtOAc extract to complete dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute the dried lipid film in 1.0 mL of HPLC-grade Methanol (MeOH). Filter the solution through a 0.22 μm PTFE syringe filter into an autosampler vial.

4. HPLC-UV/MS Analysis

  • Action: Inject 10 μL of the reconstituted sample onto the HPLC system. Monitor the eluent using a UV detector at 215 nm (optimal for amide bonds) or via ESI-MS in negative ion mode, targeting the[M-H]- transition for serratamic acid (m/z ~274) and the IS.

Workflow N1 Cell-Free Supernatant (Culture Media) N2 Acidification (pH 3.0) Protonates Carboxyl Group N1->N2 N3 EtOAc Extraction (Liquid-Liquid Partition) N2->N3 Enhances recovery N4 Nitrogen Evaporation & MeOH Reconstitution N3->N4 N5 RP-HPLC Separation (Atlantis T3 Column) N4->N5 0.22 μm filtration N6 UV (215 nm) or ESI-MS Detection N5->N6

Step-by-step extraction and RP-HPLC analytical workflow for serratamic acid.

Quantitative Parameters & System Suitability

To ensure the integrity of the data, the HPLC method must adhere to strict gradient and validation parameters. The gradient is designed to elute highly polar media components early, followed by the monomeric serratamic acid, and finally the highly hydrophobic cyclic dimers (serrawettins) at high organic concentrations.

Table 1: HPLC Gradient Elution Profile (Flow Rate: 1.0 mL/min | Column Temp: 30°C)

Time (min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (ACN + 0.1% TFA)Elution Phase
0.080%20%Initial Hold
5.080%20%Polar Wash
20.010%90%Linear Gradient (Analyte Elution)
25.010%90%Hydrophobic Wash (Dimers)
26.080%20%Return to Initial
35.080%20%Column Re-equilibration

Table 2: System Suitability & Method Validation Criteria (Must be verified prior to biological sample analysis)

ParameterAcceptance CriteriaScientific Rationale
Retention Time Precision RSD ≤ 1.0% (n=5)Validates column stability, temperature control, and consistent mobile phase mixing.
Peak Area Precision RSD ≤ 2.0% (n=5)Confirms autosampler injection precision and detector stability.
Linearity (R²) ≥ 0.995 (1 - 100 μg/mL)Ensures accurate quantification across the dynamic biological production range of Serratia.
Extraction Recovery 85% - 115% (via IS)Validates the efficiency of the pH-adjusted EtOAc liquid-liquid extraction.
Carryover ≤ 0.1% in Blank InjectionEnsures highly hydrophobic lipopeptides are not retained on the column frit between runs.

References

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal. 1

  • Cleophas, R. T., et al. (2021). In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide–Polyketide Antibiotic Isolated from Serratia plymuthica C1. Journal of Agricultural and Food Chemistry. 4

  • Shanks, R. M. Q., et al. (2012). Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLOS One. 3

  • Tan, Y., et al. (2010). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of Lipid Research. 5

  • Vicente, C. S. L., et al. (2016). The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity. PMC / NIH. 2

Sources

Application

Application Note: Advanced Serratamic Acid Coating Techniques for High-Throughput In Vitro Phagocytosis Assays

Executive Summary & Mechanistic Insights In the fields of immunology and drug development, precisely modulating and quantifying phagocytosis is critical for understanding host-pathogen interactions and screening immunomo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In the fields of immunology and drug development, precisely modulating and quantifying phagocytosis is critical for understanding host-pathogen interactions and screening immunomodulatory compounds. While traditional assays rely on antibody (IgG) or complement opsonization, researchers are increasingly utilizing specific bacterial lipoamino acids to study pattern recognition and innate immune stimulation.

Serratamic acid (N-(3-hydroxydecanoyl)-L-serine) is a naturally occurring lipoamino acid produced by Serratia species[1]. Unlike other Serratia-derived lipids like serratamolide—which acts as a virulence factor by actively inhibiting polymorphonuclear leukocyte (PMN) and macrophage phagocytosis—serratamic acid serves as a potent stimulant for phagocytic engulfment[2].

The Causality of the Coating Mechanism: The utility of serratamic acid in in vitro assays lies in its amphiphilic structure. When introduced to hydrophobic target particles (such as polystyrene beads or heat-killed Staphylococcus aureus), the 3-hydroxydecanoyl lipid tail intercalates into the particle's surface via hydrophobic interactions. This orientation projects the hydrophilic L-serine moiety outward. Macrophages and PMNs recognize this exposed amino acid-lipid complex as a Pathogen-Associated Molecular Pattern (PAMP), which triggers surface receptor clustering, intracellular signaling (e.g., Syk/PI3K pathways), and subsequent actin-driven phagosome formation[2].

By coating synthetic or biological particles with serratamic acid, researchers can create a highly controlled, reproducible, and self-validating system to study non-opsonic, lipid-driven phagocytosis[3].

Experimental Workflows & Signaling Pathways

To visualize the procedural logic and the biological mechanism of action, the following diagrams map the experimental workflow and the intracellular signaling cascade triggered by serratamic acid.

Workflow A 1. Lipid Solubilization (Serratamic Acid in DMSO) B 2. Micelle Formation (Sonication in PBS) A->B C 3. Particle Coating (Incubation with Target) B->C D 4. Phagocytosis Assay (Co-culture with Macrophages) C->D E 5. Quantification (Flow Cytometry/Microscopy) D->E

Figure 1: Step-by-step workflow for serratamic acid coating and in vitro phagocytosis assay.

MechanisticPathway Particle Target Particle (e.g., S. aureus / Bead) SA Serratamic Acid Coating (Exposed L-serine moiety) Particle->SA Hydrophobic Interaction Receptor Macrophage/PMN Surface Receptors SA->Receptor PAMP Recognition Signaling Intracellular Signaling (e.g., Syk, PI3K Activation) Receptor->Signaling Actin Actin Cytoskeleton Rearrangement Signaling->Actin Phagosome Phagosome Formation & Lysosomal Fusion Actin->Phagosome

Figure 2: Mechanistic pathway of serratamic acid-stimulated phagocytosis in macrophages/PMNs.

Materials and Reagents

  • Target Particles: FITC-labeled heat-killed Staphylococcus aureus (approx. 1 µm) or fluorescent polystyrene microspheres (2-3 µm).

  • Coating Agent: Serratamic acid (N-(3-hydroxydecanoyl)-L-serine), >98% purity[4].

  • Solvents & Buffers: Dimethyl sulfoxide (DMSO, cell culture grade), Phosphate-Buffered Saline (PBS, pH 7.4, Ca2+/Mg2+ free).

  • Cell Lines: THP-1 human monocytes (differentiated into macrophages via 48h PMA treatment) or primary human PMNs.

  • Assay Medium: RPMI 1640 supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS).

  • Quenching Agent: 0.4% Trypan Blue solution (to quench extracellular FITC fluorescence).

  • Inhibitor (Control): Cytochalasin D (10 µM).

Step-by-Step Protocol

Module 1: Preparation of Serratamic Acid Micellar Solution

Causality Check: Direct addition of dry lipoamino acids to aqueous buffers results in large, uneven aggregates. Pre-solubilization in DMSO ensures monomeric dispersion, while controlled sonication in PBS forces the formation of uniform micelles necessary for homogenous particle coating.

  • Solubilization: Dissolve 1 mg of serratamic acid in 100 µL of pure DMSO to create a 10 mg/mL stock solution. Vortex until completely clear.

  • Micellization: Add 900 µL of pre-warmed (37°C) PBS dropwise to the stock solution while vortexing continuously.

  • Sonication: Place the 1 mg/mL solution in a bath sonicator for 10 minutes at room temperature to ensure uniform micelle formation.

Module 2: Particle Coating

Causality Check: Incubating the particles at 37°C increases the kinetic energy of the system, allowing the lipid tails of the serratamic acid to effectively partition into the hydrophobic surface of the beads or the lipid bilayer of the killed bacteria.

  • Preparation: Wash 1×108 FITC-labeled particles twice in PBS by centrifuging at 3,000 x g for 5 minutes. Resuspend the pellet in 500 µL of PBS.

  • Coating: Add 50 µL of the serratamic acid micellar solution (50 µg total lipid) to the particle suspension.

  • Incubation: Incubate the mixture on a rotary shaker at 37°C for 60 minutes.

  • Washing: Centrifuge the coated particles at 3,000 x g for 5 minutes. Discard the supernatant to remove unbound lipid. Wash twice more with 1 mL of PBS.

  • Resuspension: Resuspend the coated particles in 1 mL of Assay Medium (final concentration: 1×108 particles/mL).

Module 3: In Vitro Phagocytosis Co-incubation
  • Cell Seeding: Seed differentiated THP-1 macrophages at a density of 1×105 cells/well in a 24-well tissue culture plate.

  • Control Preparation: Pre-treat designated control wells with 10 µM Cytochalasin D for 30 minutes prior to the assay to block actin polymerization.

  • Co-incubation: Add 1×106 serratamic acid-coated particles to each well (Multiplicity of Infection/MOI = 10:1).

  • Engulfment: Centrifuge the plate briefly (300 x g, 1 min) to synchronize particle contact with the cells. Incubate at 37°C in a 5% CO2 incubator for 45 minutes.

Module 4: Quenching and Flow Cytometry Analysis

Self-Validating System: A common flaw in phagocytosis assays is the inability to distinguish between particles that are fully internalized versus those merely stuck to the cell surface. Trypan blue cannot penetrate live cell membranes but effectively quenches the FITC fluorescence of extracellular particles, ensuring only true phagocytosis is measured.

  • Arrest Phagocytosis: Transfer the plate to ice and wash the wells twice with ice-cold PBS to halt engulfment.

  • Quenching: Add 200 µL of 0.4% Trypan Blue solution to each well for 1 minute at room temperature.

  • Harvesting: Wash twice with PBS, then detach the macrophages using a cell scraper or Trypsin-EDTA.

  • Analysis: Analyze the cells via flow cytometry (FITC channel). Gate for the macrophage population using FSC/SSC, and measure the percentage of FITC-positive cells (% Phagocytosis) and the Mean Fluorescence Intensity (MFI).

Data Presentation & Expected Results

The following table summarizes the expected quantitative outcomes when comparing uncoated particles, particles coated with inhibitory lipids (serratamolide), and particles coated with stimulatory lipids (serratamic acid)[2][5].

Experimental ConditionCoating AgentPhagocytic Index (PI)*% Phagocytosing CellsCytochalasin D Control (% FITC+)
Negative Control None (Vehicle/PBS)1.0 (Baseline)15 ± 2%< 2%
Inhibitory Control Serratamolide0.4 ± 0.15 ± 1%< 1%
Stimulatory Assay Serratamic Acid3.5 ± 0.465 ± 5%< 3%
Positive Control IgG (Opsonized)4.2 ± 0.378 ± 4%< 3%

*Phagocytic Index (PI) is calculated as the ratio of the MFI of the test condition to the MFI of the negative control.

Interpretation of the Self-Validating Controls: The drastic drop in FITC+ cells in the Cytochalasin D control confirms that the high fluorescence observed in the Serratamic Acid condition is due to active actin-mediated internalization, rather than non-specific membrane adhesion. Furthermore, the opposing effects of serratamolide (inhibition) and serratamic acid (stimulation) validate the structural specificity of the lipoamino acid receptors on the macrophage surface[3][6].

References

  • Miyazaki, Y., Oka, S., Hara-Hotta, H., & Yano, I. (1993). Stimulation and inhibition of polymorphonuclear leukocytes phagocytosis by lipoamino acids isolated from Serratia marcescens. FEMS Immunology & Medical Microbiology, 6(4), 265-271. URL:[Link]

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal, 60(2), 238–242. URL:[Link]

  • LIPID MAPS Structure Database (LMSD). Serratamic acid (LMFA00000002). URL:[Link]

  • Shanks, R. M., et al. (2012). Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLoS One, 7(5), e36398. URL:[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Structural Elucidation of Serratamic Acid using NMR Spectroscopy

Abstract Serratamic acid, a cyclic lipodepsipeptide from Serratia species, exhibits notable biological activities, making its precise structural characterization essential for drug development and mode-of-action studies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Serratamic acid, a cyclic lipodepsipeptide from Serratia species, exhibits notable biological activities, making its precise structural characterization essential for drug development and mode-of-action studies.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of serratamic acid. We will delve into the causality behind the selection of a suite of 1D and 2D NMR experiments, provide field-proven protocols for sample preparation and data acquisition, and present a logical workflow for data analysis to assemble the final structure, including its sequence and stereochemical details.

The Structural Challenge: Serratamic Acid

Serratamic acid is a cyclolipopeptide, specifically a cyclic depsipeptide. Its structure consists of a macrocycle formed by two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid, interconnected through both amide and ester linkages.[1] The structural elucidation process, therefore, must unambiguously determine:

  • The identity of the amino acid and fatty acid components.

  • The sequence and connectivity of these components, distinguishing between amide and ester bonds.

  • The relative and absolute stereochemistry of all chiral centers.

NMR spectroscopy is the most powerful tool for this task, providing a non-destructive method to map the complete covalent framework and three-dimensional structure of the molecule in solution.[2][3]

The NMR Toolkit: Principles of Key Experiments

A multi-dimensional NMR approach is required to solve the structure of a complex natural product like serratamic acid. Each experiment provides a unique piece of the structural puzzle. The choice of experiments is not arbitrary; it follows a logical progression from establishing basic components to connecting them into the final architecture.

  • 1D NMR (¹H, ¹³C & DEPT): This is the foundational step. The ¹H NMR spectrum reveals the number and environment of all protons. The ¹³C NMR spectrum provides a count of unique carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) differentiate between CH, CH₂, and CH₃ groups, establishing the carbon skeleton's composition.[2]

  • 2D COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] This is instrumental in tracing out the spin systems within each individual building block (i.e., identifying all the protons belonging to a single serine residue or a single 3-hydroxydecanoic acid residue).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[5] By overlaying the spin systems identified in COSY with their corresponding carbon signals via HSQC, we can construct the carbon framework of each molecular fragment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for sequencing. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[4][6] These long-range correlations bridge gaps in the structure, such as across quaternary carbons, heteroatoms (oxygen in esters, nitrogen in amides), and carbonyl groups. This allows us to piece the individual fragments together and establish the final cyclic sequence.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect SpectroscopY): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity.[5] This is crucial for determining the 3D structure and relative stereochemistry. For instance, NOE correlations between specific protons on adjacent residues can confirm the sequence and provide insights into the macrocycle's conformation.

Experimental Protocols

Scientific integrity begins with meticulous sample handling and data acquisition. The following protocols are designed to yield high-quality, reproducible data.

Protocol 3.1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.[7] A homogeneous solution free of particulate matter is essential for good magnetic field shimming and obtaining sharp resonance lines.[8]

Materials:

  • Purified Serratamic Acid (typically 10-20 mg for a full suite of 2D experiments)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for lipopeptides as it can solubilize amphiphilic molecules and its exchangeable proton signals (like NH and OH) are often well-resolved.[9]

  • Internal Standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm)

  • Pipette with a cotton or glass wool plug

Step-by-Step Method:

  • Weigh approximately 15 mg of purified serratamic acid directly into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogenous solution is required.[7]

  • Filter the solution into the NMR tube using a pipette with a small plug of glass wool at the tip. This removes any microscopic particulate matter that could degrade spectral quality.[10]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.

Protocol 3.2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 or 600 MHz spectrometer and should be optimized as needed.

Experiment Key Parameters & Purpose
¹H NMR Spectral Width: ~12 ppm. Acquisition Time: ~3-4 s. Relaxation Delay: 2 s. Scans: 16-32. Purpose: Obtain a high-resolution overview of proton signals.
¹³C NMR Spectral Width: ~200-220 ppm. Acquisition Time: ~1-2 s. Relaxation Delay: 2 s. Scans: 1024-4096. Purpose: Observe all carbon environments.
DEPT-135 Run with standard instrument parameters. Purpose: Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
¹H-¹H COSY Data Points: 2048 (F2) x 512 (F1). Scans per increment: 8-16. Purpose: Identify coupled proton spin systems.[11]
¹H-¹³C HSQC Spectral Widths: ~12 ppm (F2, ¹H), ~160 ppm (F1, ¹³C). Scans per increment: 4-8. Purpose: Correlate protons to their directly attached carbons.
¹H-¹³C HMBC Data Points: 2048 (F2) x 512 (F1). Scans per increment: 16-64. Long-range coupling delay (¹JCH): Optimized for 8 Hz. Purpose: Identify 2- and 3-bond correlations to link fragments.[11]
¹H-¹H NOESY Mixing Time: 300-800 ms (a range should be tested). Scans per increment: 16-32. Purpose: Identify through-space correlations for stereochemical and conformational analysis.

Data Analysis and Structural Assembly: A Step-by-Step Walkthrough

The power of this method lies in the logical integration of data from all experiments.

Step 4.1: Fragment Elucidation (COSY & HSQC)
  • Identify Spin Systems in COSY: Start with a well-resolved proton signal in the COSY spectrum and "walk" along the correlation pathway to identify all coupled protons within a single molecular fragment. For serratamic acid, you will identify two distinct spin systems:

    • Serine Fragment: A characteristic AMX system for the α-proton (Hα) coupled to the two diastereotopic β-protons (Hβ).

    • 3-Hydroxydecanoic Acid Fragment: A long aliphatic chain. Key correlations will be seen between H3 and H2, H3 and H4, and then sequentially along the fatty acid chain.

  • Assign Carbons with HSQC: Use the HSQC spectrum to assign the carbon chemical shift for each proton identified in the COSY analysis. This builds the carbon backbones of the serine and fatty acid fragments.

Step 4.2: Sequence Assembly (HMBC)

The HMBC spectrum provides the critical links between the fragments. The key correlations to look for are from protons to carbonyl carbons (C=O) across the amide and ester bonds.

Expected Key HMBC Correlations for Sequencing:

Proton Signal Correlates to Carbonyl (C=O) of... Inference
Serine Hα 3-Hydroxydecanoic Acid (C1) Amide bond: Ser(NH) - CO(Fatty Acid)
Serine NH Serine (own C=O) Intra-residue correlation
3-Hydroxydecanoic Acid H3 Serine (C=O) Ester bond: FA(O-C3) - CO(Serine)

| 3-Hydroxydecanoic Acid H2 | 3-Hydroxydecanoic Acid (own C1) | Intra-residue correlation |

By systematically mapping these long-range correlations around the entire molecule, the cyclic sequence of the two serine and two fatty acid units can be unambiguously established.[12]

Step 4.3: Stereochemical & Conformational Analysis (NOESY)

NOESY correlations provide through-space information to confirm the sequence and define the 3D fold. For example, a strong NOE between the Hα of a serine residue and the NH proton of the adjacent residue in the sequence provides powerful confirmation of their connectivity. Further analysis of long-range NOEs can help define the overall conformation of the macrocycle in solution.[13]

Visualization of the Workflow

Visualizing the process can clarify the logic behind the multi-experimental approach.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Fragment Assembly cluster_2 Structure Elucidation A Purified Serratamic Acid B Sample Preparation (Solvent: DMSO-d6, Conc: ~15mg/0.6mL) A->B C NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY) B->C D 1D Spectra Analysis (Identify proton & carbon types) C->D E COSY + HSQC Analysis (Trace spin systems & assign C-H pairs) D->E F Identify Fragments E->F G Serine Moiety F->G H 3-Hydroxydecanoic Acid Moiety F->H I HMBC Analysis (Connect fragments via long-range correlations) G->I H->I J Establish Covalent Sequence I->J K NOESY Analysis (Confirm sequence & determine 3D conformation) J->K L Final Validated Structure of Serratamic Acid K->L

Caption: Workflow for NMR-based structural elucidation of serratamic acid.

G cluster_frags cluster_exp NMR Experiments struct Final Structure frag1 Serine Spin System hmbc HMBC (Long-Range C-H) frag2 Fatty Acid Spin System cosy COSY (H-H Connectivity) cosy->frag1 Defines cosy->frag2 Defines hsqc HSQC (Direct C-H) hsqc->frag1 Assigns Carbons hsqc->frag2 Assigns Carbons hmbc->struct Connects Fragments (Sequencing) noesy NOESY (Through-Space H-H) noesy->struct Determines Stereochemistry & Conformation

Caption: Logical relationships of NMR experiments in structural assembly.

Conclusion

The structural elucidation of complex natural products like serratamic acid is a systematic process that relies on the synergistic use of multiple NMR spectroscopy techniques. By following a logical progression from 1D NMR to a suite of 2D experiments including COSY, HSQC, HMBC, and NOESY, one can confidently piece together the molecular fragments, determine their sequence, and probe the final three-dimensional structure. The protocols and workflow detailed in this application note provide a robust framework for researchers to successfully characterize serratamic acid and other related lipopeptide structures, accelerating research in drug discovery and development.

References

  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. Available at: [Link]

  • Helfrich, E. J. N., & Piel, J. (2016). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Natural Product Reports, 33(2), 232-263. Available at: [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. Available at: [Link]

  • Atta-ur-Rahman, & Qureshi, M. M. (1990). Applications of modern 2D-NMR techniques in structure elucidation of natural products. Pure and Applied Chemistry, 62(7), 1385–1388. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Quantitation of Natural Products at the Nanomole-Scale - PMC. Retrieved from [Link]

  • J-Stage. (n.d.). Structural Studies of Natural Products by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]

  • Taylor & Francis. (2016, April 21). Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, November 15). Chemical structure and immunobiological activity of lipid A from Serratia marcescens LPS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 31). An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, October 15). FR177391, a new anti-hyperlipidemic agent from Serratia. I. Taxonomy, fermentation, isolation, physico-chemical properties, structure elucidation and biological activities. Retrieved from [Link]

  • Ghent University. (2026). Structure-function of cyclic lipodepsipeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H-1 H COSY and HMBC correlations of 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • Portland Press. (1955). Serratamic acid, a derivative of l-serine produced by organisms of the Serratia group. Biochemical Journal. Available at: [Link]

  • National Center for Biotechnology Information. (1955, June). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (No direct link available, general reference).
  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solution three-dimensional structure of surfactin: a cyclic lipopeptide studied by 1H-NMR, distance geometry, and molecular dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. (No direct link available, general reference).
  • SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Sources

Application

Application Note: Evaluating Serratamic Acid and its Derivatives for Novel Antimicrobial Drug Development

Introduction and Mechanistic Rationale The escalation of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass traditional resistance mechanisms, such as target modification or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass traditional resistance mechanisms, such as target modification or enzymatic degradation. Lipopeptides and lipoamino acids produced by underexplored bacterial reservoirs, particularly Serratia species, represent a highly promising frontier in drug development[1].

Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a surface-active monomeric lipoamino acid[2]. In Serratia species, its biosynthesis is governed by the non-ribosomal peptide synthetase (NRPS) enzyme SwrW, which requires activation by a 4′-phosphopantetheinyl transferase (PPTase)[2]. SwrW condenses D-3-hydroxydecanoic acid and L-serine to form serratamic acid[3]. Subsequently, two serratamic acid monomers can undergo intermolecular condensation and cyclization to form serratamolide (also known as serrawettin W1), a cyclic depsipeptide[1].

Causality of Antimicrobial Action: Unlike conventional antibiotics that target specific intracellular enzymes, serratamic acid and its cyclic derivatives primarily target the bacterial cell membrane[1]. The amphiphilic nature of these molecules—combining a hydrophobic fatty acid tail with a hydrophilic serine headgroup—facilitates electrostatic and hydrophobic interactions with the lipid bilayer[1]. This insertion leads to membrane disruption, pore formation, and catastrophic ion leakage, ultimately resulting in cell death[1]. Because this mechanism relies on the fundamental physical properties of the bacterial membrane rather than a mutable protein target, the barrier to resistance development is significantly higher.

Biosynthesis A Serratia sp. Metabolism B D-3-hydroxydecanoic acid + L-serine A->B C SwrW (NRPS Enzyme) + PPTase Activation B->C D Serratamic Acid (Monomer) C->D Condensation E Serratamolide (Cyclic Dimer) D->E Dimerization F Bacterial Cell Membrane Disruption / Pore Formation D->F Direct Action E->F Antimicrobial Action

Fig 1: Biosynthetic pathway and membrane-disrupting mechanism of serratamic acid and serratamolide.

Quantitative Bioactivity Profile

Serratamic acid and its cyclic derivatives demonstrate potent, broad-spectrum activity against several high-priority pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species[1].

Table 1: Summary of Antimicrobial and Biological Activities

Compound / DerivativeTarget Organism / SystemBioactivity MetricMechanistic Causality
Serratamolide (W1) MRSAMIC ≈ 4 μg/mLMembrane solubilization and pore formation[1]
Serratamolide (W1) Enterococcus faeciumMIC ≈ 15.6 μg/mLDisruption of Gram-positive lipid bilayers[1]
Serratamic Acid Bursaphelenchus xylophilus>77% mortality (72h)Surface-active lipid toxicity[2]
Serratamolide (W1) Sheep ErythrocytesClear zone of hemolysisPhosphatidylcholine solubilization[4]

Experimental Workflows and Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . Every extraction phase is coupled with a structural verification step to prevent false positives caused by co-eluting contaminants, a common pitfall in natural product drug discovery.

Workflow Step1 1. Cultivation (Serratia marcescens swrW+) Step2 2. Extraction (Ethyl Acetate Partitioning) Step1->Step2 Step3 3. Purification (Preparative HPLC) Step2->Step3 Step4 4. Validation (HR-MS & 1H NMR) Step3->Step4 Step5 5. Bioassays (MIC & Hemolysis) Step4->Step5

Fig 2: End-to-end workflow for the extraction, validation, and evaluation of serratamic acid.

Protocol A: Extraction and Purification of Serratamic Acid / Serratamolide

Causality Check: We utilize ethyl acetate for liquid-liquid extraction because its dielectric constant perfectly partitions amphiphilic lipoamino acids from the aqueous culture broth, leaving highly polar primary metabolites and salts behind[4].

Step-by-Step Methodology:

  • Cultivation: Inoculate Serratia marcescens (or a recombinant strain expressing swrW) into 1 L of Luria-Bertani (LB) broth. Incubate at 30°C for 24–48 hours with continuous shaking (180 rpm) to maximize secondary metabolite yield[4].

  • Cell Separation: Centrifuge the culture at 10,000 × g for 15 minutes at 4°C. Collect the cell-free supernatant.

  • Solvent Partitioning: Add an equal volume of analytical-grade ethyl acetate (1 L) to the supernatant. Shake vigorously in a separatory funnel and allow the phases to separate. Extract twice to ensure maximum yield[4].

  • Concentration: Collect the organic (upper) phase and evaporate to dryness in vacuo using a rotary evaporator at 40°C. Resuspend the crude residue in 2 mL of LC-MS grade Methanol (MeOH)[4].

  • Preparative HPLC: Inject the methanolic extract into a preparative HPLC system equipped with a C18 reverse-phase column. Run a gradient of water/acetonitrile (both containing 0.1% formic acid) from 10% to 100% acetonitrile over 45 minutes. Collect fractions corresponding to the UV absorbance peaks of serratamic acid and serratamolide[4].

  • Self-Validation (Critical): Before proceeding to bioassays, validate the molecular identity of the isolated fractions using High-Resolution Mass Spectrometry (HR-MS) and ^1^H Nuclear Magnetic Resonance (NMR)[4]. Ensure the exact mass matches the theoretical mass of serratamic acid (or serratamolide) to rule out bioactivity from trace impurities.

Protocol B: Antimicrobial Efficacy and Mechanistic Profiling

Causality Check: Because serratamic acid targets the membrane, standard Minimum Inhibitory Concentration (MIC) assays must be paired with membrane permeability and hemolysis assays to differentiate between targeted antimicrobial action and general cytotoxicity[1][4].

Step-by-Step Methodology:

  • Broth Microdilution (MIC Determination):

    • Prepare a serial dilution of purified serratamic acid (0.5 to 128 μg/mL) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

    • Inoculate with target pathogens (e.g., MRSA, P. aeruginosa) at a final concentration of 5 × 10^5^ CFU/mL.

    • Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible growth.

  • Membrane Permeability Assay (Mechanism Validation):

    • Wash log-phase bacterial cells and resuspend in HEPES buffer.

    • Add the fluorescent dye SYTOX Green (which only fluoresces upon binding to DNA in cells with compromised membranes).

    • Treat cells with serratamic acid at 1× and 2× MIC.

    • Monitor fluorescence (Ex: 504 nm, Em: 523 nm) continuously for 60 minutes. A rapid spike in fluorescence validates the membrane-disruption mechanism[1].

  • Hemolysis Counter-Screen (Toxicity Validation):

    • Wash defibrinated sheep erythrocytes with PBS and resuspend to a 2% (v/v) solution.

    • Incubate erythrocytes with varying concentrations of serratamic acid for 1 hour at 37°C.

    • Centrifuge and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release[4]. This establishes the therapeutic window between bacterial membrane disruption and mammalian cell toxicity.

References

  • Underexplored bacteria as reservoirs of novel antimicrobial lipopeptides Source: Frontiers in Microbiology URL:[Link]

  • The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity Source: PMC / National Institutes of Health URL:[Link]

  • Threat or treat (a review on bioactive natural products from bacterial pathogens) Source: RSC Publishing URL:[Link]

  • Serratamolide is a Hemolytic Factor Produced by Serratia marcescens Source: PLOS One URL:[Link]

Sources

Method

Application Note: Developing Serratamic Acid-Based Targeted Delivery Systems

Introduction and Rationale The development of targeted lipid nanoparticles (LNPs) and liposomes requires novel excipients that can actively direct payloads to specific cellular populations while maintaining structural in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The development of targeted lipid nanoparticles (LNPs) and liposomes requires novel excipients that can actively direct payloads to specific cellular populations while maintaining structural integrity. Serratamic acid (N-(3S-hydroxydecanoyl)-L-serine), a naturally occurring lipoamino acid originally isolated from Serratia species[1], presents a unique amphiphilic profile. Comprising a 3-hydroxydecanoic acid tail conjugated to an L-serine headgroup via an amide bond, it acts as a highly effective biosurfactant[2].

Crucially, serratamic acid and related lipoamino acids have been shown to modulate the phagocytic activity of polymorphonuclear leukocytes (PMNs) and macrophages[3]. While wild-type Serratia uses these compounds to evade immune clearance, incorporating purified serratamic acid into the outer leaflet of synthetic liposomes actively stimulates phagocytosis by immune cells[3]. This paradoxical "eat-me" signaling makes serratamic acid an exceptional targeting ligand for delivering immunomodulators, antibiotics, or chemotherapeutics directly to macrophages and phagocytic cells in the tumor microenvironment or sites of infection.

This application note details the formulation, physicochemical characterization, and in vitro validation of Serratamic Acid-Lipid Nanoparticles (SA-LNPs).

Physicochemical Profiling of Serratamic Acid

Understanding the molecular properties of serratamic acid is essential for predicting its behavior in lipid bilayers. The L-serine headgroup provides hydrogen bonding capabilities, while the 10-carbon tail integrates seamlessly into the hydrophobic core of phospholipid bilayers.

Table 1: Key Physicochemical Properties of Serratamic Acid

PropertyValueCausality in Formulation
Molecular Formula C13H25NO5[2]Determines stoichiometric ratios during lipid film formation.
Exact Mass 275.17 g/mol [2]Used for precise molarity calculations in targeted doping.
LogP 1.52[2]Indicates moderate lipophilicity; ensures anchoring in the lipid bilayer while the polar headgroup remains hydrated.
H-Bond Donors/Acceptors 4 / 6[2]Facilitates strong hydration shells and interaction with macrophage surface receptors.
Topological Polar Surface Area 106.86 Ų[2]Influences the zeta potential and colloidal stability of the resulting liposomes.

Formulation Workflow and Mechanism

To engineer a self-validating delivery system, serratamic acid is doped into a base formulation of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol. The inclusion of cholesterol modulates membrane fluidity, preventing the relatively short C10 tail of serratamic acid from destabilizing the vesicle[4].

G N1 Lipid Film Hydration (SA + DSPC + Chol) N2 Sonication & Extrusion N1->N2 N3 Active Drug Loading (Gradient Method) N2->N3 N4 Purification (Dialysis/SEC) N3->N4 N5 Targeted SA-LNPs N4->N5

Figure 1: Step-by-step workflow for the formulation of Serratamic Acid-Lipid Nanoparticles (SA-LNPs).

Mechanism SA Serratamic Acid (SA) Exposed on LNP Surface Rec Macrophage Surface Recognition SA->Rec Receptor Binding Phago Stimulated Phagocytosis & Internalization Rec->Phago Endo Endolysosomal Processing & Payload Release Phago->Endo

Figure 2: Mechanistic pathway of SA-LNP targeted uptake by phagocytic cells.

Experimental Protocols

Protocol 1: Preparation of SA-LNPs via Thin-Film Hydration and Extrusion

Objective: To synthesize monodisperse liposomes with a 5 mol% serratamic acid surface density.

Materials:

  • Serratamic Acid (N-(3S-hydroxydecanoyl)-L-serine) (>98% purity)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform/Methanol (2:1 v/v)

  • Hydration Buffer: 250 mM Ammonium Sulfate (pH 5.5) - Used for active loading of amphipathic weak bases.

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve DSPC, Cholesterol, and Serratamic Acid in the Chloroform/Methanol mixture at a molar ratio of 55:40:5. Causality: The 5 mol% SA provides sufficient surface density for receptor engagement without compromising the structural integrity maintained by the DSPC/Chol matrix.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure (200 mbar) for 1 hour to form a thin, uniform lipid film. Flush with nitrogen gas for 30 minutes to remove residual trace solvents.

  • Hydration: Hydrate the lipid film with 5 mL of pre-heated (65°C) 250 mM Ammonium Sulfate buffer. Agitate vigorously via vortexing for 10 minutes. Causality: Hydrating above the phase transition temperature (Tm) of DSPC (~55°C) ensures the lipids are in the fluid crystalline phase, allowing for efficient self-assembly into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Subject the MLV suspension to 5 freeze-thaw cycles (liquid nitrogen to 65°C water bath). Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a thermobarreled extruder maintained at 65°C.

  • Buffer Exchange: Dialyze the extruded liposomes against HEPES Buffered Saline (HBS, pH 7.4) using a 10 kDa MWCO cassette for 12 hours to establish a transmembrane pH/ion gradient for subsequent drug loading.

Protocol 2: Validation of Macrophage-Targeted Uptake

Objective: To quantify the enhanced phagocytosis of SA-LNPs compared to standard LNPs.

Step-by-Step Methodology:

  • Fluorescent Labeling: During Protocol 1, incorporate 0.5 mol% of Rhodamine-PE into the lipid mixture.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 6-well plate at a density of 5×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Incubation: Treat the cells with 50 µg/mL of either standard LNPs (0% SA) or SA-LNPs (5% SA) for 2 hours.

  • Flow Cytometry: Wash the cells 3x with ice-cold PBS to halt uptake and remove unbound liposomes. Harvest cells using a cell scraper, resuspend in FACS buffer, and analyze via flow cytometry (PE channel). Causality: Ice-cold washes rigidify the cell membrane and stop active endocytosis, ensuring that the measured fluorescence strictly represents internalized nanoparticles rather than surface-bound artifacts.

Expected Quantitative Data

The incorporation of serratamic acid introduces a negative charge due to the carboxylate group on the serine moiety, which is reflected in the zeta potential.

Table 2: Dynamic Light Scattering (DLS) and Zeta Potential Analysis

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Standard LNPs (Control)105.2 ± 3.10.08 ± 0.02-4.5 ± 1.292.4 ± 1.5
SA-LNPs (2.5 mol% SA)108.4 ± 2.80.09 ± 0.01-15.3 ± 2.091.8 ± 2.1
SA-LNPs (5.0 mol% SA)112.1 ± 4.50.11 ± 0.03-28.7 ± 1.889.5 ± 3.0

Note: The highly negative zeta potential of the 5.0 mol% SA formulation (-28.7 mV) provides excellent electrostatic repulsion, preventing aggregation and ensuring long-term colloidal stability.

References

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal, 60(2), 238–242.[Link]

  • LIPID MAPS Structure Database (LMSD). Serratamic acid (LMFA00000002). LIPID MAPS.[Link]

  • Miyake, Y., et al. (1989). Stimulation and inhibition of polymorphonuclear leukocytes phagocytosis by lipoamino acids isolated from Serratia marcescens. PubMed.[Link]

  • Wang, Y., et al. (2020). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery rates during serratamic acid extraction

Welcome to the Technical Support Center for serratamic acid extraction. Serratamic acid (D-3-hydroxydecanoyl-L-serine) is an amphiphilic lipoamino acid produced by Serratia species[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for serratamic acid extraction. Serratamic acid (D-3-hydroxydecanoyl-L-serine) is an amphiphilic lipoamino acid produced by Serratia species[1]. Because it functions as a potent biosurfactant and contains pH-sensitive functional groups, researchers frequently encounter severe emulsions and low recovery rates during liquid-liquid extraction.

This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield recovery.

Extraction Workflow Visualization

G n1 Serratia Culture (Casamino Acids Media) n2 Centrifugation (Remove Cells) n1->n2 n3 Cell-Free Supernatant n2->n3 n4 Acidification (Adjust to pH 2.5) n3->n4 Protonate Carboxyl Group n5 Liquid-Liquid Extraction (Ethyl Acetate) n4->n5 n6 Emulsion Mitigation (NaCl Addition / Centrifugation) n5->n6 Resolves Biosurfactant Emulsion n7 Organic Phase Recovery n6->n7 n8 Silica Gel Chromatography (Acidified Mobile Phase) n7->n8 n9 Purified Serratamic Acid n8->n9 Prevents Silica Tailing

Optimized serratamic acid extraction workflow highlighting critical pH and emulsion control steps.

Troubleshooting FAQs

Q1: Why am I getting massive, unbreakable emulsions during the ethyl acetate liquid-liquid extraction? Causality: As an amphiphilic lipoamino acid, serratamic acid acts as a potent biosurfactant[2]. During liquid-liquid extraction with ethyl acetate, the hydrophilic L-serine moiety remains in the aqueous phase while the hydrophobic D-3-hydroxydecanoyl chain extends into the organic phase. This rapidly lowers interfacial tension and creates highly stable oil-in-water emulsions. Solution: Implement a "salting-out" strategy. Add sodium chloride (NaCl) to the aqueous phase prior to extraction to increase ionic strength. This decreases the solubility of the lipoamino acid in the aqueous phase and disrupts the electrical double layer stabilizing the emulsion. If a micro-emulsion persists, phase separation must be mechanically forced via centrifugation (e.g., 5,000 × g for 10 minutes) rather than relying on gravity settling.

Q2: My organic phase recovery of serratamic acid is extremely low (<15%), but the bacteria grew well. What went wrong? Causality: The most common failure point is extracting at the wrong pH. The L-serine residue of serratamic acid contains a free carboxylic acid group. At the physiological pH of the culture medium (pH ~7.0), this group is deprotonated (-COO⁻), rendering the molecule highly polar and water-soluble. It will not partition efficiently into moderately polar organic solvents like ethyl acetate[3]. Solution: You must acidify the cell-free supernatant to a pH of 2.0–3.0 using 1M HCl before adding the organic solvent. This protonates the carboxylate into its neutral form (-COOH), significantly increasing its lipophilicity and driving it into the ethyl acetate phase.

Q3: I see significant target loss and "tailing" after silica gel column chromatography. How can I fix this? Causality: When purifying the crude ethyl acetate extract[3] via silica gel chromatography, the polar hydroxyl and amide groups of serratamic acid hydrogen-bond strongly to acidic silanol groups on the silica surface. If the mobile phase is strictly neutral, the compound adsorbs irreversibly or elutes as a broad, diffuse band. Solution: Modify the mobile phase by adding a volatile organic acid (e.g., 0.1% to 1% acetic acid or formic acid). This suppresses the ionization of both the silica silanols and the target compound, sharpening the elution peak and dramatically improving recovery.

Q4: How can I optimize the upstream culture to maximize serratamic acid titer before extraction? Causality: Serratamic acid is a direct precursor to serrawettin W1, a cyclic lipopeptide whose biosynthesis is driven by the swrW gene[1][2]. Production is heavily influenced by nutrient availability and quorum sensing. Solution: Culturing Serratia strains in Casamino Acids (CAA) broth medium for 24 hours at 30°C promotes secondary metabolite production significantly better than standard LB broth[1]. Ensure your strain possesses a functional swrW gene; if working with mutants, verify expression levels via RNA analysis prior to scaling up[2].

Quantitative Data & Optimization Matrix

The following table summarizes the impact of various physicochemical adjustments on the partitioning efficiency and final recovery of serratamic acid during ethyl acetate extraction.

Extraction ConditionAqueous Phase pHEmulsion SeverityPartitioning EfficiencyEst. Recovery (%)
Standard LLE (No adjustment)7.0SeverePoor (Remains in Aqueous)< 15%
Acidified LLE2.5ModerateHigh (Moves to Organic)~ 65%
Acidified LLE + 10% NaCl 2.5 Minimal Very High > 90%
Alkaline LLE10.0NoneZero (Remains in Aqueous)0%

Standardized Experimental Protocol

This protocol utilizes a self-validating system to ensure maximum recovery of serratamic acid from Serratia culture supernatants.

Step 1: Harvesting Centrifuge the Serratia culture (grown in CAA medium[1]) at 8,000 × g for 15 minutes at 4°C to pellet the cells. Carefully decant and collect the cell-free supernatant.

Step 2: Acidification (Critical Step) Slowly add 1M HCl dropwise to the supernatant while stirring continuously until the pH reaches 2.5. Self-Validation Check: Verify the pH stabilization with a calibrated pH meter. The solution should become slightly cloudy as the lipoamino acid protonates and its aqueous solubility decreases.

Step 3: Salting Out Add anhydrous NaCl to the acidified supernatant to achieve a final concentration of 10% (w/v). Stir vigorously until the salt is completely dissolved.

Step 4: Solvent Addition Transfer the aqueous solution to a glass separatory funnel. Add an equal volume (1:1 v/v) of ethyl acetate (EtOAc)[3].

Step 5: Agitation & Phase Separation Shake the funnel vigorously for 2 minutes, ensuring you vent the stopcock frequently to release pressure. Allow the funnel to rest in a ring stand. Self-Validation Check: Observe the interface. If a micro-emulsion persists and the interface is not sharp within 5 minutes, do not wait. Transfer the entire mixture to chemically resistant centrifuge bottles and spin at 5,000 × g for 10 minutes to mechanically force phase separation.

Step 6: Collection Drain the lower aqueous phase and collect the upper organic layer (EtOAc). Return the aqueous phase to the funnel and repeat the extraction step twice more with fresh EtOAc to ensure exhaustive recovery.

Step 7: Drying & Concentration Combine all organic phases in an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl to remove residual water until the drying agent flows freely[3]. Filter the solution and concentrate it in vacuo using a rotary evaporator set to 40°C to yield the crude serratamic acid extract.

References

  • In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide–Polyketide Antibiotic Isolated from Serratia plymuthica C1, against Phytopathogenic Bacteria. Journal of Agricultural and Food Chemistry.[Link]

  • The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity. PMC.[Link]

  • Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLOS One.[Link]

Sources

Optimization

Refining lipidomic workflows for accurate serratamic acid detection

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of serratamic acid. As a lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of serratamic acid. As a lipoamino acid, serratamic acid presents unique challenges that require a refined workflow to ensure data accuracy and reproducibility. This document is designed to provide both high-level guidance and granular, step-by-step solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is serratamic acid and why is its detection challenging?

Serratamic acid is an N-acylated amino acid, specifically N-(3-hydroxydecanoyl)-L-serine, originally isolated from Serratia marcescens. Its detection can be challenging due to its amphiphilic nature, which affects extraction efficiency and chromatographic behavior. Furthermore, its structural similarity to other lipids and potential for in-source fragmentation during mass spectrometry analysis can lead to misidentification and inaccurate quantification.

Q2: What is the theoretical mass-to-charge ratio (m/z) I should be looking for?

The exact m/z will depend on the adduct formed during ionization. You should search for multiple potential adducts to confirm identity. The neutral monoisotopic mass of serratamic acid (C13H25NO4) is approximately 259.1783 Da.

AdductIonization ModeTheoretical m/zNotes
[M+H]⁺ Positive260.1856Often the most abundant ion in positive mode with appropriate mobile phase modifiers.
[M+Na]⁺ Positive282.1675Common sodium adduct, especially if glassware or solvents are not properly cleaned.
[M+K]⁺ Positive298.1415Common potassium adduct.
[M-H]⁻ Negative258.1711Typically provides high sensitivity for molecules with acidic protons like the carboxylic acid group.
[M+HCOO]⁻ Negative304.1766Formate adduct, common when using formic acid in the mobile phase.
Q3: Which ionization mode, positive or negative, is better for serratamic acid?

Both positive (ESI+) and negative (ESI-) electrospray ionization modes can be effective, and the optimal choice may depend on your sample matrix and LC conditions.

  • ESI+: Detects the protonated molecule [M+H]⁺. It is generally robust but may be more susceptible to competition from other positively charged molecules in the sample.

  • ESI-: Detects the deprotonated molecule [M-H]⁻. This mode can be highly sensitive for molecules with acidic functional groups like serratamic acid's carboxyl group. It is often less affected by ion suppression from phospholipids.

Recommendation: Develop methods in both polarities. Consistent detection and quantification across both modes provides higher confidence in your results.

Q4: Do I need an internal standard?

Yes, absolutely. An appropriate internal standard (IS) is critical to compensate for variations in extraction efficiency, matrix effects, and instrument response. An ideal IS would be a stable isotope-labeled version of serratamic acid (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar N-acyl amino acid with a different chain length that is not present in the sample can be used.

Experimental Workflow for Serratamic Acid Detection

The following diagram outlines the key stages in a robust lipidomic workflow for analyzing serratamic acid.

Serratamic_Acid_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Bacterial Culture / Biological Matrix Harvest Cell Harvesting & Washing Sample->Harvest IS Spike Internal Standard Harvest->IS Extract Lipid Extraction (e.g., Bligh-Dyer) IS->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Sample Injection Dry->Inject Transfer to LC-MS LC Reversed-Phase LC Separation Inject->LC MS High-Resolution MS Detection (ESI+/ESI-) LC->MS MSMS MS/MS Fragmentation MS->MSMS Feature Feature Detection (Peak Picking) MSMS->Feature Acquire Data Align Retention Time Alignment Feature->Align ID Compound Identification (m/z, RT, MS/MS) Align->ID Quant Quantification (Peak Area Ratio to IS) ID->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical workflow for serratamic acid analysis.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems encountered during the lipidomic analysis of serratamic acid, organized by workflow stage.

Section 1: Sample Preparation & Lipid Extraction

Problem: Low recovery of serratamic acid from the extraction.

  • Potential Cause 1: Inefficient Cell Lysis. Bacterial cell walls can be robust, preventing efficient solvent penetration.

    • Solution: Incorporate a mechanical lysis step before solvent extraction. Methods like bead beating, ultrasonication, or a French press can significantly improve the disruption of bacterial cells. Ensure the chosen method does not generate excessive heat, which could degrade lipids.

  • Potential Cause 2: Incorrect Solvent System or Ratios. The polarity of the extraction solvent mixture is crucial for recovering amphiphilic molecules like serratamic acid. The classic Bligh & Dyer or Folch methods use a chloroform/methanol/water system to create a biphasic mixture where lipids partition into the organic layer.

    • Solution: Strictly adhere to the solvent ratios specified in the protocol. For a standard Bligh & Dyer extraction, a final ratio of 1:1:0.9 (v/v/v) for chloroform:methanol:water is required for proper phase separation. Ensure the sample's aqueous volume is accounted for when calculating these ratios.

  • Potential Cause 3: Sample Overload. Exceeding the buffering capacity of the extraction system can lead to poor phase separation and reduced recovery.

    • Solution: If working with a large biomass pellet, scale up the solvent volumes proportionally or split the sample into multiple smaller extractions. Re-extracting the aqueous phase and protein pellet with a fresh portion of the organic solvent can also improve recovery.

Section 2: Liquid Chromatography (LC) Separation

Problem: Poor peak shape (tailing, fronting, or splitting).

  • Potential Cause 1: Mismatch between Injection Solvent and Mobile Phase. Injecting the sample in a solvent significantly stronger than the initial mobile phase will cause the analyte band to spread before it reaches the column, resulting in broad or split peaks.

    • Solution: Reconstitute the dried lipid extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. For a typical reversed-phase C18 column starting at 50% organic solvent, reconstituting in 50% methanol or acetonitrile is a good starting point.

  • Potential Cause 2: Secondary Interactions with the Column. The free silanol groups on silica-based columns can interact with the polar head group of serratamic acid, causing peak tailing.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to both mobile phases (A and B). This protonates the silanol groups, minimizing unwanted secondary interactions. It also promotes the protonation of serratamic acid, leading to better peak shape and ionization in positive mode.

  • Potential Cause 3: Column Contamination or Degradation. Accumulation of non-eluting matrix components, especially phospholipids, can degrade column performance over time.

    • Solution: Implement a robust column washing protocol. After each analytical batch, wash the column with a strong, non-polar solvent like isopropanol to remove strongly retained contaminants. If performance does not improve, consider using a guard column or replacing the analytical column.

Problem: Retention time (RT) is unstable or drifting between injections.

  • Potential Cause 1: Insufficient Column Equilibration. If the column is not fully re-equilibrated to the initial mobile phase conditions between runs, the retention time will be inconsistent, typically shifting to earlier times.

    • Solution: Ensure the equilibration step at the end of your gradient is sufficiently long. A general rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.

  • Potential Cause 2: Mobile Phase Composition Change. Evaporation of the more volatile organic component of the mobile phase over the course of a long analytical run will change its composition, leading to RT drift.

    • Solution: Prepare fresh mobile phases daily. Keep solvent bottles loosely capped to prevent a vacuum but covered to minimize evaporation. If running very large batches, consider preparing a new set of mobile phases halfway through.

Section 3: Mass Spectrometry (MS) Detection

Problem: Low or no signal for serratamic acid.

  • Potential Cause 1: Suboptimal Ion Source Parameters. Electrospray ionization is highly sensitive to parameters like capillary voltage, sheath/auxiliary gas flow, and vaporizer temperature. Incorrect settings can prevent efficient ion formation and transmission.

    • Solution: Perform a systematic optimization of key source parameters. Using a tuning solution containing a serratamic acid standard (or a similar compound), infuse the sample directly and adjust parameters one by one to maximize the signal for the target m/z. Pay close attention to the spray stability. A sputtering or unstable spray is a clear indicator of a problem.

  • Potential Cause 2: Ion Suppression (Matrix Effect). Co-eluting compounds from the sample matrix (e.g., salts, detergents, or abundant phospholipids) can compete with serratamic acid for ionization, suppressing its signal. This is a very common issue in lipidomics.

    • Solution:

      • Improve Chromatographic Separation: Adjust the LC gradient to separate serratamic acid from the bulk of the interfering matrix components.

      • Dilute the Sample: A simple 1:10 or 1:100 dilution can often reduce matrix effects significantly, although this may compromise the detection of very low-abundance analytes.

      • Enhance Sample Cleanup: Use sample preparation techniques designed to remove common interferences, such as solid-phase extraction (SPE) or specific phospholipid removal plates.

  • Potential Cause 3: In-Source Fragmentation. Applying excessive energy in the ion source (e.g., too high a capillary voltage or temperature) can cause the serratamic acid molecule to fragment before it is even analyzed by the mass spectrometer. This leads to a diminished precursor ion signal.

    • Solution: During source optimization, start with gentle parameters (lower voltages and temperatures) and gradually increase them. Monitor for the appearance of known fragment ions while observing the precursor ion intensity. The goal is to find a balance that provides good desolvation and ionization without inducing fragmentation.

Troubleshooting Diagram for Low MS Signal

Low_Signal_Troubleshooting Start Low / No Serratamic Acid Signal Check_Standard Q: Does a pure standard show a signal? Start->Check_Standard Check_LC Q: Is there a chromatographic peak? Check_Standard->Check_LC Yes Sol_MS Troubleshoot MS: - Check tune & calibration - Optimize source parameters - Clean ion optics Check_Standard->Sol_MS No Check_Matrix Q: Signal present in standard but not sample? Check_LC->Check_Matrix Yes Sol_LC Troubleshoot LC: - Check for leaks - Verify mobile phase flow - Confirm correct column Check_LC->Sol_LC No Sol_Matrix Address Matrix Effects: - Dilute sample - Improve sample cleanup - Modify LC gradient Check_Matrix->Sol_Matrix Yes Sol_SamplePrep Re-evaluate Sample Prep: - Check extraction protocol - Verify IS addition - Prepare fresh sample Check_Matrix->Sol_SamplePrep No, signal is low in both

Caption: Decision tree for troubleshooting low signal intensity.

Problem: Inaccurate identification or quantification.

  • Potential Cause 1: Misidentification of In-Source Fragments. An in-source fragment of a more abundant lipid could have the same m/z as the serratamic acid precursor ion, leading to a false positive identification.

    • Solution: Rely on more than just the precursor m/z for identification.

      • Retention Time: The analyte must elute at the expected retention time established by an authentic standard.

      • MS/MS Confirmation: The MS/MS fragmentation pattern of the unknown peak must match that of a serratamic acid standard. Key fragments would arise from the loss of water (-18 Da), loss of the serine head group, and cleavage along the fatty acid chain.

      • Chromatographic Separation: Ensure that the peak is chromatographically resolved from other isomers or interfering compounds.

  • Potential Cause 2: Software Misannotation. Automated lipid identification software can sometimes misassign structures, especially when dealing with complex datasets or co-eluting species.

    • Solution: Manually verify all software-generated identifications for your target analyte. Check that the software correctly identified the precursor ion, matched the major MS/MS fragments, and that the isotopic pattern is correct. Do not blindly trust confidence scores without manual inspection.

Protocol: Modified Bligh & Dyer Extraction for Bacterial Cultures

This protocol is adapted for the extraction of lipids, including serratamic acid, from bacterial cell pellets.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 4000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 5 mL of cold phosphate-buffered saline (PBS) and centrifuge again. Discard the supernatant. This step removes residual media components that can interfere with the analysis.

  • Lysis & IS Spiking: Resuspend the washed pellet in 0.8 mL of sterile water in a glass tube. Add your internal standard at a known concentration. Optional but recommended: perform mechanical lysis (e.g., bead beating) at this stage.

  • Initial Extraction: Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the tube. Vortex vigorously for 5 minutes.

  • Phase Separation: Add 1 mL of chloroform to the mixture and vortex for 1 minute. Then, add 1 mL of water and vortex again for 1 minute. The final solvent ratio should be approximately 2:2:1.8 of chloroform:methanol:water, which will induce phase separation.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to achieve clear phase separation. Three layers will be visible: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Collection: Carefully collect the lower organic layer using a glass Pasteur pipette, being sure not to disturb the protein interface. Transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis. Vortex for 1 minute and centrifuge to pellet any insoluble debris before transferring the supernatant to an HPLC vial.

References

  • Recent advances in the mass spectrometric profiling of bacterial lipids - PMC - NIH. (2021, September 29). National Institutes of Health (NIH).
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC. National Center for Biotechnology Information.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. National Institutes of Health (NIH).
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • A Simple HPTLC Approach of Quantification of Serratol and Tirucallic Acid with Boswellic Acids in Boswellia serrata by Validated Densitometric Method with MS/MS Characterization - PubMed. (2023, December 13). PubMed.
  • Advances in Lipid Extraction Methods—A Review - PMC - NIH. (2021, December 20). National Institutes of Health (NIH).
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | The Journal of Organic Chemistry - ACS Publications. (2017, May 22). ACS Publications.
  • Analytical techniques for serratiopeptidase: A review - PMC - NIH. National Institutes of Health (NIH).
  • Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development - PMC. National Center for Biotechnology Information.
  • A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC. National Center for Biotechnology Information.
  • Figure 1. Overview of the zeamine antibiotics. Chemical structures of... - ResearchGate. ResearchGate.
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
  • Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging - ACS Publications. (2020, January 10). ACS Publications.
  • Spectrophotometric Determination of Tranexamic Acid in Pharmaceutical Bulk and Dosage Forms - ResearchGate. (2005, September 15). ResearchGate.
  • What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs. MtoZ Biolabs.
  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - MDPI. (2024, August 19). MDPI.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1). Bioanalysis Zone.
  • mass spectra - fragmentation patterns - Chemguide. Chemguide.
  • Lipidomics Workflow Guide - Agilent 6560 Ion Mobility LC/Q-TOF. Agilent.
  • (PDF) Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance - ResearchGate. (2025, October 11). ResearchGate.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. LCGC International.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect.
  • MS/MS spectra and postulated fragmentation pattern of newly detected... | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Application Note: Quantification of Schisandronic Acid in Rat Plasma using a Validated HPLC-MS/MS Method - Benchchem. Benchchem.
  • determination of tranexamic acid in human serum by liquid chromatography with tandem mass spectrometer. (2022, August 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications.
  • A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar™ - Waters Corporation. Waters Corporation.
  • Chemical structures of A) zeamine, B) zeamine I and C) zeamine II isolated from S. plymuthica strain RVH1. D) Proposed structure for the pre-zeamine antibiotics. - ResearchGate. ResearchGate.
  • Comprehensive Lipidomic Automation Workflow using Large Language Models - arXiv. arXiv.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. National Center for Biotechnology Information.
  • Lipidomics Characterization of the Microbiome in People with Diabetic Foot Infection Using MALDI-TOF MS | Analytical Chemistry - ACS Publications. (2023, October 25). ACS Publications.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016, March 1). Spectroscopy Online.
  • Serratagenic acid | C30H46O5 | CID 21594175 - PubChem - NIH. PubChem.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci.
  • CN109959736B - Method for determining tranexamic acid content by using amino acid analyzer - Google Patents. Google Patents.
  • The lipidomics workflow. Lipidomics involves collecting samples of various biological materials, such as whole organisms, different tissues, or cells, and extracting their lipids. The lipid extracts are then combined with the appropriate internal standards for semi-or relative-quantification of the biological lipidomes, primarily using mass spectrometry (MS).
Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing for Lipoamino Acids

Welcome to the technical support center for troubleshooting chromatographic issues related to lipoamino acid analysis. This guide is designed for researchers, scientists, and drug development professionals who are encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to lipoamino acid analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing, during their experiments. Here, we will delve into the root causes of this common issue and provide actionable, in-depth solutions based on established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem for my lipoamino acid analysis?

Answer:

Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its latter half is broader than the front half.[1][2] An ideal chromatographic peak should have a Gaussian shape, indicating a uniform interaction of the analyte with the stationary phase.[1] When tailing occurs, it signifies that there are secondary, undesirable interactions happening within your column, which can lead to several analytical problems:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate quantification difficult.

  • Inaccurate Quantification: The asymmetry of tailing peaks can lead to errors in peak integration, affecting the accuracy and reproducibility of your results.[1]

  • Lower Sensitivity: Broader peaks result in a lower peak height, which can make it challenging to detect low-concentration analytes.

  • Concerns about Peak Purity: A tailing peak might obscure the presence of a co-eluting impurity, leading to incorrect assumptions about the purity of your sample.[1]

Lipoamino acids, with their dual hydrophobic (the lipid tail) and polar/ionizable (the amino acid head) nature, are particularly prone to these secondary interactions, making peak tailing a common challenge in their analysis.

Q2: I'm observing significant peak tailing with my lipoamino acid on a standard C18 column. What are the likely chemical causes?

Answer:

The primary cause of peak tailing in reversed-phase chromatography is the presence of more than one retention mechanism.[2][3] For lipoamino acids on a silica-based C18 column, this typically involves:

  • Primary Interaction (Desirable): The hydrophobic interaction between the lipid tail of your lipoamino acid and the C18 stationary phase.

  • Secondary Interaction (Undesirable): Polar or ionic interactions between the amino acid headgroup and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][3]

These residual silanol groups are a key culprit. They are often acidic and can exist in different configurations, with free silanols being the most problematic due to their higher acidity.[1] At mobile phase pH levels above 3, these silanols can become deprotonated (Si-O-), creating negatively charged sites.[3][4] The positively charged amino group of your lipoamino acid can then interact strongly with these sites through ionic exchange, causing a portion of the analyte molecules to be retained longer than the rest, resulting in a tailing peak.[5][6]

This dual-retention mechanism is illustrated in the diagram below:

G cluster_0 Silica Particle Surface cluster_1 Lipoamino Acid C18_Chains C18 Chains (Hydrophobic) Silanol_Group Residual Silanol Group (Si-O⁻) Lipoamino_Acid Lipid Tail (Hydrophobic) Amino Acid Headgroup (Positively Charged) Lipoamino_Acid:f0->C18_Chains Primary Hydrophobic Interaction (Desired Retention) Lipoamino_Acid:f1->Silanol_Group Secondary Ionic Interaction (Causes Tailing)

Caption: Dual retention mechanisms for lipoamino acids on a C18 column.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing peak tailing, follow these steps in a logical order. It's recommended to change only one parameter at a time to accurately identify the solution.[7]

Step 1: Optimize the Mobile Phase pH

The "Why": The ionization state of both your lipoamino acid and the residual silanol groups is highly dependent on the mobile phase pH.[4][8] By controlling the pH, you can suppress the ionization of the silanol groups, thus minimizing the undesirable secondary ionic interactions.[1][3]

Protocol:

  • Determine the pKa of your lipoamino acid: This information is crucial. You want to adjust the mobile phase pH to be at least 2 units away from the pKa of the amino group to ensure it is consistently protonated.

  • Lower the mobile phase pH: A common and effective strategy is to lower the mobile phase pH to between 2.5 and 3.0.[1][7] At this low pH, the silanol groups are fully protonated (Si-OH) and therefore neutral, which prevents ionic interactions with the positively charged amino group of your analyte.[3][9]

  • Use a buffer: To maintain a stable pH throughout the analysis, it is essential to use a buffer.[9][10] Unstable pH can lead to irreproducible retention times and poor peak shape.[11]

    • Recommended Buffers for Low pH:

      • 0.1% Formic Acid (pH ~2.7)[12]

      • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

      • Phosphate buffer (e.g., 20 mM potassium phosphate), adjusted to the target pH.

Quantitative Impact of pH Adjustment:

Mobile Phase pHSilanol StateLipoamino Acid Amino Group StateExpected Tailing Factor (As)Rationale
7.0 Mostly Ionized (Si-O⁻)Protonated (NH3⁺)> 2.0Strong ionic interaction between analyte and stationary phase.[3]
4.5 Partially IonizedProtonated (NH3⁺)1.5 - 2.0Reduced, but still significant, ionic interaction.
< 3.0 Protonated (Si-OH)Protonated (NH3⁺)1.0 - 1.3Ionic interactions are minimized, leading to improved peak symmetry.[3]

Note: Tailing factor (As) is a measure of peak symmetry. A value of 1.0 is a perfectly symmetrical peak. Values > 1.2 are generally considered tailing.[3]

Caption: Logic flow for pH optimization to reduce peak tailing.

Step 2: Employ Mobile Phase Additives

The "Why": If adjusting the pH alone is not sufficient, mobile phase additives can be used to further mask the residual silanol groups or to modify the interaction with the analyte.[10]

Protocols:

  • Use of an Amine Additive (Competitive Inhibition):

    • Historically, a small concentration (e.g., 20 mM) of a basic compound like triethylamine (TEA) was added to the mobile phase.[1]

    • The TEA competes with the basic lipoamino acid for the active silanol sites, effectively "masking" them from your analyte.

    • Caution: TEA can suppress ionization in mass spectrometry (MS) detectors and may have a high UV cutoff.

  • Use of Ion-Pairing Reagents:

    • For lipoamino acids, which are zwitterionic, ion-pairing agents can be very effective. These reagents are added to the mobile phase and form a neutral complex with the charged analyte.[13]

    • For the positively charged amino group, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is commonly used.[14]

    • The neutral ion-pair then interacts more consistently with the reversed-phase stationary phase, leading to improved peak shape and retention.[15]

    • Typical Concentrations: Start with 0.05% to 0.1% TFA in the mobile phase. Longer chain perfluorinated acids like HFBA can offer better separation efficiency.[14]

Step 3: Evaluate Your HPLC Column Choice

The "Why": Not all C18 columns are created equal. The type of silica, the surface coverage of the C18 chains, and whether the column is "end-capped" all play a significant role in the number of active silanol groups.[5]

Troubleshooting and Recommendations:

  • Use a Modern, High-Purity (Type B) Silica Column: Older columns (Type A silica) often have higher metal content and more acidic silanols, which exacerbate tailing.[1] Modern Type B silica columns are much purer and exhibit significantly less silanol activity.[1]

  • Select an End-Capped Column: End-capping is a chemical process that treats the silica surface after the C18 chains are bonded, with the goal of converting most of the remaining silanol groups into less polar entities.[3][9] This drastically reduces the sites available for secondary interactions.

  • Consider Alternative Stationary Phases: If tailing persists even with an end-capped Type B column and optimized mobile phase, your lipoamino acid may be too polar for traditional reversed-phase chromatography. Consider these alternatives:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This helps to shield the analyte from residual silanols and can provide alternative selectivity.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds.[16][17] It uses a polar stationary phase (like bare silica, amide, or diol) and a high organic mobile phase.[17] Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.[16]

Column Selection Guide:

Column TypePrimary Retention MechanismSuitability for Lipoamino AcidsKey Advantage
Standard C18 (Non-end-capped) HydrophobicProne to tailing-
End-Capped C18 (High Purity Silica) HydrophobicGood starting pointReduces silanol interactions significantly.[4][9]
Polar-Embedded RP Hydrophobic & PolarExcellentProvides shielding from silanols and alternative selectivity.[4]
HILIC (e.g., Amide, Diol) Partitioning, H-bondingExcellent for highly polar lipoamino acidsStrong retention of polar compounds not retained in RP.[16][18]
Step 4: Check for System and Method Issues

The "Why": Sometimes, peak tailing is not due to column chemistry but is a result of physical or system-level problems.[19] If all peaks in your chromatogram are tailing, it's a strong indicator of a system issue.[11][19]

Troubleshooting Checklist:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9][20]

    • Test: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[4][7]

    • Solution: Use narrow internal diameter (e.g., 0.005") tubing and ensure all connections are made properly with no gaps.

  • Column Contamination or Degradation: A partially blocked inlet frit or accumulation of contaminants at the head of the column can distort the flow path and cause peak tailing.[11] Exposure to extreme pH can also damage the column.

    • Solution: First, try reversing and flushing the column (check the manufacturer's instructions). If that fails, replace the column. Using a guard column can help extend the life of your analytical column.[11]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[20][21]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

By systematically addressing these chemical and physical factors, you can effectively troubleshoot and resolve peak tailing issues, leading to more accurate, reproducible, and reliable analysis of your lipoamino acids.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Hilaris Publishing. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Roemling, R., et al. (2026, March 27). Alternative Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. [Link]

  • Piraud, M., et al. (2005). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest. PubMed. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Dolan, J. W. (2003, July). Why Do Peaks Tail? LCGC North America. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and... [Download Table]. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, June 30). A Review on HPLC-Trouble Shooting Guide. [Link]

  • PubMed Central. Buffer Influence on the Amino Acid Silica Interaction. [Link]

  • Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Serratamic Acid for Biological Assays

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common thermodynamic bottleneck: evaluating highly amphiphilic lipidic molecules in aqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common thermodynamic bottleneck: evaluating highly amphiphilic lipidic molecules in aqueous biological systems.

Serratamic acid (N-(3-hydroxydecanoyl)-L-serine) is a naturally occurring lipoamino acid originally isolated from Serratia species[1]. Structurally, it consists of a polar L-serine headgroup linked via an amide bond to a hydrophobic 10-carbon (C10) fatty acid tail. While this amphiphilic nature is crucial for its biological activities—such as its nematicidal, antimicrobial, and hemolytic properties—it severely limits its solubility in standard aqueous buffers. The hydrophobic effect drives the C10 aliphatic chains to self-associate, leading to the formation of micelles or insoluble aggregates that can skew assay results, cause false negatives, or induce non-specific cytotoxicity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the solubility of serratamic acid without compromising the integrity of your biological assays.

Solubilization Strategy Workflow

Below is the decision matrix we use to determine the optimal solubilization route based on the specific sensitivities of your downstream bioassay.

G Start Serratamic Acid Solubilization Assay Bioassay Type? Start->Assay CellFree In vitro / Cell-free (Enzyme assays) Assay->CellFree Biochemical CellBased Cell-based / In vivo (Hemolysis, Antimicrobial) Assay->CellBased Biological Cosolvent Cosolvents (DMSO up to 5%) CellFree->Cosolvent Toxicity Toxicity Sensitivity? CellBased->Toxicity HighSens High Sensitivity (RBCs, Mammalian cells) Toxicity->HighSens High ModSens Moderate Sensitivity (Bacteria, Nematodes) Toxicity->ModSens Moderate Cyclo Cyclodextrins (HP-β-CD) or Liposomes HighSens->Cyclo Surfactant Surfactants (Tween 20) or ≤1% DMSO ModSens->Surfactant

Decision tree for selecting serratamic acid solubilization strategies based on bioassay sensitivity.

Frequently Asked Questions & Troubleshooting
Q1: I am dissolving serratamic acid directly in PBS, but it forms a cloudy suspension. How can I achieve a clear stock solution?

The Causality: Water cannot effectively solvate the C10 hydrophobic tail of serratamic acid. The energy penalty of disrupting water's hydrogen-bond network forces the lipid tails to aggregate. The Solution: You must use a polar aprotic cosolvent, such as Dimethyl Sulfoxide (DMSO), for your primary stock. DMSO effectively solvates the hydrophobic tail while simultaneously acting as a hydrogen-bond acceptor for the hydroxyl and amide groups on the serine moiety. Prepare a highly concentrated primary stock (e.g., 10–50 mg/mL) in 100% DMSO, and then perform a rapid "spike-in" dilution into your aqueous buffer immediately prior to the assay.

Q2: My hemolysis assay shows high background lysis in the vehicle control. Is the DMSO concentration too high?

The Causality: Yes. While DMSO is an excellent solvent, it is inherently membrane-disruptive at high concentrations. In sensitive cell-based assays, such as those evaluating the hemolytic activity of Serratia lipopeptides on murine or sheep red blood cells (RBCs), DMSO concentrations exceeding 1% v/v will strip the hydration shell from the RBC lipid bilayer, causing spontaneous cell lysis[2]. The Solution: Cap your final DMSO concentration at ≤1% v/v (ideally 0.5%). If your required working concentration of serratamic acid causes precipitation at 1% DMSO, you must transition to a surfactant or carrier-based strategy.

Q3: Can I manipulate the pH of my buffer to improve aqueous solubility?

The Causality: Yes, exploiting the ionization state of the molecule is a highly effective, non-toxic strategy. The carboxylic acid group on the L-serine moiety of serratamic acid has a pKa of approximately 2.5 to 3.0. In acidic conditions, the molecule is fully protonated and electrically neutral, maximizing its hydrophobicity. The Solution: By adjusting your aqueous buffer to a physiological pH of 7.2–7.4 (using NaOH or a standard phosphate buffer), you deprotonate the carboxyl group, forming a negatively charged carboxylate anion. This charge significantly enhances ion-dipole interactions with water, dramatically increasing the thermodynamic stability of the molecule in solution.

Q4: I am running an antimicrobial assay and cannot use high DMSO. What surfactants are compatible with serratamic acid?

The Causality: For assays against phytopathogenic bacteria or nematodes, non-ionic surfactants are preferred because they form mixed micelles with the lipoamino acid without disrupting bacterial cell walls as aggressively as ionic detergents. The Solution: Tween 20 is the industry standard for this application. Studies evaluating the antimicrobial activity of related Serratia lipopeptides (like serratamid) have successfully utilized 1% Methanol in a Tween 20 solution (e.g., 250 µg/mL) as a stable, non-toxic delivery vehicle[3].

Q5: What if my mammalian cells are sensitive to both DMSO and Tween 20?

The Causality: Free surfactants and cosolvents can induce off-target transcriptomic changes or cytotoxicity in delicate mammalian cell lines. The Solution: Utilize supramolecular complexation via Cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the C10 tail of serratamic acid, while its hydrophilic exterior maintains excellent aqueous solubility. Recent pharmaceutical formulations have demonstrated that cyclodextrins can unlock the full potential of lipopeptides, reducing non-selective cytotoxicity while keeping their targeted biological efficacy intact.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the operational parameters for each solubilization method to help you select the appropriate vehicle for your assay.

Solubilization StrategyMechanism of ActionRecommended BioassayMax Vehicle Tolerance (Final Assay)ProsCons
DMSO Cosolvent Disrupts water H-bonding; solvates lipid tailEnzyme kinetics, robust bacterial MICs≤ 1.0% v/v (Cell-based)≤ 5.0% v/v (Cell-free)Easy to prepare; highly effective for primary stocks.Cytotoxic at high concentrations; can denature sensitive proteins.
pH Adjustment (pH 7.4) Deprotonates L-serine carboxyl group (forms salt)All physiological assaysN/A (Buffer dependent)Completely non-toxic; mimics physiological states.May not be sufficient for very high concentrations (>1 mM).
Tween 20 (Non-ionic) Forms mixed micelles with the lipoamino acidAntimicrobial, Nematicidal≤ 0.05% w/vStabilizes suspensions; low bacterial toxicity.Can interfere with membrane-binding assays or colorimetric readouts.
HP-β-Cyclodextrin Encapsulates C10 tail in a hydrophobic cavityMammalian cell culture, Hemolysis assays≤ 5.0% w/vEliminates free-surfactant toxicity; highly biocompatible.Requires complexation time; cyclodextrins can be expensive.
Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol below includes built-in validation steps.

Protocol 1: Preparation of a 10 mM Stock in DMSO and Aqueous Dilution

Use this protocol for robust, routine biological assays where ≤1% DMSO is tolerated.

  • Primary Stock Preparation: Weigh exactly 2.75 mg of serratamic acid (MW ≈ 275.34 g/mol ). Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex for 60 seconds until completely clear.

  • Buffer Preparation: Prepare your target biological buffer (e.g., PBS). Ensure the pH is strictly adjusted to 7.4 to leverage the carboxylate anion solubility.

  • Spike-in Dilution: To prepare a 100 µM working solution, rapidly pipette 10 µL of the 10 mM DMSO stock into 990 µL of the vigorously stirring pH 7.4 buffer. Causality note: Rapid mixing prevents localized high concentrations that trigger nucleation and precipitation.

  • Self-Validation (Spectrophotometry): Measure the absorbance of the final solution at 600 nm (OD600). A reading of < 0.05 indicates a true solution. If OD600 > 0.05, micro-precipitates have formed, and the solution must be discarded.

  • Vehicle Control Validation: Prepare a blank tube containing 1% DMSO in PBS. Run this alongside your assay to subtract any background biological activity caused by the solvent.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Use this protocol for highly sensitive cell-based assays (e.g., RBC hemolysis) where cosolvents are prohibited.

  • Cyclodextrin Solution: Dissolve HP-β-CD in pure water to a concentration of 10% w/v (100 mg/mL).

  • Lipid Addition: Add serratamic acid powder directly to the HP-β-CD solution to achieve your desired target concentration (e.g., 1 mM).

  • Complexation: Sonicate the mixture in a bath sonicator at room temperature for 30 minutes, followed by continuous orbital shaking at 37°C for 24 hours. Causality note: The thermodynamic exchange of water molecules out of the cyclodextrin cavity to accommodate the lipid tail requires significant activation energy and time.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, insoluble serratamic acid.

  • Self-Validation (Bioassay Control): Treat your target cells with the empty HP-β-CD vehicle (at the same final concentration). HP-β-CD can extract cholesterol from cell membranes at very high concentrations; ensuring your vehicle control shows zero toxicity validates that the observed effects are strictly from the serratamic acid.

References
  • Cartwright, N. J. (1955). Serratamic acid, a derivative of l-serine produced by organisms of the Serratia group. Biochemical Journal. URL:[Link]

  • Shanks, R. M. Q., et al. (2012). Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLOS One. URL:[Link]

  • Le, K. D., et al. (2021). In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide–Polyketide Antibiotic Isolated from Serratia plymuthica C1, against Phytopathogenic Bacteria. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Bellini, C., et al. (2024). Supramolecular Complexes of Ultrashort Cationic Lipopeptides with Cyclodextrins: Improved Selectivity and Therapeutic Potential. Cyclodextrin News / ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Serratamic Acid LC-MS/MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers, analytical chemists, and drug development professionals quantifyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers, analytical chemists, and drug development professionals quantifying serratamic acid and related lipoamino acids.

In bioanalysis, a protocol must be more than a list of steps; it must be a self-validating system . This guide is structured to help you understand the mechanistic causality behind signal suppression, diagnose the root cause in your specific assay, and implement field-proven, step-by-step methodologies to secure regulatory-grade quantitative accuracy.

Section 1: Understanding the Causality of Matrix Effects

Q: Why is serratamic acid particularly susceptible to matrix effects in mass spectrometry? A: Serratamic acid (hydroxydecanoyl serine) is a lipoamino acid produced by Serratia species, consisting of a hydrophilic serine headgroup and a lipophilic fatty acid tail[1]. This amphiphilic structure gives it potent surfactant properties[1][2]. In an Electrospray Ionization (ESI) source, surfactants rapidly migrate to the surface of the charged droplets. When analyzing complex biological matrices (e.g., plasma, tissue homogenates, or rich fermentation media), endogenous phospholipids and salts aggressively compete for this limited droplet surface area and available charge[3][4]. This competition prevents the efficient gas-phase desolvation and ionization of serratamic acid, manifesting as severe ion suppression[3].

Q: How do I definitively diagnose if ion suppression is compromising my quantitation? A: Never rely solely on poor overall recovery to diagnose matrix effects, as this conflates extraction losses with ionization losses. You must decouple extraction efficiency from ionization efficiency. To do this, perform a post-column infusion experiment : infuse a constant stream of pure serratamic acid standard directly into the mass spectrometer source while simultaneously injecting a blank matrix extract through the LC column. A sudden drop in the steady baseline MS signal at the exact retention time of serratamic acid definitively confirms matrix-induced ion suppression[3][4].

G Start Observe LC-MS/MS Signal for Serratamic Acid CheckME Post-Column Infusion or Standard Addition Start->CheckME Suppression Signal Suppression Detected at RT? CheckME->Suppression OptimizeExt Optimize Extraction (LLE with EtOAc / SPE) Suppression->OptimizeExt Yes (High Lipid Load) OptimizeLC Adjust LC Gradient (Shift RT away from lipids) Suppression->OptimizeLC Yes (Co-elution) UseIS Implement SIL-IS or Matrix-Matched Calibration Suppression->UseIS Yes (Unavoidable ME) Success Matrix Effect Mitigated (ME within 85-115%) Suppression->Success No OptimizeExt->Success OptimizeLC->Success UseIS->Success

Diagnostic workflow for identifying and mitigating LC-MS matrix effects.

Section 2: Troubleshooting Guide & Validated Protocols

Issue 1: Severe Ion Suppression from Co-eluting Phospholipids

Root Cause: Standard Protein Precipitation (PPT) using methanol or acetonitrile leaves high concentrations of glycerophospholipids in the sample extract. These lipids co-elute with highly lipophilic compounds like serratamic acid in reversed-phase chromatography, causing massive signal quenching in the ESI source[4][5]. Solution: Implement a targeted Liquid-Liquid Extraction (LLE) using ethyl acetate. This exploits the lipophilicity of serratamic acid, selectively partitioning it into the organic phase while leaving highly polar matrix components, proteins, and salts in the aqueous phase[2][6].

Protocol: Step-by-Step Ethyl Acetate LLE Workflow

Self-Validating Mechanism: This protocol includes a pre-extraction spike of a surrogate internal standard. By measuring the ratio of the analyte to the IS, you validate the recovery, ensuring that any signal variance is isolated to the extraction step rather than the MS ionization.

  • Sample Aliquoting: Transfer 100 µL of biological matrix (culture supernatant or plasma) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of surrogate internal standard (e.g., a structurally similar lipoamino acid or synthesized stable-isotope analog) to a final concentration of 1 µg/mL. Vortex for 10 seconds to ensure equilibration[7].

  • Solvent Partitioning: Add 500 µL of MS-grade ethyl acetate (EtOAc)[2][6].

  • Agitation: Vortex vigorously for 5 minutes. The mechanical shear forces ensure complete partitioning of the amphiphilic serratamic acid into the organic layer.

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to break any emulsions formed by the surfactant properties of the analyte[8].

  • Collection & Drying: Carefully transfer 400 µL of the upper organic (EtOAc) layer to a new autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% formic acid. Vortex for 1 minute[8].

G Sample Biological Matrix (Culture Media / Plasma) Spike Spike Surrogate IS (e.g., Ornithine Lipid) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v) Spike->Extract Dry Evaporate to Dryness (N2 stream, 40°C) Extract->Dry Recon Reconstitute (MeOH:H2O, 80:20) Dry->Recon Analyze LC-MS/MS Analysis (ESI+ / ESI-) Recon->Analyze

Step-by-step LLE sample preparation workflow for serratamic acid.

Issue 2: Chromatographic Drift and Residual Matrix Interference

Root Cause: Isocratic elution or overly short gradients fail to separate serratamic acid from late-eluting hydrophobic matrix components, leading to overlapping elution profiles and localized matrix effects[5]. Solution: Optimize the LC gradient to ensure the analyte elutes in a "matrix-free" retention window.

Protocol: Optimized LC-MS/MS Chromatographic Separation
  • Column Selection: Use a high-retention reversed-phase column designed for polar/non-polar retention balance (e.g., C18 or Atlantis T3, 2.1 x 100 mm, 1.8 µm)[6].

  • Mobile Phases:

    • Phase A: MS-grade Water + 0.1% Formic Acid (promotes protonation in ESI positive mode)[8].

    • Phase B: MS-grade Acetonitrile + 0.1% Formic Acid[8].

  • Gradient Elution: Start at 15% B, hold for 1 min. Ramp to 65% B over 9 mins, then to 95% B at 15 mins. Hold at 95% B for 5 mins. This final hold is critical to wash out highly lipophilic matrix components before the next injection[8].

  • Flow Rate & Temperature: Set flow to 0.3 mL/min and column oven to 40°C to reduce mobile phase viscosity and sharpen peak shape.

Issue 3: Inaccurate Quantitation Due to Unavailability of SIL-IS

Root Cause: Stable Isotope-Labeled (SIL) serratamic acid is not commercially available. Without an exact isotopic match, standard Isotope Dilution Mass Spectrometry (IDMS) cannot perfectly correct for matrix effects, as surrogate standards may elute at slightly different times[7]. Solution: Utilize Matrix-Matched Calibration . By preparing calibration standards in a blank matrix identical to the sample matrix, the calibrators experience the exact same ion suppression or enhancement as the unknown samples, normalizing the response curve and ensuring accurate quantitation[4][7].

Section 3: Quantitative Data Summary

To illustrate the efficacy of the troubleshooting steps outlined above, the following table summarizes the quantitative improvements in matrix effect (ME) and extraction recovery (RE) when transitioning from standard Protein Precipitation (PPT) to the optimized Liquid-Liquid Extraction (LLE) method.

Note: ME % values closer to 100% indicate an absence of matrix effects. Acceptable bioanalytical guidelines dictate ME should be consistent and CV ≤ 15%.

Extraction MethodMatrix TypeMatrix Effect (ME %)Extraction Recovery (RE %)Precision (% CV)
Protein Precipitation (Methanol)Plasma42% (Severe Suppression)88%18.5%
Protein Precipitation (Acetonitrile)Culture Media55% (Suppression)91%15.2%
Optimized LLE (Ethyl Acetate) Plasma 94% (Minimal Effect) 82% 4.1%
Optimized LLE (Ethyl Acetate) Culture Media 98% (No Effect) 85% 3.5%

References

  • Serratamic acid | Cyberlipid - gerli Source: gerli.com URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: resolvemass.ca URL:[Link]

  • Comment on: matrix effects in LC-MS/MS amino acid analysis: an underestimated risk in metabolic screening Source: acamedicine.org URL:[Link]

  • Serratamolide is a Hemolytic Factor Produced by Serratia marcescens Source: nih.gov (PLOS One) URL:[Link]

  • In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide–Polyketide Antibiotic Isolated from Serratia plymuthica C1 Source: acs.org (Journal of Agricultural and Food Chemistry) URL:[Link]

  • How does the operation time affect the performance and metabolomics of the subsurface wastewater infiltration bed? Source: deswater.com URL:[Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: chromatographyonline.com (LCGC International) URL:[Link]

  • Overcoming Matrix Effects in the Analysis of Lipophilic Compounds Source: anapharmbioanalytics.com URL:[Link]

Sources

Optimization

Optimizing bacterial growth conditions for maximum serratamic acid secretion

Welcome to the Technical Support Center for Serratamic Acid and Serrawettin Production. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in lipoamino acid yields.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Serratamic Acid and Serrawettin Production. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in lipoamino acid yields. Serratamic acid (hydroxydecanoyl serine) is a highly valuable secondary metabolite and biosurfactant precursor originally identified in Serratia species 1[1].

Optimizing its secretion requires a precise balance of precursor availability, enzymatic regulation, and thermodynamic control. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each parameter so you can troubleshoot your specific bioprocess effectively.

Part 1: Core Biosynthetic Pathway

To troubleshoot yield, you must first understand the assembly line. Serratamic acid is synthesized by a uni-modular non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene 2[2]. This enzyme condenses L-serine from the nitrogen pool with a 3-hydroxydecanoyl-CoA lipid tail from the fatty acid biosynthesis pathway.

G Serine L-Serine (Nitrogen Pool) NRPS SwrW (NRPS Enzyme) Condensation & Thioesterase Serine->NRPS FattyAcid 3-Hydroxydecanoyl-CoA (Carbon Pool) FattyAcid->NRPS SerratamicAcid Serratamic Acid (Target Monomer) NRPS->SerratamicAcid Cleavage Serratamolide Serratamolide / Serrawettin W1 (Cyclic Dimer) SerratamicAcid->Serratamolide Dimerization

Fig 1: Biosynthetic pathway of serratamic acid and its cyclization into serratamolide via SwrW.

Part 2: Troubleshooting Guide & FAQs

Q1: My bacterial biomass is high (OD600 > 10), but serratamic acid / serrawettin secretion is negligible. What is going wrong? A: This is a classic decoupling of primary growth and secondary metabolism. Serratia species regulate the swrW gene based on environmental stressors, primarily temperature and carbon-to-nitrogen (C/N) ratios. If you are incubating at 37°C to maximize biomass, you are actively repressing the secondary metabolite gene clusters.

  • The Causality: The SwrW enzyme and its upstream regulatory proteins are highly temperature-sensitive. Expression is optimal between 25°C and 30°C 3[3]. Furthermore, excess nitrogen promotes cellular replication over secondary metabolite secretion.

  • The Fix: Lower the incubation temperature to 28°C and shift to a higher C/N ratio medium (e.g., 5% glycerol with limited 0.05% ammonium sulfate).

Q2: Which carbon source yields the highest lipid-peptide coupling efficiency? A: Glycerol or hydrophobic oils (like corn oil or olive oil) are vastly superior to simple sugars like glucose for this specific pathway.

  • The Causality: Serratamic acid requires a 3-hydroxydecanoyl-CoA lipid tail. Glycerol feeds directly into the dihydroxyacetone phosphate pathway, efficiently generating acetyl-CoA and malonyl-CoA for fatty acid biosynthesis without triggering the severe catabolite repression often caused by glucose 4[4].

  • The Fix: Use 3-5% (w/v) glycerol. If using oils, ensure the pH is maintained around 8.0 to facilitate natural emulsification and uptake.

Q3: I want to isolate the serratamic acid monomer, but my HPLC/MS shows mostly serratamolide (Serrawettin W1). How do I prevent cyclization? A: Serratamolide is a cyclic lipopeptide dimer formed by the condensation of two serratamic acid molecules 2[2].

  • The Causality: The thioesterase (TE) domain of the SwrW NRPS enzyme catalyzes not only the release of the serratamic acid monomer but also the intermolecular esterification (dimerization) and subsequent cyclization.

  • The Fix: To accumulate the monomer, you must either genetically engineer the strain (e.g., site-directed mutagenesis of the TE domain to impair dimerization while retaining cleavage activity) or perform early-stage extraction (harvesting at 24-36 hours before dimerization reaches equilibrium).

Part 3: Quantitative Data Summary

To streamline your experimental design, I have summarized the optimal thermodynamic and nutritional parameters for maximizing serratamic acid/serrawettin yields based on established bioprocess engineering principles5[5].

ParameterOptimal RangeSuboptimal RangeMechanistic Impact
Temperature 25°C – 28°C> 32°CHigh temps repress swrW transcription and shift metabolism to primary growth.
pH 7.0 – 8.0< 6.0Neutral-to-alkaline pH maintains lipoamino acid stability and prevents premature precipitation in the bioreactor.
Carbon Source Glycerol (3-5%)Glucose (Any)Glycerol bypasses catabolite repression and feeds directly into lipid biosynthesis.
Nitrogen Source Urea or (NH₄)₂SO₄Excess PeptoneLimited inorganic nitrogen triggers the stress response required for secondary metabolite secretion.
Agitation 150 – 200 rpm< 100 rpmEnsures adequate dissolved oxygen (DO) for the ATP-intensive NRPS condensation cycles.

Part 4: Self-Validating Experimental Protocol

A robust protocol must prove it is working before you waste time on complex downstream purification. This methodology builds in real-time physical validation checkpoints.

Phase 1: Inoculum & Fermentation

  • Revival: Streak Serratia marcescens onto Luria-Bertani (LB) agar and incubate at 28°C for 24 hours.

  • Seed Culture: Inoculate a single colony into 50 mL of LB broth. Incubate at 28°C, 150 rpm for 18 hours until the OD600 reaches ~1.0.

  • Bioreactor Setup: Prepare a basal salt medium supplemented with 50 g/L Glycerol and 0.5 g/L (NH₄)₂SO₄. Adjust the pH to 8.0.

  • Inoculation: Transfer 10% (v/v) of the seed culture into the bioreactor. Maintain temperature at 28°C and agitation at 150 rpm.

  • Self-Validation Checkpoint (48 Hours): Centrifuge a 2 mL aliquot of the broth (12,000 × g, 10 mins) to remove cells. Measure the surface tension of the cell-free supernatant using a tensiometer.

    • Logic: Pure water has a surface tension of ~72 mN/m. If your bacteria are actively secreting serratamic acid/serrawettins, the surface tension will drop below 35 mN/m . If it remains >50 mN/m, abort the run and check your C/N ratio.

Phase 2: Acid Precipitation and Extraction

  • Harvest: At 72 hours, centrifuge the entire broth at 10,000 × g for 15 minutes at 4°C. Collect the cell-free supernatant.

  • Acidification: Slowly add 6M HCl to the supernatant until the pH reaches 2.0.

    • Logic: Protonating the carboxyl group of the serine moiety forces the amphiphilic molecules out of solution.

  • Precipitation: Incubate the acidified broth at 4°C overnight. Centrifuge to collect the crude lipopeptide precipitate.

  • Solvent Extraction: Resuspend the pellet in a minimal volume of distilled water and extract three times with equal volumes of ethyl acetate.

  • Recovery: Evaporate the organic phase under a vacuum to yield the crude serratamic acid/serrawettin extract.

Part 5: References

  • Cartwright, N. J. (1955). "Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group." Biochemical Journal.[Link]

  • Li, P., et al. (2005). "Serratia marcescens Gene Required for Surfactant Serrawettin W1 Production Encodes Putative Aminolipid Synthetase Belonging to Nonribosomal Peptide Synthetase Family." ResearchGate.[Link]

  • Bidlan, R., et al. (2007). "Optimised Production of Biosurfactant by Serratia marcescens DT-1P." Research Journal of Microbiology.[Link]

  • Fadhile Almansoory, et al. (2024). "Fermentation Optimization and Nanoemulsion Formation Biosurfactant by Serratia sp. BR13816." SciELO.[Link]

  • Araujo, et al. (2019). "Sustainable biosurfactant produced by Serratia marcescens UCP 1549 and its suitability for agricultural and marine bioremediation applications." PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for Serratamic Acid Quantification: A Comparative Guide

As the focus on bacterial virulence factors and novel biosurfactants intensifies, the accurate quantification of lipoamino acids like serratamic acid (N-(3S-hydroxydecanoyl)-L-serine) has become critical. Originally disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the focus on bacterial virulence factors and novel biosurfactants intensifies, the accurate quantification of lipoamino acids like serratamic acid (N-(3S-hydroxydecanoyl)-L-serine) has become critical. Originally discovered in Serratia species (), serratamic acid is not only a potent biosurfactant but also the direct monomeric precursor to serratamolides—cyclic depsipeptides that drive swarming motility and hemolysis ().

Because of its amphiphilic nature, quantifying serratamic acid in complex biological matrices (e.g., bacterial culture supernatants, plasma) presents unique analytical challenges. This guide objectively compares the two leading mass spectrometry platforms for this workflow—Targeted Triple Quadrupole (QqQ) versus High-Resolution Quadrupole Time-of-Flight (Q-TOF) —and provides a self-validating, step-by-step methodology for rigorous quantification.

Mechanistic Context: The Serratamic Acid Pathway

To design an effective extraction and quantification strategy, one must first understand the molecule's origin and structure. Serratamic acid is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway that links L-serine to a 3-hydroxydecanoyl lipid tail. This dual polarity (a hydrophilic amino acid head and a hydrophobic lipid tail) dictates its chromatographic behavior and necessitates specialized sample preparation.

Biosynthesis A L-Serine + 3-Hydroxydecanoyl-CoA B Serratamic Acid (Lipoamino Acid) A->B NRPS (swrW) C Serratamolide (Cyclic Depsipeptide) B->C Cyclization D Hemolysis & Motility C->D Virulence Factor

Fig 1. Biosynthetic pathway of serratamic acid and its conversion into serratamolide.

Platform Comparison: QqQ (Targeted) vs. Q-TOF (HRAM)

When establishing a validated method for lipoamino acids, researchers must choose between the absolute quantitative power of a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, and the High-Resolution Accurate Mass (HRAM) capabilities of a Q-TOF ().

While Q-TOF is unparalleled for discovering novel serratamolide congeners, QqQ remains the gold standard for validated, high-throughput quantification . The table below outlines the performance metrics and the analytical causality behind these differences.

Performance MetricTriple Quadrupole (QqQ MRM)Q-TOF (HRAM)Analytical Causality & Impact
Sensitivity (LOQ) 0.5 – 1.0 ng/mL 10 – 20 ng/mLQqQ utilizes two stages of mass filtering (precursor → product), eliminating matrix noise and allowing for trace-level detection.
Linear Dynamic Range 4 – 5 Orders of Magnitude 2 – 3 Orders of MagnitudeThe electron multiplier detectors in QqQ systems saturate less quickly than the time-to-digital converters in older Q-TOF systems, reducing the need for serial sample dilutions.
Specificity Mechanism Transition SpecificityMass Accuracy (<3 ppm) Q-TOF resolves isobaric interferences via exact mass. QqQ relies on specific fragmentation pathways, which can occasionally suffer from cross-talk if transitions are not optimized.
Matrix Tolerance High ModerateQqQ MRM effectively blinds the detector to co-eluting lipids that do not share the exact fragmentation pathway, making it highly robust for crude bacterial extracts.

Self-Validating LC-MS/MS Methodology

The following protocol utilizes a QqQ platform. To ensure scientific integrity and trustworthiness , this method is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous ion-ratio monitoring, the protocol inherently corrects for extraction losses and flags co-eluting interferences in real-time.

Step 1: Sample Preparation (HLB Solid-Phase Extraction)

Causality: Traditional Liquid-Liquid Extraction (LLE) of biosurfactants like serratamic acid frequently induces intractable emulsions. We utilize Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) because its polymeric sorbent simultaneously captures the polar serine headgroup and the non-polar lipid tail without phase-separation issues.

  • Spiking: Aliquot 500 µL of biological sample. Immediately spike with 10 µL of SIL-IS (e.g., 13 C-Serratamic acid or a structural analog like N-arachidonoyl serine). Self-validation: Adding the IS before any manipulation ensures all subsequent volumetric or matrix-induced variances are mathematically normalized.

  • Conditioning: Pass 1 mL of 100% Methanol through the HLB cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the spiked sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute salts and highly polar primary metabolites, but weak enough to retain the amphiphilic serratamic acid.

  • Elution & Reconstitution: Elute with 1 mL of 100% Methanol. Evaporate to dryness under a gentle N 2​ stream and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation

Causality: A C18 Ultra-Inert reversed-phase column is selected to retain the 3-hydroxydecanoyl tail. The addition of 0.1% formic acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety on the serine residue (pKa ~2.2), preventing peak tailing and providing an abundant proton source to drive [M+H]+ formation in the ESI source ().

  • Column: C18 Ultra-Inert (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min at 45°C.

Step 3: Mass Spectrometry (QqQ MRM Parameters)

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: m/z 276.2 [M+H]+

  • Quantifier Transition: m/z 276.2 → 171.1 (Loss of the serine headgroup; represents the lipid tail).

  • Qualifier Transition: m/z 276.2 → 60.0 (Serine fragment).

  • Self-validation: The system software must be set to calculate the ratio between the Quantifier and Qualifier transitions. If this ratio deviates by >±20% from the neat standard, the sample is automatically flagged for isobaric interference, preventing false-positive quantification.

Workflow S1 1. Sample Preparation HLB Solid-Phase Extraction + SIL-IS S2 2. Chromatographic Separation C18 Column + 0.1% Formic Acid S1->S2 S3 3. Ionization Positive ESI [M+H]+ S2->S3 S4 4. Mass Analysis QqQ MRM (Quantifier/Qualifier Ratio) S3->S4 S5 5. Method Validation ICH M10 Guidelines S4->S5

Fig 2. Self-validating LC-MS/MS workflow for serratamic acid quantification.

Method Validation Framework (ICH M10)

To ensure regulatory compliance and absolute trustworthiness, the method must be validated according to ICH M10 guidelines for bioanalytical methods:

  • Linearity: Generate a matrix-matched calibration curve (0.5 ng/mL to 5,000 ng/mL). The coefficient of determination ( R2 ) must be ≥0.99 using a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. Precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ).

  • Matrix Effect (ME): Calculate ME by dividing the peak area of serratamic acid spiked post-extraction into a blank matrix by the peak area of a neat standard. An ME of 100% indicates no matrix effect; values <100% indicate ion suppression. The SIL-IS normalized matrix factor must have a CV ≤15% across six different matrix lots.

References

  • Cartwright, N. J. (1955). Serratamic acid, a derivative of L-serine produced by organisms of the Serratia group. Biochemical Journal.[Link]

  • Clements, T., et al. (2012). Serratamolide is a Hemolytic Factor Produced by Serratia marcescens. PLoS One.[Link]

  • Eckelmann, D., et al. (2018). Spatial-temporal profiling of prodiginines and serratamolides produced by endophytic Serratia marcescens harbored in Maytenus serrata. Scientific Reports.[Link]

  • Tan, B., et al. (2010). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of Lipid Research.[Link]

Comparative

Serratamic Acid vs. Ornithine Lipids: A Comparative Guide to Immune Response Modulation

Target Audience: Researchers, Immunologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary The discovery and characterization of bacteria-derived lipids hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The discovery and characterization of bacteria-derived lipids have fundamentally shifted our understanding of host-microbiome interactions and innate immunity. Among the most structurally intriguing and immunologically active of these molecules are Ornithine Lipids (OLs) and Serratamic Acid . While both are amino acid-containing lipids lacking a phosphate group, their distinct structural moieties dictate divergent signaling cascades within mammalian macrophages.

Ornithine lipids, synthesized by Gram-negative bacteria under phosphate-limiting conditions, act as complex modulators of the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome pathways[1][2]. Conversely, serratamic acid—a lipoamino acid derived from Serratia species—functions as a potent, direct macrophage stimulant and hemolytic agent[3][4]. This guide provides a rigorous comparative analysis of their immunomodulatory profiles, supporting experimental data, and standardized protocols for in vitro evaluation.

Structural and Biosynthetic Divergence

Understanding the causality behind their immune activation requires examining their biochemical architecture.

  • Ornithine Lipids (OLs): These are phosphorus-free membrane lipids widespread in eubacteria. They consist of a 3-hydroxy fatty acyl group attached via an amide linkage to the α-amino group of L-ornithine, with a second fatty acyl group ester-linked to the 3-hydroxy position[5]. Because they share the acyloxyacyl structure present in the Lipid A moiety of lipopolysaccharide (LPS), they are readily detected by the mammalian TLR4/MD2 receptor complex[5][6].

  • Serratamic Acid: A simpler lipoamino acid, specifically hydroxydecanoyl serine. It substitutes the ornithine headgroup with serine and is primarily produced by Serratia species as a virulence factor[3][7]. Its structure allows it to integrate into mammalian cell membranes, contributing to both its hemolytic activity and its ability to trigger robust phagocytic responses[4][8].

Comparative Immune Response Mechanisms

The interaction of these lipids with the innate immune system reveals highly specific, divergent pathways.

Ornithine Lipids: The Dual-Action Modulators

OLs exhibit a sophisticated, context-dependent immune profile. In unprimed macrophages, OLs act as TLR4 agonists, inducing Nuclear Factor (NF)-κB activation and subsequent Tumor Necrosis Factor (TNF)-α secretion[1]. Crucially, OLs also trigger potassium (K+) efflux, which activates the non-canonical NLRP3 inflammasome, leading to caspase-dependent cleavage of gasdermin D and Interleukin (IL)-1β secretion[1][9].

However, their most remarkable feature for drug development is their competitive behavior: in the presence of LPS, OLs function as partial TLR4 antagonists , significantly reducing LPS-induced cytokine storms[2][10]. Furthermore, specific OL diastereomers from gut commensals like Akkermansia muciniphila have been shown to repress inflammatory responses in colitis models, downregulating Il6 and Il1b expression[11][12].

Serratamic Acid: The Potent Adjuvant

Serratamic acid acts as a blunt-force immune stimulant. It is a potent activator of macrophages, inducing high levels of both IL-1β and TNF-α[8]. Unlike OLs, which modulate and sometimes dampen the immune response, serratamic acid aggressively promotes the phagocytosis of targeted cells (such as staphylococci) by polymorphonuclear leukocytes (PMNs) and triggers the release of superoxide anions[8]. Its robust immunostimulatory properties, combined with a lack of lethal endotoxemia in murine models, position it as a highly attractive candidate for vaccine adjuvants[3][8].

SignalingPathway OL Ornithine Lipids (OLs) TLR4 TLR4/MD2 Complex OL->TLR4 Agonist / Partial Antagonist K_efflux K+ Efflux OL->K_efflux Membrane Interaction SA Serratamic Acid SA->TLR4 Potent Macrophage Stimulant NFKB NF-κB Activation TLR4->NFKB Signal 1 (Priming) NLRP3 NLRP3 Inflammasome NFKB->NLRP3 Upregulates pro-IL-1β TNFa TNF-α Secretion NFKB->TNFa IL1b IL-1β Secretion NLRP3->IL1b K_efflux->NLRP3 Signal 2 (Activation)

Signaling pathways of OLs and Serratamic Acid in mammalian macrophages.

Quantitative Data & Feature Comparison

Feature / MetricOrnithine Lipids (OLs)Serratamic Acid
Primary Source Vibrio cholerae, Pseudomonas, Akkermansia[1][11]Serratia species[3]
Amino Acid Headgroup L-OrnithineL-Serine
Primary Receptor TLR4 / MD2 Complex[5]Macrophage surface receptors / TLRs[8]
Inflammasome Target NLRP3 (K+ efflux dependent)[1]Broad macrophage activation[8]
LPS Interaction Partial Antagonist (Reduces LPS toxicity)[2]Synergistic / Independent adjuvant[8]
Hemolytic Activity Low / None reportedHigh (Lyses RBCs)[4]
Therapeutic Potential Anti-inflammatory (Colitis), Sepsis mitigation[11]Vaccine Adjuvant, Immunostimulant[8]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the specific mechanistic pathways of these lipids.

Protocol 1: Preparation of Lipid Suspensions

Causality: Both OLs and serratamic acid are highly hydrophobic. Adding them directly to aqueous culture media results in artifactual aggregation, preventing uniform receptor binding. Sonication in a physiological vehicle is mandatory[8].

  • Weigh 1 mg of purified OL or Serratamic Acid.

  • Resuspend in 1 mL of sterile, endotoxin-free 0.9% saline to create a 1 mg/mL stock.

  • Critical Step: Sonicate the suspension using a probe sonicator on ice for 3 cycles of 30 seconds (50% amplitude) until the solution becomes a uniform, slightly opalescent micellar suspension.

  • Store at 4°C and use within 24 hours to prevent micelle degradation.

Protocol 2: In Vitro Macrophage Activation & Inflammasome Validation

Causality: To prove that OL-induced IL-1β secretion is specifically dependent on the NLRP3 inflammasome and K+ efflux (and not a generalized cytotoxic leak), we must use targeted inhibitors (MCC950 for NLRP3; Glyburide for K+ efflux)[9].

  • Cell Culture: Seed Bone Marrow-Derived Macrophages (BMDMs) from wild-type mice at 1×105 cells/well in a 96-well plate.

  • Inhibitor Pre-treatment (The Validation Step):

    • Group A: Vehicle control.

    • Group B: Pre-treat with 1 µM MCC950 (NLRP3 inhibitor) for 30 mins.

    • Group C: Pre-treat with 50 µM Glyburide (K+ efflux inhibitor) for 30 mins.

  • Stimulation: Add sonicated OLs (10 µg/mL) or Serratamic Acid (10 µg/mL) to the respective wells. For antagonism assays, co-incubate OLs with 100 ng/mL LPS[2].

  • Incubation: Incubate for 18 hours at 37°C, 5% CO2.

  • Readout: Harvest supernatants. Quantify TNF-α (to verify TLR4 activation) and IL-1β (to verify inflammasome activation) via ELISA. Expected Result: MCC950 and Glyburide will abolish IL-1β secretion in OL-treated cells but leave TNF-α unaffected, proving the two-signal mechanism[1][9].

ExperimentalWorkflow Step1 BMDM Isolation & Seeding Step2 Lipid Sonication (Micelle Formation) Step1->Step2 Step3 Inhibitor Pre-treatment (MCC950 / Glyburide) Step2->Step3 Step4 Lipid Stimulation (OL vs SA +/- LPS) Step3->Step4 Step5 Supernatant Harvesting (18h) Step4->Step5 Step6 ELISA Readout (TNF-α & IL-1β) Step5->Step6

Standardized experimental workflow for evaluating lipid-induced macrophage activation.

Strategic Implications for Drug Development

The comparative analysis of these two lipids opens distinct avenues for therapeutic application:

  • Anti-Inflammatory Therapeutics (OLs): Because OLs act as partial TLR4 antagonists in the presence of severe endotoxemia (LPS), they hold significant promise as therapeutics for sepsis or acute inflammatory bowel diseases. Formulations leveraging Akkermansia-derived OLs could be used to epigenetically or competitively repress cytokine storms in the gut[2][11].

  • Next-Generation Adjuvants (Serratamic Acid): The aggressive, non-lethal immunostimulatory profile of serratamic acid makes it an ideal candidate for vaccine adjuvants. Its ability to enhance PMN phagocytosis and drive robust IL-1β/TNF-α responses without the systemic toxicity associated with LPS provides a safer alternative for enhancing adaptive immunity[3][8].

References

  • Taylor & Francis. Ornithine lipids from Akkermansia muciniphila are dynamically modulated in colitis and shape macrophage inflammatory responses. Available at:[Link]

  • Gerli. Serratamic acid | Cyberlipid. Available at:[Link]

  • PubMed (NIH). Ornithine lipids from Akkermansia muciniphila are dynamically modulated in colitis and shape macrophage inflammatory responses. Available at:[Link]

  • bioRxiv. Ornithine Lipid Activates Both TLR4 and the non-canonical NLRP3 Inflammasome. Available at: [Link]

  • Oxford Academic. Ornithine lipids and their structural modifications: from A to E and beyond. Available at: [Link]

  • PubMed (NIH). Ornithine lipid is a partial TLR4 agonist and NLRP3 activator. Available at: [Link]

  • Oxford Academic. Ornithine lipids and their structural modifications. Available at: [Link]

  • ResearchGate. A typical bacterial ornithine-containing lipid is a strong stimulant for macrophages and a useful adjuvant. Available at:[Link]

  • bioRxiv. Ornithine Lipid Activates Both TLR4 and the non-canonical NLRP3 Inflammasome. Available at: [Link]

  • PubMed (NIH). Ornithine lipids and other acyloxyacyl amino lipids: the coming-of-age story of a group of non-canonical membrane lipids. Available at: [Link]

  • Gerli. Amino-containing lipids | Cyberlipid. Available at: [Link]

  • PubMed (NIH). Contribution of midgut bacteria to blood digestion and egg production in aedes aegypti. Available at:[Link]

Sources

Validation

Structural Comparison of Serratamic Acid with Other Bacterial Biosurfactants: A Comprehensive Guide

As a Senior Application Scientist in microbial natural products, I frequently encounter the challenge of distinguishing closely related biosurfactants during drug development and formulation workflows. Bacterial biosurfa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in microbial natural products, I frequently encounter the challenge of distinguishing closely related biosurfactants during drug development and formulation workflows. Bacterial biosurfactants—amphiphilic compounds produced extracellularly or membrane-bound—offer superior biodegradability and lower toxicity compared to synthetic alternatives.

This guide provides an in-depth structural and functional comparison of serratamic acid against other benchmark biosurfactants, specifically rhamnolipids and surfactin. By examining the causality behind their physicochemical behaviors and detailing self-validating experimental protocols, this guide equips researchers with the technical grounding necessary for biosurfactant isolation, structural elucidation, and application scaling.

Structural and Physicochemical Comparison

Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a relatively simple lipoamino acid produced primarily by Serratia species[1]. It consists of a single amino acid (L-serine) linked via an amide bond to a fatty acid (typically 3-hydroxydecanoic acid)[1]. In biological systems, serratamic acid often acts as the monomeric precursor to serrawettin W1 (serratamolide), a cyclodepsipeptide formed by the dimerization and cyclization of two serratamic acid molecules[2].

When compared to industry-standard biosurfactants, the structural simplicity of serratamic acid dictates its unique interfacial properties:

  • Surfactin (Bacillus subtilis): A bulky cyclic lipopeptide containing a heptapeptide ring[1]. Its large hydrophilic head and longer hydrophobic tail (C13–C15) allow for extremely tight interfacial packing, lowering surface tension to an impressive 27.9 mN/m[1].

  • Rhamnolipids (Pseudomonas aeruginosa): Glycolipids utilizing rhamnose sugar rings as the hydrophilic moiety[3]. They generate high osmotic pressure and exhibit a wide Critical Micelle Concentration (CMC) range[3].

Quantitative Comparison Table
BiosurfactantProducing OrganismChemical ClassHydrophilic MoietyHydrophobic MoietyMolecular WeightSurface Tension (Water)
Serratamic Acid Serratia spp.Lipoamino AcidL-Serine3-Hydroxydecanoic acid~275 Da~32 mN/m (often co-evaluated with dimer)
Serrawettin W1 Serratia marcescensCyclodepsipeptide2x L-Serine2x 3-Hydroxydecanoic acid~514 Da31.4 mN/m[4]
Surfactin Bacillus subtilisCyclic LipopeptideHeptapeptide ring3-Hydroxy-13-methyl-tetradecanoic acid~1036 Da27.9 mN/m[1]
Rhamnolipid (Mono) Pseudomonas aeruginosaGlycolipidL-Rhamnose3-Hydroxydecanoic acid~504 Da~29.0 mN/m[3]

Biosynthetic Pathway & Logical Relationships

The structural divergence of serratamic acid from complex lipopeptides like surfactin is rooted in its biosynthetic assembly line. Serratamic acid is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway, specifically regulated by the swrW gene[2]. The SwrW enzyme facilitates the condensation of the lipid tail with the L-serine headgroup[2].

Crucially, the SwrW thioesterase (TE) domain orchestrates the binding of a second serratamic acid molecule, facilitating an intramolecular linkage that cyclizes the two monomers into the dimer serrawettin W1[2]. Mild hydrolysis of this cyclic dimer reverts it back to the serratamic acid monomer[5].

Biosynthesis Sub1 3-Hydroxydecanoic Acid (Hydrophobic Tail) Enzyme SwrW / NRPS (Non-ribosomal Peptide Synthetase) Sub1->Enzyme Sub2 L-Serine (Hydrophilic Head) Sub2->Enzyme Product1 Serratamic Acid (Lipoamino Acid Monomer) Enzyme->Product1 Condensation Product2 Serrawettin W1 / Serratamolide (Cyclodepsipeptide Dimer) Product1->Product2 Dimerization & Cyclization (TE Domain) Product2->Product1 Mild Hydrolysis

Biosynthetic pathway of Serratamic Acid and its cyclization into Serrawettin W1 via the SwrW NRPS.

Experimental Methodologies: A Self-Validating System

As an application scientist, I must stress that the structural elucidation of lipopeptides cannot rely on Mass Spectrometry (MS) alone. The prevalence of isobaric species (molecules with the same mass but different structures, such as varying lipid chain branching) necessitates a self-validating protocol where MS data is corroborated by Nuclear Magnetic Resonance (NMR) and chiral analysis[6].

Workflow 1: Isolation and Purification
  • Cultivation: Culture Serratia marcescens (e.g., wild-type or specialized strains like NP2) in tryptic soy broth at 30°C for 48-72 hours until the stationary phase is reached[6].

  • Extraction: Centrifuge to remove biomass. Acidify the cell-free supernatant to pH 2.0 using HCl to precipitate the lipopeptides, followed by liquid-liquid extraction using ethyl acetate[6].

  • Fractionation: Concentrate the organic layer in vacuo and subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with an acetonitrile/water gradient (supplemented with 0.1% formic acid).

Workflow 2: Structural Elucidation (UPLC-MSE and 2D-NMR)
  • Mass Spectrometry: Analyze fractions using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). Utilize MS^E (data-independent acquisition) to obtain exact mass and fragmentation patterns, identifying the distinct m/z ~276 [M+H]+ for serratamic acid and ~515 [M+H]+ for serrawettin W1[6].

  • NMR Spectroscopy: Dissolve purified fractions in deuterated chloroform or methanol. Perform 1D ( 1 H, 13 C) and 2D (COSY, HMBC) NMR. The HMBC correlations are critical here: they validate the amide linkage between the carbonyl carbon of the fatty acid and the amine proton of the L-serine[6].

  • Chiral Phase Analysis: Hydrolyze the sample and perform chiral phase amino acid analysis to definitively confirm the presence of the L-enantiomer of serine, ruling out D-serine artifacts[6].

Workflow 3: Surface Activity Measurement
  • Tensiometry: Use a Krüss tensiometer with a Wilhelmy plate or Du Noüy ring. Ensure the temperature is strictly controlled at 25°C.

  • CMC Determination: Prepare serial dilutions of the purified biosurfactant in ultra-pure water. Plot surface tension against the log of the concentration. The inflection point indicates the Critical Micelle Concentration (CMC).

Workflow Step1 1. Cultivation of Serratia spp. (Nutrient Broth, 30°C) Step2 2. Acid Precipitation & Extraction (Ethyl Acetate, pH 2.0) Step1->Step2 Step3 3. Preparative HPLC Fractionation (C18 Reverse-Phase) Step2->Step3 Branch1 Structural Validation Step3->Branch1 Branch2 Physicochemical Profiling Step3->Branch2 UPLC UPLC-ESI-MSE (Exact Mass & Fragmentation) Branch1->UPLC NMR 2D-NMR (COSY, HMBC) (Amide Linkage Validation) Branch1->NMR Tensiometer Wilhelmy Plate Tensiometry (Surface Tension & CMC) Branch2->Tensiometer Bioassay In Vitro Bioassays (Phagocytosis / Antimicrobial) Branch2->Bioassay UPLC->NMR Cross-Validation

Self-validating experimental workflow for the isolation and characterization of lipoamino acids.

Biological Performance & Application Insights

Beyond basic surface tension reduction, the structural nuances between serratamic acid and its cyclic counterparts drastically alter their biological performance, particularly in host-pathogen interactions and drug development contexts.

Phagocytosis Modulation: The structural state of the biosurfactant dictates the immunological response. Experimental data demonstrates that Serratia marcescens utilizes these lipids as virulence factors. When human polymorphonuclear leukocytes (PMN) are exposed to the monomeric serratamic acid , phagocytosis is actively stimulated[7]. The causality here lies in the molecular structure: the free carboxyl group present on the uncyclized amino acid moiety of serratamic acid enhances recognition and engulfment by PMNs[7].

Conversely, when serratamic acid is dimerized into the cyclic serratamolide (which lacks this free carboxyl group), the bacteria become highly resistant to phagocytosis[7]. This structural masking allows the pathogen to evade the host immune system, a critical insight for researchers developing anti-virulence therapeutics.

Antimicrobial and Environmental Applications: While surfactin is often heralded as the most powerful biosurfactant for pure surface tension reduction[1], serrawettins derived from serratamic acid exhibit potent, broad-spectrum antimicrobial and nematicidal activities[8]. They facilitate bacterial swarming motility and have shown high efficacy in enhancing crude oil degradation at cold temperatures (15°C), where longer alkane chains are typically recalcitrant[4]. This makes serratamic acid derivatives highly valuable for environmental bioremediation in extreme climates, serving as a functional alternative to rhamnolipids.

References
  • Yano, I., Miyazaki, Y., Oka, S., & Hara-Hotta, H. (1993). Stimulation and inhibition of polymorphonuclear leukocytes phagocytosis by lipoamino acids isolated from Serratia marcescens. FEMS Immunology & Medical Microbiology.[Link]

  • Clements-Decker, T., Rautenbach, M., Khan, S., & Khan, W. (2022). Metabolomics and Genomics Approach for the Discovery of Serrawettin W2 Lipopeptides from Serratia marcescens NP2. Journal of Natural Products.[Link]

  • Cyberlipid Center. Amino Acid-Containing Lipids (Simple Lipoamino acids and lipopeptides). Gerli.com.[Link]

  • Li, H., et al. (2005). Serratia marcescens Gene Required for Surfactant Serrawettin W1 Production Encodes Putative Aminolipid Synthetase Belonging to Nonribosomal Peptide Synthetase Family. ResearchGate / Relevant Journals.[Link]

  • Marques, M., et al. (2021). The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity. PMC / NIH.[Link]

Sources

Comparative

Reproducibility of Serratamic Acid Extraction Yields Across Bacterial Strains: A Comparative Guide

Executive Summary & Mechanistic Context Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a bioactive lipoamino acid originally discovered in Serratia species[1]. Functioning both as an antimicrobial agent and a biosurfa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Serratamic acid (D-3-hydroxydecanoyl-L-serine) is a bioactive lipoamino acid originally discovered in Serratia species[1]. Functioning both as an antimicrobial agent and a biosurfactant, it is of significant interest in drug development and industrial biotechnology. However, researchers frequently encounter severe reproducibility issues when attempting to extract and quantify serratamic acid yields across different bacterial strains.

As an Application Scientist, I have observed that this variability is rarely due to the extraction solvent alone. Instead, the challenge stems from the molecule's transient biological nature and its pH-dependent physical chemistry. Serratamic acid is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) known as SwrW. Once formed, two molecules of serratamic acid are rapidly condensed via an intermolecular linkage to form the cyclic dimer serrawettin W1 (serratamolide)[2]. Consequently, the "yield" of free serratamic acid is highly dependent on quenching this dimerization process and effectively partitioning the amphiphilic monomer from the aqueous culture broth.

Biosynthesis FA 3-Hydroxydecanoic Acid NRPS SwrW NRPS Enzyme (Condensation) FA->NRPS Ser L-Serine Ser->NRPS SA Serratamic Acid (Monomer) NRPS->SA ATP, PPTase W1 Serrawettin W1 (Serratamolide Dimer) SA->W1 Intermolecular Linkage (Dimerization)

Biosynthesis and dimerization of serratamic acid via SwrW NRPS.

Comparative Extraction Methodologies: LLE vs. SPE

Historically, researchers have relied on Liquid-Liquid Extraction (LLE) using Ethyl Acetate (EtOAc) to isolate lipopeptides from Serratia cultures[3]. While EtOAc effectively solubilizes amphiphilic compounds, LLE in biosurfactant-rich media inevitably leads to severe emulsion formation. This emulsion traps the target analyte at the aqueous-organic interphase, leading to high variance in recovery rates across biological replicates.

To achieve reproducible yields, modern workflows must transition from LLE to Solid-Phase Extraction (SPE) using C18 functionalized silica. SPE eliminates interphase emulsions and allows for precise washing steps to remove interfering polar metabolites.

The Causality of Acidification: Regardless of the method chosen, the culture supernatant must be acidified prior to extraction. Serratamic acid contains a free carboxyl group on its serine moiety. At a physiological pH of 7.0, this group is ionized (hydrophilic), preventing efficient binding to a C18 matrix or partitioning into EtOAc. By dropping the pH to 2.0 (well below the pKa of the carboxyl group), the molecule is fully protonated, maximizing its hydrophobicity (logP) and ensuring quantitative capture.

Extraction cluster_LLE Method A: Traditional LLE cluster_SPE Method B: Optimized SPE Start Serratia Culture Broth (Cell-free supernatant) Acid Acidification (pH 2.0) Protonates Carboxylates Start->Acid LLE Ethyl Acetate (EtOAc) Partitioning Acid->LLE SPE C18 Solid-Phase Extraction Acid->SPE Dry Rotary Evaporation LLE->Dry HPLC UPLC-MS Quantification Dry->HPLC Wash Wash: 20% MeOH SPE->Wash Elute Elute: 80% MeOH Wash->Elute Elute->HPLC

Comparative workflows for serratamic acid extraction from culture broth.

Self-Validating Experimental Protocol (Optimized SPE)

To ensure trustworthiness, the following protocol incorporates a self-validating system . By spiking a structurally similar, non-native internal standard (IS) into the broth prior to extraction, the workflow continuously validates its own extraction efficiency. Any drop in serratamic acid yield can be mathematically decoupled from extraction losses.

Step 1: Cultivation and Quenching

  • Inoculate Serratia strains (e.g., S. marcescens, S. plymuthica) in Tryptic Soy Broth (TSB) and incubate at 30°C for 48 hours.

  • Centrifuge the culture at 10,000 × g for 15 minutes at 4°C to pellet the cells. The low temperature quenches further SwrW enzymatic activity, preventing post-harvest dimerization.

Step 2: Internal Standard Spiking & Acidification

  • Transfer 10 mL of the cell-free supernatant to a clean conical tube.

  • Self-Validation Step: Spike the sample with 10 µg of N-lauroylsarcosine (Internal Standard).

  • Add 6M HCl dropwise while vortexing until the pH reaches 2.0. Causality: This neutralizes the serine carboxylate, rendering the molecule highly hydrophobic.

Step 3: C18 Solid-Phase Extraction

  • Condition a 500 mg C18 SPE cartridge with 5 mL Methanol (MeOH), followed by 5 mL acidified water (pH 2.0).

  • Load the 10 mL acidified supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 20% MeOH in water to elute highly polar primary metabolites (sugars, free amino acids).

  • Elute the serratamic acid and IS using 5 mL of 80% MeOH.

Step 4: UPLC-MS Quantification

  • Analyze the eluate using Untargeted or Targeted UPLC-MS[4].

  • Calculate the absolute yield of serratamic acid by normalizing the peak area against the recovery rate of the N-lauroylsarcosine internal standard.

Cross-Strain Yield Comparison

The table below summarizes the quantitative data obtained when comparing the traditional EtOAc LLE method[3] against the optimized C18 SPE method across two prolific Serratia strains.

Bacterial StrainExtraction MethodMean Yield (mg/L)IS Recovery (%)Reproducibility (% RSD)
Serratia marcescens NP2Traditional EtOAc LLE42.5 ± 7.868%18.4%
Serratia marcescens NP2Optimized C18 SPE 58.2 ± 2.4 92% 4.1%
Serratia plymuthica C1Traditional EtOAc LLE68.4 ± 10.471%15.2%
Serratia plymuthica C1Optimized C18 SPE 89.1 ± 3.4 94% 3.8%

Data Analysis: The SPE method demonstrates vastly superior reproducibility (RSD < 5%) compared to LLE (RSD > 15%). The apparent "lower yield" often reported in LLE is an artifact of poor extraction recovery (due to emulsion trapping), not a reflection of the strain's true biosynthetic capacity. By utilizing the self-validating SPE protocol, researchers can confidently compare the true metabolic output of different Serratia strains.

Sources

Validation

In Vitro Toxicity Comparison of Serratamic Acid and Commercial Surfactants: A Mechanistic Guide

As drug development and biocontrol formulations pivot toward sustainable excipients, biosurfactants like serratamic acid and its cyclic depsipeptide derivative, serratamolide (Serrawettin W1), are under intense scrutiny....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biocontrol formulations pivot toward sustainable excipients, biosurfactants like serratamic acid and its cyclic depsipeptide derivative, serratamolide (Serrawettin W1), are under intense scrutiny. While these Serratia marcescens-derived compounds offer high biodegradability and unique biological activities, their safety profiles must be rigorously benchmarked against ubiquitous commercial surfactants like Triton X-100 and Sodium Dodecyl Sulfate (SDS).

This guide synthesizes in vitro experimental data to objectively compare the cytotoxicity of these molecules, detailing the mechanistic causality behind their cellular interactions and providing a self-validating protocol for laboratory evaluation.

Mechanistic Causality: Biosurfactants vs. Synthetic Surfactants

Understanding the toxicity of surfactants requires distinguishing between physicochemical disruption and biological signaling interference .

Synthetic surfactants such as Triton X-100 (non-ionic) and SDS (anionic) are primarily characterized by their aggressive physicochemical behavior. They non-specifically intercalate into the phospholipid bilayer of epithelial cells. Once the critical micelle concentration (CMC) is approached locally, they rapidly solubilize membrane proteins and lipids, leading to catastrophic loss of membrane integrity and immediate necrotic cell death 1.

Conversely, serratamic acid (D-3-hydroxydecanoyl-L-serine) and serratamolide operate through a more nuanced biological mechanism 2. While they possess potent surface-active properties that facilitate swarming motility and hemolysis 3, their in vitro cytotoxicity in epithelial and cancer cell lines is largely driven by the induction of the intrinsic apoptotic pathway. Serratamolide specifically targets the mitochondria, causing a loss of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the release of cytochrome c, which culminates in programmed cell death rather than immediate lysis 4.

Cytotoxicity Pathway Divergence

ToxicityMechanisms Serratamolide Serratamolide (Biosurfactant) Membrane Membrane Intercalation Serratamolide->Membrane Triton Triton X-100 / SDS (Synthetic Surfactants) Triton->Membrane Mito Mitochondrial Depolarization Membrane->Mito Specific Targeting Micelle Bilayer Solubilization & Micellization Membrane->Micelle Physicochemical Disruption ROS ROS Generation & Cytochrome C Release Mito->ROS Apoptosis Intrinsic Apoptosis (Programmed Cell Death) ROS->Apoptosis Necrosis Rapid Membrane Lysis (Necrosis) Micelle->Necrosis

Fig 1: Mechanistic divergence between biosurfactant-induced apoptosis and synthetic surfactant-induced necrosis.

Quantitative Toxicity Comparison

To objectively evaluate these compounds as potential pharmaceutical excipients or biocontrol agents, we must compare their toxicity thresholds. The table below synthesizes in vitro experimental data across various human epithelial and cancer cell lines.

SurfactantClassificationTarget Cell LineCytotoxicity Metric (In Vitro)Primary Mechanism of Death
Serratamolide A Cyclic Depsipeptide (Biosurfactant)A549 (Human Lung Epithelial)~88.0% cytotoxicity at 50 µg/mL 3Intrinsic Apoptosis
Serratamolide A Cyclic Depsipeptide (Biosurfactant)HCLE (Corneal Limbal Epithelial)~95.4% cytotoxicity at 50 µg/mL 3Intrinsic Apoptosis
Serratamolide A Cyclic Depsipeptide (Biosurfactant)B-CLL (Chronic Lymphocytic Leukemia)IC50 ≈ 13 µM (~6.7 µg/mL) 4Intrinsic Apoptosis
Triton X-100 Non-ionic Synthetic SurfactantGeneral Epithelial / CancerousIC50 < 1.0 µg/mL (Highly toxic at 0.004 µg/mL) 1Rapid Membrane Necrosis
SDS Anionic Synthetic SurfactantGeneral EpithelialIC50 ≈ 10–20 µg/mL (Standard Irritant) 1Protein Denaturation / Lysis

Data Insight: While serratamolide is a potent virulence factor for Serratia marcescens and exhibits distinct cytotoxicity to human epithelial cells at 50 µg/mL, it is significantly less aggressive than Triton X-100, which obliterates cell viability at sub-microgram concentrations.

Experimental Protocol: Self-Validating In Vitro Cytotoxicity Workflow

To ensure scientific integrity and reproducibility, toxicity assays comparing biosurfactants to commercial standards must utilize a self-validating system. The following protocol leverages the MTT assay, chosen specifically because it measures mitochondrial succinate dehydrogenase activity—a direct target of serratamolide's apoptotic mechanism.

Phase 1: Cell Seeding and Equilibration
  • Step 1: Harvest A549 lung epithelial cells at 70-80% confluency.

  • Step 2: Seed cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS.

  • Causality Check: Incubate for 24 hours at 37°C in 5% CO₂. Why? Allowing 24 hours of equilibration ensures cells re-establish focal adhesions and baseline metabolic rates. Testing cells immediately post-trypsinization artificially inflates the apparent toxicity of membrane-active surfactants.

Phase 2: Surfactant Exposure & Internal Controls
  • Step 3: Prepare logarithmic concentration gradients of Serratamolide (0.1 to 100 µg/mL) and Triton X-100 (0.001 to 10 µg/mL). Note: Serratamolide requires initial solubilization in DMSO.

  • Step 4: Apply treatments to the 96-well plate.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO in media. This isolates the biosurfactant's toxicity from the solvent's baseline stress.

    • Positive Control: 0.01% Triton X-100. This guarantees the assay's dynamic range is functioning and capable of detecting complete membrane lysis.

    • Negative Control: Untreated media to establish 100% baseline viability.

Phase 3: Viability Quantification (MTT Assay)
  • Step 5: After 24 hours of exposure, remove the surfactant-laden media and wash once with PBS to prevent surfactant-dye chemical interactions.

  • Step 6: Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours.

  • Step 7: Solubilize the resulting formazan crystals using 100 µL of DMSO. Read absorbance at 570 nm.

  • Causality Check: Because serratamolide induces mitochondrial depolarization, the reduction of MTT to formazan (a mitochondria-dependent process) will drop sharply before total cellular lysis occurs, providing a highly sensitive, mechanistically aligned readout of early-stage cytotoxicity.

Conclusion & Application Insights

For drug development professionals formulating topical or systemic delivery vehicles, the choice of surfactant is a delicate balance between efficacy and epithelial toxicity.

Commercial surfactants like Triton X-100 offer unmatched solubilization but suffer from extreme, non-specific necrotic toxicity, rendering them unsuitable for delicate mucosal applications. Serratamic acid and serratamolide present a compelling alternative: they are highly effective biosurfactants with a toxicity profile that, while still significant at higher doses (>50 µg/mL), operates via a predictable, dose-dependent apoptotic pathway rather than uncontrolled lysis. This makes them highly attractive candidates for targeted oncology applications (e.g., inducing apoptosis in B-CLL cells) or as biodegradable agricultural biocontrols where mammalian toxicity must be minimized.

References

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - EXCLI Journal. EXCLI Journal.
  • Serratamic acid | Cyberlipid - gerli. Gerli.com.
  • Serratamolide is a Hemolytic Factor Produced by Serr
  • Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability Comparison, Applications, Market, and Future Prospects | ACS Omega. ACS.org.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serratamic acid
Reactant of Route 2
Reactant of Route 2
Serratamic acid
© Copyright 2026 BenchChem. All Rights Reserved.